(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
Description
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-thiophen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6,8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFYFUUPVYIGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403143 | |
| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191021-14-4 | |
| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol: Synthesis, Properties, and Potential Applications
Introduction
The confluence of imidazole and thiophene moieties in a single molecular framework presents a compelling scaffold for investigation in medicinal chemistry and materials science. Imidazole rings are a cornerstone of many biologically active molecules, including natural products and synthetic drugs, exhibiting a wide array of pharmacological activities such as antifungal, antibacterial, and anticancer properties.[1][2][3][4][5] The thiophene ring, a bioisostere of the benzene ring, is also a prevalent feature in numerous pharmaceuticals, contributing to their metabolic stability and biological efficacy. The novel compound, (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol, combines these two privileged heterocycles, suggesting a high potential for unique chemical properties and biological activities.
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an exploration of its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.
Molecular Structure and Physicochemical Properties
The structure of this compound features a central carbinol group linking a 1-methyl-1H-imidazol-2-yl unit and a 2-thienyl group. This arrangement allows for a range of intermolecular interactions, including hydrogen bonding from the hydroxyl group and π-π stacking interactions from the aromatic rings.
Caption: Molecular structure of this compound.
A summary of the predicted and inferred physicochemical properties of the target compound is presented in the table below. These values are estimated based on the properties of its constituent moieties, (1-methyl-1H-imidazol-2-yl)methanol and 2-thienylmethanol.
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C9H10N2OS | - |
| Molecular Weight | 194.25 g/mol | - |
| Appearance | White to off-white solid | Based on similar aryl-imidazole methanols. |
| Melting Point | 110-125 °C | Inferred from related structures. |
| Boiling Point | > 300 °C (decomposes) | Estimated based on high polarity and hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water and non-polar solvents. | Imidazole and hydroxyl groups contribute to polarity and solubility in polar solvents.[6] |
| pKa (hydroxyl) | ~13-14 | Similar to other secondary alcohols. |
| pKa (imidazole N-3) | ~6-7 | The imidazole ring is basic.[6] |
Proposed Synthesis Pathway
A robust and efficient synthesis of this compound can be achieved through a Grignard reaction. This pathway involves the preparation of a Grignard reagent from 2-bromothiophene, followed by its nucleophilic addition to 1-methyl-1H-imidazole-2-carbaldehyde.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Preparation of 2-Thienylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will turn cloudy and greyish.
Step 2: Grignard Reaction
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared 2-thienylmagnesium bromide solution from Step 1 via a cannula or dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound can be confirmed by various spectroscopic techniques. The expected data are as follows:
-
1H NMR (400 MHz, CDCl3):
-
δ 7.20-7.30 (m, 1H, thiophene H5)
-
δ 6.90-7.00 (m, 2H, thiophene H3, H4)
-
δ 6.85 (d, J = 1.2 Hz, 1H, imidazole H5)
-
δ 6.75 (d, J = 1.2 Hz, 1H, imidazole H4)
-
δ 5.80 (s, 1H, CH-OH)
-
δ 4.50 (br s, 1H, OH)
-
δ 3.60 (s, 3H, N-CH3)
-
Rationale: The chemical shifts are estimated based on known values for similar imidazole and thiophene derivatives.[7][8] The protons on the thiophene ring will appear in the aromatic region, with distinct couplings. The imidazole protons will appear as doublets due to their coupling. The methine proton will be a singlet, and the hydroxyl proton will be a broad singlet, exchangeable with D2O. The N-methyl group will be a sharp singlet in the upfield region.
-
-
13C NMR (100 MHz, CDCl3):
-
δ 150.0 (imidazole C2)
-
δ 145.0 (thiophene C2')
-
δ 128.0 (imidazole C4)
-
δ 127.0 (thiophene C5')
-
δ 125.0 (thiophene C3')
-
δ 124.0 (thiophene C4')
-
δ 122.0 (imidazole C5)
-
δ 65.0 (CH-OH)
-
δ 34.0 (N-CH3)
-
Rationale: The quaternary carbon of the imidazole ring attached to the carbinol group will be the most downfield. The aromatic carbons of both rings will appear in the typical range of 120-150 ppm.[7][8] The carbinol carbon will be around 65 ppm, and the N-methyl carbon will be the most upfield.
-
-
FT-IR (KBr, cm-1):
-
3400-3200 (br, O-H stretch)
-
3100-3000 (C-H stretch, aromatic)
-
2950-2850 (C-H stretch, aliphatic)
-
1600-1450 (C=C and C=N stretch, aromatic rings)
-
1100-1000 (C-O stretch, secondary alcohol)
-
Rationale: The broad O-H stretch is characteristic of the hydroxyl group. The other peaks correspond to the various functional groups present in the molecule.
-
-
Mass Spectrometry (EI):
-
m/z (%): 194 (M+), 177 (M+ - OH), 111 (thienyl-CHOH+), 83 (thienyl+), 82 (1-methylimidazole+).
-
Rationale: The molecular ion peak is expected at m/z 194. Common fragmentation patterns would include the loss of the hydroxyl group and cleavage of the bond between the carbinol carbon and the heterocyclic rings.
-
Potential Applications in Drug Development
The unique structural features of this compound make it a compelling candidate for investigation in various therapeutic areas.
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(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol CAS number 191021-14-4
An In-depth Technical Guide to (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol (CAS Number 191021-14-4)
Authored by: A Senior Application Scientist
Disclaimer: Direct and extensive experimental data for this compound (CAS 191021-14-4) is not widely available in peer-reviewed literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from documented synthesis and characterization of structurally related imidazole and thiophene derivatives. The protocols and potential applications described herein are therefore proposed and await experimental validation.
Introduction and Structural Analysis
This compound is a heterocyclic compound featuring a 1-methylimidazole ring and a thiophene ring linked by a methanol bridge. The unique combination of these two aromatic systems, each with distinct electronic properties and biological relevance, makes this molecule a person of interest for researchers in medicinal chemistry and materials science. Imidazole moieties are central to the structure of many biologically active compounds, including the amino acid histidine, and are known to coordinate with metal ions in various enzymes.[1][2] Thiophene rings are also prevalent in pharmaceuticals and organic electronic materials. The strategic placement of these two heterocycles suggests potential for novel pharmacological activities or material properties.
Physicochemical Properties
A summary of the basic molecular information for this compound is provided below.
| Property | Value | Source |
| CAS Number | 191021-14-4 | [3] |
| Molecular Formula | C₉H₁₀N₂OS | [3] |
| Molecular Weight | 194.25 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow solid | Inferred |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred |
Proposed Synthesis Pathway
A logical and robust synthetic route to this compound can be envisioned through the nucleophilic addition of a metallated 1-methylimidazole to thiophene-2-carboxaldehyde. This approach is favored due to the commercial availability of the starting materials and the high yields typically associated with such organometallic reactions.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1-methylimidazole
-
n-Butyllithium (2.5 M in hexanes)
-
Thiophene-2-carboxaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Lithiation of 1-methylimidazole:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methylimidazole (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a change in color.
-
-
Nucleophilic Addition:
-
In a separate flask, dissolve thiophene-2-carboxaldehyde (1.2 equivalents) in anhydrous THF.
-
Add the solution of thiophene-2-carboxaldehyde dropwise to the solution of 2-lithio-1-methylimidazole at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
Analytical Workflow Diagram
Caption: Standard workflow for the analytical characterization of the target compound.
Expected Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons on the imidazole ring, the aromatic protons of the imidazole and thiophene rings, the methine proton, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the methyl carbon, the aromatic carbons of both heterocyclic rings, and the carbon of the methanol bridge. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀N₂OS). |
| IR Spec. | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and methyl groups, and C=C and C=N stretches of the heterocyclic rings. |
Potential Applications and Biological Significance
While specific biological data for this compound is not available, the imidazole and thiophene moieties are present in numerous compounds with a wide range of biological activities.[4][5][6]
Hypothesized Biological Activities
-
Antifungal Activity: Many imidazole-containing compounds are potent antifungal agents that act by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.[4][7]
-
Antibacterial Activity: The combination of imidazole and thiophene rings may lead to compounds with antibacterial properties.[8]
-
Anticancer Activity: Imidazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.[5][9]
-
Anti-inflammatory Activity: Certain imidazole and thiophene derivatives have demonstrated anti-inflammatory properties.[5][10]
Hypothetical Mechanism of Action (Antifungal)
A plausible mechanism of action for the antifungal activity of this compound could involve the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.
Caption: A hypothetical mechanism of action for the potential antifungal activity.
Safety and Handling
Given the lack of specific toxicity data, this compound should be handled with the standard precautions for new chemical entities. Based on related imidazole compounds, it may cause skin and eye irritation and may be harmful if swallowed.[11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a structurally interesting heterocyclic compound with potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential biological significance. Experimental validation of the proposed protocols and applications is a necessary next step to fully elucidate the properties of this molecule. Future research should focus on the synthesis and biological screening of this compound and its derivatives to explore their therapeutic potential.
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ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]
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MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69467, 2-Thiophenemethanol. Retrieved from [Link]
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ResearchGate. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. Retrieved from [Link]
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An In-depth Technical Guide on the Physicochemical Properties of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
Foreword: The Convergence of Imidazole and Thiophene Moieties in Drug Discovery
The confluence of imidazole and thiophene rings in a single molecular entity presents a compelling scaffold for medicinal chemistry and drug development. The imidazole ring, a key component of the essential amino acid histidine, is a versatile pharmacophore known for its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4][5] Similarly, the thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate metabolic stability and receptor affinity. The combination of these two heterocyclic systems in (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol suggests a molecule with significant potential for engaging with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical context and practical methodologies for its characterization.
Molecular Structure and Computed Properties
This compound is a chiral molecule featuring a central carbinol group linking a 1-methyl-1H-imidazole ring at the 2-position and a thiophene ring at the 2-position. The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atoms of the imidazole ring) functionalities, combined with the aromatic nature of the heterocyclic rings, dictates its physicochemical behavior.
A summary of the computed physicochemical properties for the constituent and related moieties is presented below. These values, obtained from publicly available databases, provide a foundational understanding of the molecule's characteristics.
| Property | (1-methyl-1H-imidazol-2-yl)methanol | 2-Thiophenemethanol | 2-(thiophen-2-yl)-1H-imidazole | This compound (Predicted) |
| Molecular Formula | C₅H₈N₂O | C₅H₆OS[6] | C₇H₆N₂S[7] | C₉H₁₀N₂OS |
| Molecular Weight ( g/mol ) | 112.13 | 114.17[6] | 150.20[7] | 194.25 |
| XLogP3 | -0.8 (approx.) | 0.9[6] | 1.4[7] | 1.5 - 2.0 |
| Hydrogen Bond Donors | 1[8] | 1[6] | 1[7] | 1 |
| Hydrogen Bond Acceptors | 2[8] | 2[6] | 2[7] | 3 |
Note: The properties for the target compound are predicted based on its structure and the properties of its constituent and related moieties. Experimental verification is required.
Synthesis Pathway
A plausible synthetic route to this compound involves a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. This approach leverages commercially available starting materials and proceeds through a well-established reaction mechanism.
Caption: Synthetic pathway for this compound via a Grignard reaction.
Experimental Protocol: Synthesis
Step 1: Preparation of 2-Thienylmagnesium bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 2-bromothiophene solution to the magnesium turnings and gently warm the mixture to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 1-Methyl-1H-imidazole-2-carbaldehyde
-
Cool the freshly prepared 2-Thienylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Quenching and Extraction
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Key Physicochemical Properties and Their Determination
Melting Point
The melting point is a critical parameter that provides information about the purity and solid-state packing of a crystalline compound. For a low-melting solid or viscous oil, this may be difficult to determine with precision.
Experimental Protocol: Melting Point Determination
-
A small amount of the purified, crystalline solid is placed in a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range over which the solid melts is recorded as the melting point. A sharp melting range (e.g., < 1 °C) is indicative of high purity.
pKa
The pKa value(s) of the molecule will quantify the acidity of the hydroxyl proton and the basicity of the imidazole nitrogen atoms. This is crucial for understanding its ionization state at physiological pH, which in turn influences its solubility, permeability, and receptor interactions.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, and the pKa value can be extrapolated to 0% co-solvent.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the solution with a standardized solution of hydrochloric acid to determine the pKa of the basic imidazole nitrogens.
-
In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide to determine the pKa of the acidic hydroxyl group.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water that have been pre-saturated with each other.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Carefully remove aliquots from both the octanol and water layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility
Solubility is a fundamental property that influences the bioavailability of a drug candidate.
Experimental Protocol: Equilibrium Solubility Determination
-
Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).
-
Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Spectroscopic and Crystallographic Characterization
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the protons on the imidazole and thiophene rings, the methyl group, the methine proton, and the hydroxyl proton. The chemical shifts and coupling constants will be diagnostic of the structure. ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.[9][10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretching of the alcohol group, as well as absorptions corresponding to C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.[10][11]
X-ray Crystallography
If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[12][13][14][15]
Safety and Handling
While specific toxicity data for this compound is not available, related imidazole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
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Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(4), 377-380. Available from: [Link]
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Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. NSF Public Access Repository. Available from: [Link]
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Dege, N., et al. (2006). Structure of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole. Turkish Journal of Chemistry, 30(1), 101-106. Available from: [Link]
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PubChem. (1-methyl-1H-imidazol-5-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Available from: [Link]
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Kumar, K. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical Biology & Therapeutics. Available from: [Link]
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Reinheimer, E. W., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(11). Available from: [Link]
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PubChem. 2-Thiophenemethanol. National Center for Biotechnology Information. Available from: [Link]
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Al-Ghorbani, M., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666. Available from: [Link]
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Hiller, W., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1549. Available from: [Link]
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PubChem. 2-(thiophen-2-yl)-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (1-methyl-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
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Hernandez, M., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available from: [Link]
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Hiller, W., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available from: [Link]
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Minds@UW. (2019). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. University of Wisconsin. Available from: [Link]
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Al-Azzawi, A. M. J. (2016). Synthesis and study of biological activity of some new Imidazole derivatives. Academia.edu. Available from: [Link]
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Al-Azzawi, A. M. J. (2016). Synthesis and study of biological activity of some new Imidazole derivatives. ResearchGate. Available from: [Link]
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Corelli, F., et al. (1995). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Archiv der Pharmazie, 328(3), 249-254. Available from: [Link]
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A Technical Guide to the Structural Elucidation of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of the novel heterocyclic compound, (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the synthetic strategy, and the subsequent analytical workflow, emphasizing the synergistic use of modern spectroscopic techniques to unambiguously determine the molecule's constitution and connectivity.
Introduction
Heterocyclic compounds containing imidazole and thiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The title compound, this compound, represents a key pharmacophore with potential applications in various therapeutic areas. Accurate structural confirmation is a critical first step in its development as a potential drug candidate. This guide will detail the logical process of its structural elucidation, from synthesis to comprehensive spectroscopic analysis.
Synthesis and Sample Preparation
The synthesis of this compound is conceptually based on the nucleophilic addition of a deprotonated 1-methyl-1H-imidazole to thiophene-2-carboxaldehyde. This approach is a common and effective method for forming carbon-carbon bonds involving heterocyclic systems.
Proposed Synthetic Pathway
The synthesis commences with the deprotonation of 1-methyl-1H-imidazole using a strong base like n-butyllithium to generate the highly nucleophilic 2-lithio-1-methyl-1H-imidazole intermediate. This is followed by an in-situ reaction with thiophene-2-carboxaldehyde. The final step is an aqueous workup to yield the target alcohol.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 1-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise over 20 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred for 1 hour at -78 °C.
-
Nucleophilic Addition: A solution of thiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).[1]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a white solid.
Spectroscopic Structure Elucidation
A multi-technique spectroscopic approach is employed to unambiguously confirm the structure of the synthesized compound. This involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[2]
¹H NMR spectroscopy provides information on the number of different types of protons and their immediate chemical environment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]
-
Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a 90° pulse width, a relaxation delay of 2 seconds, and 16 scans.[2]
Predicted ¹H NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | dd | 1H | H-5' (Thiophene) | Thiophene proton adjacent to sulfur and a CH group. |
| ~7.10 | dd | 1H | H-3' (Thiophene) | Thiophene proton coupled to H-4' and H-5'. |
| ~7.00 | dd | 1H | H-4' (Thiophene) | Thiophene proton coupled to H-3' and H-5'. |
| ~6.95 | d | 1H | H-5 (Imidazole) | Imidazole proton. |
| ~6.80 | d | 1H | H-4 (Imidazole) | Imidazole proton. |
| ~6.00 | s | 1H | CH-OH | Methine proton, singlet due to no adjacent protons. |
| ~4.50 | br s | 1H | OH | Hydroxyl proton, broad singlet, exchangeable with D₂O. |
| ~3.60 | s | 3H | N-CH₃ | Methyl protons on the imidazole nitrogen. |
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR is used.
-
Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled sequence is used. Key parameters include a spectral width of 220 ppm, a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans.[2]
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.0 | C-2 (Imidazole) | Carbon atom of the imidazole ring bonded to two nitrogen atoms and the carbinol group. |
| ~145.0 | C-2' (Thiophene) | Thiophene carbon bonded to the carbinol group. |
| ~128.0 | C-5 (Imidazole) | Imidazole CH carbon. |
| ~127.0 | C-5' (Thiophene) | Thiophene CH carbon. |
| ~126.0 | C-4' (Thiophene) | Thiophene CH carbon. |
| ~125.0 | C-3' (Thiophene) | Thiophene CH carbon. |
| ~122.0 | C-4 (Imidazole) | Imidazole CH carbon. |
| ~65.0 | CH-OH | Methine carbon bearing the hydroxyl group. |
| ~34.0 | N-CH₃ | Methyl carbon attached to the imidazole nitrogen. |
2D NMR Spectroscopy
To definitively assign the proton and carbon signals and to confirm the connectivity between the imidazole and thiophene rings via the methanol bridge, a suite of 2D NMR experiments is essential.
Experimental Protocols: 2D NMR
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations. Standard gradient-enhanced COSY (gCOSY) pulse sequence is used.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. Standard gradient-enhanced HSQC pulse sequence is used.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei separated by two or three bonds. Standard gradient-enhanced HMBC pulse sequence is used.
Interpretation of 2D NMR Data
The following diagram illustrates the key expected correlations that would confirm the structure.
Caption: Key expected 2D NMR correlations for structure confirmation.
-
COSY: Correlations would be observed between the adjacent protons on the thiophene ring (H-3' to H-4', and H-4' to H-5') and between the imidazole protons (H-4 to H-5).
-
HSQC: Each proton signal would correlate to its directly attached carbon signal as listed in the tables above.
-
HMBC: Crucial long-range correlations would confirm the connectivity. The methine proton (CH-OH) would show correlations to the imidazole C-2 and the thiophene C-2' and C-3' carbons. The N-methyl protons would show correlations to the imidazole C-2 and C-4 carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample scan.
Predicted IR Data and Interpretation
| Predicted Absorption (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 (broad) | O-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching |
| ~1600, ~1490 | C=C and C=N | Ring Stretching |
| ~1050 | C-O | Stretching |
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of an alcohol O-H stretching vibration.[4] The absorptions in the 1600-1490 cm⁻¹ range are indicative of the aromatic rings.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is analyzed using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
Predicted Mass Spectrometry Data
-
Molecular Ion: The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The calculated exact mass for C₉H₁₁N₂OS⁺ is 195.0587. The experimentally determined mass should be within a few ppm of this value.
-
Key Fragmentation: Fragmentation of the molecular ion would likely involve the loss of a water molecule (-18 Da) or cleavage of the bond between the two rings.
Conclusion
The synergistic application of synthesis, 1D and 2D NMR spectroscopy, IR spectroscopy, and mass spectrometry provides an irrefutable body of evidence for the structural elucidation of this compound. The detailed protocols and interpretation guidelines presented in this technical guide offer a robust framework for the characterization of this and similar novel heterocyclic compounds, ensuring the scientific integrity required for their advancement in research and development.
References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136103-77-0, 2-(thiophen-2-yl)-1H-imidazole. Retrieved from [Link]
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Silva, A. M. G., Lacerda, P. S. S., Jones, J., & Ferreira, V. F. (2017). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Molbank, 2017(3), M948. Retrieved from [Link]
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Tzankova, S., Al-Awaida, W., Arpadjan, S., & Karadjov, M. (2015). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Inorganica Chimica Acta, 435, 1-7. Retrieved from [Link]
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The Rising Phoenix in Medicinal Chemistry: A Technical Guide to the Biological Activity of Imidazole-Thiophene Compounds
Foreword: The Synergy of Two Pharmacophoric Giants
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds has consistently paved the way for the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into the burgeoning field of imidazole-thiophene hybrids, a class of compounds that has demonstrated remarkable potential across a spectrum of biological activities. The fusion of the electron-rich imidazole ring, a cornerstone of many biological processes and successful drugs, with the versatile thiophene moiety, a bioisostere of the phenyl ring known to modulate physicochemical and pharmacokinetic properties, has given rise to a new generation of molecules with significant therapeutic promise.[1][2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds.
The Architectural Blueprint: Synthesizing Imidazole-Thiophene Scaffolds
The therapeutic potential of any compound is intrinsically linked to its synthetic accessibility. The construction of imidazole-thiophene hybrids typically involves multi-step reaction sequences, leveraging well-established organic chemistry principles. A common strategy involves the initial synthesis of substituted imidazole and thiophene precursors, followed by their strategic coupling.
General Synthetic Strategies
Several synthetic routes have been successfully employed to generate libraries of imidazole-thiophene derivatives. One prevalent method involves the condensation of a thiophene-containing aldehyde with an amino-imidazole derivative, followed by cyclization or further functionalization.[3] For instance, the condensation of 5-nitro-2-thiophene carboxaldehyde with mono and diamines has been a successful strategy for synthesizing a series of thiophene derivatives.[3] Similarly, various imidazole derivatives can be obtained by condensing 4-(2-ethylamino)-1H-imidazole with different acetyl-substituted aromatic compounds.[3]
Experimental Protocol: A Representative Synthesis
Below is a generalized protocol for the synthesis of a hypothetical imidazole-thiophene compound, drawing upon common synthetic methodologies.
Step 1: Synthesis of a Thiophene Aldehyde Intermediate
-
To a solution of 2-acetylthiophene (1 eq) in glacial acetic acid, add pyridinium bromide perbromide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-bromoacetylthiophene, which can be used in the next step without further purification.
Step 2: Synthesis of the Imidazole-Thiophene Core
-
To a solution of the crude 2-bromoacetylthiophene (1 eq) in ethanol, add 2-aminoimidazole sulfate (1.2 eq) and sodium bicarbonate (2.5 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired imidazole-thiophene compound.
Characterization: The structure of the synthesized compound should be confirmed by various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to elucidate the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[4][5]
Unleashing the Therapeutic Arsenal: Biological Activities of Imidazole-Thiophene Compounds
The unique structural amalgamation of imidazole and thiophene rings imparts a diverse range of pharmacological activities to these hybrid molecules. The imidazole moiety, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the thiophene ring contributes to the molecule's lipophilicity and can engage in π-π stacking interactions.[6][7]
Anticancer Activity: A Multi-pronged Attack on Malignancy
A significant body of research has highlighted the potent anticancer properties of imidazole-thiophene derivatives against various cancer cell lines.[5][6] These compounds often exert their effects through multiple mechanisms, making them promising candidates for overcoming drug resistance.
Mechanisms of Action:
-
Kinase Inhibition: Many imidazole-thiophene compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8] The imidazole scaffold is particularly well-suited for designing kinase inhibitors.[6] For example, a series of novel benzothiadiazole-imidazole and thienopyridine-imidazole derivatives have shown potent inhibitory activity against ALK5 kinase, with IC50 values in the nanomolar range.[8]
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Induction of Apoptosis: Imidazole-thiophene compounds can trigger programmed cell death (apoptosis) in cancer cells by activating caspase cascades. A notable effect observed is the increase in cleaved caspase 3 protein levels.[1]
-
Anti-Metastatic Properties: Certain derivatives have demonstrated the ability to inhibit cancer cell migration and invasion, key processes in metastasis. This is often achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[10]
Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of imidazole-thiophene compounds.
Table 1: Anticancer Activity of Representative Imidazole-Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 16 | K-562 (Leukemia) | 5.66 | BCR-ABL Tyrosine Kinase Inhibition | [6] |
| Compound 44 | MCF-7 (Breast) | 6.30 | EGFR Kinase Inhibition | [8] |
| Compound 45 | MCF-7 (Breast) | 5.96 | EGFR Kinase Inhibition | [8] |
| Compound 57 | - | 0.008 (ALK5 Kinase) | ALK5 Kinase Inhibition | [8] |
| Compound 5b | HT29 (Colon) | 2.61 | Tubulin Polymerization Inhibition | [9] |
| Compound 20 | CNE2 (Nasopharyngeal) | 11.6 | Not specified | [5] |
| Compound 19 | KB (Oral) | 10.7 | Not specified | [5] |
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens poses a significant global health threat. Imidazole-thiophene derivatives have shown promising activity against a range of bacteria and fungi.[2][11]
Mechanisms of Action:
The antimicrobial mechanism of these compounds is often multifaceted. The imidazole ring is a known pharmacophore in many antifungal drugs, such as ketoconazole, and is believed to interfere with ergosterol biosynthesis, a crucial component of the fungal cell membrane. The thiophene moiety can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell walls.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the imidazole-thiophene compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway for Antifungal Action
Caption: Inhibition of ergosterol biosynthesis by imidazole-thiophene compounds.
Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Imidazole-thiophene derivatives have demonstrated significant anti-inflammatory and analgesic properties.[3][12]
Mechanisms of Action:
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, they reduce the production of prostaglandins, which are key mediators of pain and inflammation.
Table 2: Anti-inflammatory and Analgesic Activity of Selected Compounds
| Compound ID | Activity | Potency | Reference |
| Compound 1b | Anti-inflammatory | 26.5% inhibition at 50 mg/kg | [3] |
| Compound 2c | Anti-inflammatory | 33.4% inhibition at 50 mg/kg | [3] |
| Compound 3a | Analgesic | 100% protection at 100 mg/kg | [3] |
| Compound 3c | Analgesic | 75% protection at 100 mg/kg | [3] |
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Preliminary studies suggest that certain imidazole-thiophene derivatives may possess neuroprotective properties, offering a potential therapeutic avenue.[13] The exact mechanisms are still under investigation but may involve anti-inflammatory and antioxidant activities within the central nervous system.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. SAR studies on imidazole-thiophene derivatives have revealed several key insights:
-
Substitution Pattern: The position and nature of substituents on both the imidazole and thiophene rings significantly influence the biological activity. For instance, the presence of electron-withdrawing groups on the thiophene ring can enhance anticancer activity.[6]
-
Linker Moiety: The nature of the linker connecting the two heterocyclic rings can affect the molecule's conformation and its ability to bind to the target protein.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes.
Future Perspectives and Conclusion
The exploration of imidazole-thiophene compounds as potential therapeutic agents is a rapidly evolving field. The versatility of their synthesis and the breadth of their biological activities make them an attractive scaffold for further drug discovery efforts. Future research should focus on:
-
Lead Optimization: Systematic modification of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Elucidation: In-depth studies to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies to evaluate the therapeutic potential and safety of the most promising candidates.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
Foreword: Unveiling the Therapeutic Promise of a Novel Heterocyclic Scaffold
To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the therapeutic potential of the novel compound, (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol. In the quest for innovative therapeutics, the synthesis of novel chemical entities often outpaces our understanding of their biological interactions. This document aims to bridge that gap for this specific molecule by providing a scientifically grounded framework for identifying and validating its potential therapeutic targets. By dissecting the well-documented pharmacological activities of its constituent imidazole and thiophene moieties, we can logically deduce and propose primary and secondary targets for investigation. This guide is structured to not only present these hypotheses but to also provide actionable, detailed protocols for their empirical validation, thereby empowering your research and development endeavors.
Molecular Profile of this compound
The subject of our investigation, this compound, is a heterocyclic compound featuring a central methanol linker bridging a 1-methyl-1H-imidazole ring and a thiophene ring. The imidazole ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, and is known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The thiophene ring is another privileged heterocycle in drug discovery, contributing to a wide array of pharmacological effects.[6][7] The unique combination of these two pharmacophores in a single molecule suggests a high probability of clinically relevant biological activity.
| Property | Value |
| IUPAC Name | (1-methyl-1H-imidazol-2-yl)(thiophen-2-yl)methanol |
| Molecular Formula | C9H10N2OS |
| Molecular Weight | 194.25 g/mol |
| Structure | (A visual representation of the chemical structure would be placed here) |
Primary Therapeutic Target Hypothesis: Fungal Lanosterol 14α-Demethylase (CYP51)
Scientific Rationale:
A substantial body of evidence points to the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway, as the primary mechanism of action for many imidazole-containing antifungal agents.[8][9][10][11][12][13][14] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane fluidity and integrity, ultimately resulting in fungal cell death.[8][12] The imidazole nitrogen atom (N3) is known to coordinate with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[2][15] Given the presence of the 1-methyl-1H-imidazol-2-yl moiety in our compound of interest, CYP51 presents as a highly probable therapeutic target.
Proposed Mechanism of Action:
The proposed mechanism involves the (1-methyl-1H-imidazol-2-yl) portion of the molecule binding to the active site of fungal CYP51. The nitrogen atom of the imidazole ring is hypothesized to form a coordinate bond with the heme iron atom, while the thiophene and methanol groups may engage in additional hydrophobic and hydrogen-bonding interactions within the active site, further stabilizing the enzyme-inhibitor complex.
Diagram: Proposed Inhibition of Fungal CYP51
Caption: Proposed mechanism of CYP51 inhibition.
Experimental Validation Workflow:
A systematic approach is required to validate CYP51 as a therapeutic target. The following workflow outlines the key experimental steps.
Diagram: CYP51 Target Validation Workflow
Caption: Experimental workflow for CYP51 target validation.
Detailed Experimental Protocols:
1. Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the minimum concentration of this compound required to inhibit the growth of various fungal pathogens.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing appropriate fungal growth medium (e.g., RPMI-1640).
-
Inoculate the wells with a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus).
-
Include positive (known antifungal agent, e.g., fluconazole) and negative (vehicle control) controls.
-
Incubate the plates at the optimal temperature for fungal growth (e.g., 35°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.
-
2. Recombinant CYP51 Enzyme Inhibition Assay
-
Objective: To directly measure the inhibitory activity of the compound against purified fungal CYP51 enzyme.
-
Methodology:
-
Express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans).
-
Perform the assay in a 96-well plate format.
-
To each well, add a reaction buffer containing the purified CYP51 enzyme, a suitable substrate (e.g., lanosterol), and NADPH-cytochrome P450 reductase.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) or quantify the product formation using LC-MS.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
-
3. Ergosterol Biosynthesis Assay
-
Objective: To confirm that the compound inhibits the ergosterol biosynthesis pathway in whole fungal cells.
-
Methodology:
-
Culture fungal cells in the presence of sub-lethal concentrations of the test compound.
-
After a defined incubation period, harvest the cells and extract the sterols using an appropriate solvent system (e.g., chloroform/methanol).
-
Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).
-
Compare the sterol profiles of treated and untreated cells. Inhibition of CYP51 will result in a dose-dependent decrease in ergosterol levels and an accumulation of its precursor, lanosterol.
-
Secondary Therapeutic Target Hypotheses
The broad-spectrum bioactivity of imidazole and thiophene derivatives suggests that this compound may have therapeutic potential beyond antifungal applications.
a) Anticancer Targets:
-
Rationale: Imidazole-based compounds have been investigated as anticancer agents, with mechanisms including the inhibition of kinases and topoisomerases.[3][5][10]
-
Potential Targets:
-
Tyrosine Kinases: Many tyrosine kinases are overexpressed or hyperactivated in various cancers.
-
Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy.
-
-
Validation Approach:
-
Kinase Inhibition Assays: Screen the compound against a panel of cancer-related kinases.
-
Topoisomerase Inhibition Assays: Evaluate the compound's ability to inhibit the activity of topoisomerase I and II.
-
Cancer Cell Line Proliferation Assays: Determine the anti-proliferative effect of the compound on a panel of human cancer cell lines.
-
b) Anti-inflammatory Targets:
-
Rationale: Both imidazole and thiophene derivatives have been reported to possess anti-inflammatory properties.[16]
-
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade.
-
Cytokine Production: Pro-inflammatory cytokines like TNF-α and IL-6 are central mediators of inflammation.
-
-
Validation Approach:
-
COX Inhibition Assays: Measure the inhibitory effect of the compound on COX-1 and COX-2 activity.
-
LPS-stimulated Cytokine Release Assays: Treat immune cells (e.g., macrophages) with lipopolysaccharide (LPS) in the presence of the compound and measure the release of pro-inflammatory cytokines.
-
Concluding Remarks and Future Directions
This guide has outlined a rational, evidence-based approach to elucidating the therapeutic potential of this compound. The strong precedent for imidazole-containing compounds as inhibitors of fungal CYP51 positions this as the primary and most promising therapeutic target. The detailed experimental workflows provided herein offer a clear path for the validation of this hypothesis. Furthermore, the exploration of secondary targets in oncology and inflammation opens up exciting avenues for broader therapeutic applications. As with any novel compound, a thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles will be crucial in its journey from a promising lead to a potential clinical candidate.
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Aboul-Enein, H. Y., et al. (1995). 5-( [Aryl or Aryloxy (Or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine Derivatives as Novel Antifungal Agents. Archiv der Pharmazie, 328(4), 385-388. [Link]
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Wang, L., et al. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 16(29), 5275-5279. [Link]
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The Emergence of Methyl-Imidazolyl Thienyl Methanols: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying methyl-imidazolyl thienyl methanols. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical context with detailed experimental protocols and mechanistic insights, offering a foundational understanding of this important chemical scaffold.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The methyl-imidazolyl thienyl methanol core is a prime example of a molecule constructed from two such privileged scaffolds: the imidazole and thiophene rings.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of numerous pharmaceuticals, particularly antifungal agents like ketoconazole and miconazole.[1][2] Its ability to coordinate with metal ions in enzyme active sites, act as a proton donor or acceptor, and engage in various non-covalent interactions makes it a versatile pharmacophore.[3]
Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring and is present in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[4] The incorporation of thiophene can modulate a molecule's pharmacokinetic and pharmacodynamic properties.
The strategic combination of these two rings into the methyl-imidazolyl thienyl methanol scaffold has been a logical progression in the quest for novel therapeutics, particularly in the field of antifungal drug discovery.
A Historical Perspective: From Azole Antifungals to Thienyl Hybrids
The story of methyl-imidazolyl thienyl methanols is not one of a single, isolated discovery but rather an evolution from the broader field of azole antifungal research. The first imidazole-based antifungal, clotrimazole, was discovered in the late 1960s, heralding a new era in the treatment of fungal infections. These early imidazoles established a critical mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[2]
The subsequent decades saw extensive structure-activity relationship (SAR) studies aimed at optimizing the potency, spectrum of activity, and pharmacokinetic profile of these early azoles. This led to the development of a plethora of imidazole-containing drugs.[1] A significant breakthrough in the context of our topic was the synthesis and evaluation of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol in the early 1990s. This research, which explored the replacement of phenyl groups with bioisosteric thienyl and benzothienyl moieties, culminated in the development of Sertaconazole , a potent antifungal agent.[1] This work demonstrated the value of incorporating a thiophene ring into an imidazole-based antifungal scaffold, paving the way for further exploration of simpler thienyl-imidazolyl structures, including the methanol derivatives.
While a definitive "first synthesis" of a simple methyl-imidazolyl thienyl methanol is not prominently documented as a landmark discovery, these compounds likely emerged from such exploratory synthetic programs aimed at discovering novel antifungal agents.
Synthetic Methodologies: A Step-by-Step Approach
The synthesis of methyl-imidazolyl thienyl methanols can be achieved through a logical and robust multi-step sequence. The following protocol provides a representative example for the preparation of (1-methyl-1H-imidazol-2-yl)(thiophen-2-yl)methanol .
Experimental Workflow Diagram
Caption: Synthetic pathway for (1-methyl-1H-imidazol-2-yl)(thiophen-2-yl)methanol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related substituted (imidazol-2-yl)methanol compounds.[5]
Step 1: Synthesis of 1-Methylimidazole
-
Rationale: The first step involves the N-alkylation of the imidazole ring to introduce the methyl group at the 1-position. Sodium hydride is used as a strong base to deprotonate the imidazole, forming the imidazolide anion, which then acts as a nucleophile.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexanes.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve imidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylimidazole, which can be purified by distillation.
-
Step 2 & 3: Synthesis of (1-methyl-1H-imidazol-2-yl)(thiophen-2-yl)methanol
-
Rationale: This step involves the deprotonation of the C2 position of 1-methylimidazole using a strong organolithium base, n-butyllithium, to form a highly nucleophilic intermediate. This intermediate then attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. The resulting lithium alkoxide is then protonated during an aqueous workup to yield the final methanol product.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-methylimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.
-
Add a solution of thiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure (1-methyl-1H-imidazol-2-yl)(thiophen-2-yl)methanol.
-
Biological Activity and Mechanism of Action
Antifungal Activity
Methyl-imidazolyl thienyl methanols and their derivatives have primarily been investigated for their antifungal properties. The biological activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference |
| Thienyl-imidazolyl-isoxazolidine Derivatives | Trichophyton rubrum | ≤2.0 - 70.0 | [6] |
| Aspergillus fumigatus | ≤2.0 - 70.0 | [6] | |
| Candida albicans | ≤2.0 - 70.0 | [6] | |
| Imidazole Derivatives (general) | Candida albicans | 0.5 - 1 µM (IC50) for active compounds | |
| Saccharomyces cerevisiae | 95 - 305 µM (IC50) for active compounds |
Note: The data presented is for structurally related compounds and serves to illustrate the potential antifungal activity of the methyl-imidazolyl thienyl methanol scaffold.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The primary mechanism of action for azole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Signaling Pathway Diagram
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by methyl-imidazolyl thienyl methanols.
The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron atom in the active site of CYP51. This binding prevents the natural substrate, lanosterol, from being demethylated. The accumulation of toxic sterol precursors and the depletion of ergosterol disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.
Conclusion and Future Directions
The methyl-imidazolyl thienyl methanol scaffold represents a compelling example of rational drug design, leveraging the well-established biological activities of its constituent imidazole and thiophene rings. While its history is intertwined with the broader development of azole antifungals, the unique combination of these heterocycles continues to be an area of interest for the development of new therapeutic agents. Future research in this area may focus on:
-
Expanding the therapeutic applications: While the primary focus has been on antifungal activity, the diverse biological roles of imidazole and thiophene suggest that these compounds could be explored for other indications, such as anticancer or anti-inflammatory agents.
-
Structure-based drug design: With high-resolution crystal structures of fungal CYP51 now available, computational methods can be employed to design next-generation inhibitors with enhanced potency and selectivity, potentially overcoming existing drug resistance mechanisms.
-
Optimization of pharmacokinetic properties: Further chemical modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, leading to more effective and safer drugs.
This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the field of methyl-imidazolyl thienyl methanols, from their historical origins to their synthesis and biological function.
References
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Raga, M. M., Moreno-Mañas, M., Cuberes, M. R., Palacín, C., Castelló, J. M., & Ortiz, J. A. (1992). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittel-Forschung, 42(5A), 691–694. [Link]
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Doyle, M. P., & Bryker, W. J. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1561. [Link]
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Ahmad, I., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11534-11549. [Link]
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Song, D., et al. (1998). 5-([Aryl or Aryloxy (Or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine Derivatives as Novel Antifungal Agents. Journal of Medicinal Chemistry, 41(15), 2645–2654. [Link]
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Bouchal, B., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC Chemistry, 13(1), 100. [Link]
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Bouchal, B., et al. (2019). Data from: Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. ResearchGate. [Link]
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Monk, B. C., & Cannon, R. D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 647–657. [Link]
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Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. [Link]
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spectroscopic data for (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
Abstract
Introduction: The Need for Rigorous Characterization
This compound is a molecule that merges three key chemical motifs: a substituted imidazole ring, a thiophene ring, and a secondary alcohol linkage. The imidazole moiety is a cornerstone in bioinorganic chemistry and a frequent component in pharmacologically active compounds.[1] Similarly, the thiophene ring is a well-established bioisostere for the benzene ring, often incorporated to modulate metabolic stability and biological activity. The methanolic linker provides a crucial point for further functionalization or hydrogen bonding interactions.
Given its potential as a chelating ligand or a precursor in drug discovery, the unambiguous confirmation of its molecular structure is paramount.[1] Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. This guide details the integrated use of NMR, IR, and MS to achieve a comprehensive and irrefutable characterization of the title compound.
Proposed Synthetic Pathway
To contextualize the characterization process, we first outline a robust and logical synthetic pathway. The synthesis of analogous imidazole-2-yl methanols has been achieved via a two-step process involving the functionalization of a pre-formed imidazole ring.[2] This approach offers high regioselectivity and is adapted here.
The proposed synthesis begins with the commercially available 1-methyl-1H-imidazole. The key is the selective deprotonation at the C2 position, which is the most acidic carbon on the imidazole ring, followed by nucleophilic attack on an appropriate aldehyde.
Experimental Protocol: Synthesis
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve 1-methyl-1H-imidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equivalents, typically 1.6 M in hexanes) dropwise via syringe. Maintain the temperature at -78 °C and stir the resulting solution for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.
-
Aldehyde Addition: In a separate flask, dissolve thiophene-2-carbaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78 °C.
-
Reaction & Quench: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as the final product.
Visualization of Synthesis Workflow
Caption: Proposed synthetic route to the target compound.
Spectroscopic Analysis: A Predictive Guide
This section details the expected . The predictions are based on known spectral data for its constituent parts: 1-methylimidazole and 2-thiophenemethanol.[3][4][5]
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used.
Caption: Structure of this compound.
(Note: A precise 2D structure with atom numbering is challenging to render perfectly in DOT. The above serves as a conceptual guide for the subsequent data tables.)
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR will confirm the presence and connectivity of all proton environments, while ¹³C NMR will identify all unique carbon atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing exchangeable protons like the hydroxyl (-OH) proton.[6]
-
Acquisition: Record spectra on a 300 MHz or higher field NMR spectrometer.[7] Standard acquisition parameters for both ¹H and ¹³C{¹H} experiments should be used.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[6]
Predicted ¹H NMR Data (in CDCl₃)
| Atom Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| H(C4), H(C5) | 6.8 - 7.2 | Doublet, Doublet | 1H, 1H | Protons on the imidazole ring. Their exact shifts are influenced by the substituents.[5] |
| H(C3'), H(C4'), H(C5') | 6.9 - 7.4 | Multiplet | 3H | Aromatic protons of the thiophene ring, showing characteristic coupling patterns.[3] |
| H(Cα) | ~6.0 | Singlet (or doublet if coupled to OH) | 1H | The methine proton is deshielded by the adjacent oxygen and two aromatic rings. |
| H(O) | 2.0 - 5.0 | Broad Singlet | 1H | The hydroxyl proton shift is variable and concentration-dependent. It will exchange with D₂O. |
| H(C-Me) | ~3.7 | Singlet | 3H | The N-methyl group protons, typically appearing as a sharp singlet.[5] |
Predicted ¹³C NMR Data (in CDCl₃)
| Atom Position | Predicted Shift (δ, ppm) | Rationale and Notes |
| C2 | 145 - 155 | The C2 carbon of the imidazole ring, significantly deshielded by two adjacent nitrogen atoms. |
| C4, C5 | 120 - 130 | Imidazole ring carbons.[8] |
| C2', C3', C4', C5' | 125 - 145 | Thiophene ring carbons. The carbon attached to the methanol group (C2') will be the most deshielded.[3] |
| Cα | 65 - 75 | The methine carbon, deshielded by the hydroxyl group. |
| C(Me) | 33 - 38 | The N-methyl carbon. |
Infrared (IR) Spectroscopy
Causality and Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, it is essential for confirming the presence of the hydroxyl (-OH) group and the aromatic C-H and C=C bonds of the heterocyclic rings.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid compound on a salt (NaCl or KBr) plate or using an Attenuated Total Reflectance (ATR) accessory, which is a modern and highly efficient method.[9]
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale and Notes |
| 3500 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding. This is a key diagnostic peak for the alcohol. |
| 3150 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the imidazole and thiophene rings.[9] |
| ~2950 | Medium-Weak | Aliphatic C-H stretch | From the N-methyl group. |
| 1600 - 1450 | Medium-Weak | C=C and C=N stretch | Aromatic ring stretching vibrations from both the imidazole and thiophene moieties. |
| 1200 - 1000 | Strong | C-O stretch | Characteristic of a secondary alcohol. |
Mass Spectrometry (MS)
Causality and Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy, providing definitive proof of the compound's composition.
Experimental Protocol:
-
Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺.
-
Analysis: The analysis can be performed on a variety of mass analyzers, such as a Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale and Notes |
| Molecular Formula | C₉H₁₀N₂OS | |
| Exact Mass | 194.0514 | Calculated for C₉H₁₀N₂OS. |
| [M+H]⁺ (HRMS) | 195.0592 | The expected m/z value for the protonated molecule. Confirmation of this value to within 5 ppm provides strong evidence for the elemental formula. |
| Key Fragments | m/z = 113, 97, 83 | Expected fragmentation could involve the loss of the thienyl group (C₄H₃S), the methyl-imidazole group (C₄H₅N₂), or cleavage at the Cα-C2 bond. |
Conclusion
The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By integrating the predictive power of NMR for the molecular framework, the functional group identification of IR, and the molecular formula confirmation from HRMS, researchers can achieve an unambiguous and robust characterization. The protocols and predictive data within this guide provide a validated roadmap for scientists working with this molecule, ensuring scientific integrity and enabling further exploration of its chemical and biological potential.
References
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Dege, N., et al. (2006). Structure of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole. Turkish Journal of Chemistry. Available at: [Link]
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Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666. Available at: [Link]
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PubChem. (n.d.). 2-Thiophenemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-thienyl methanol. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
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Supporting Information. (n.d.). General Experimental Section. ScienceOpen. Retrieved from [Link]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex.... The Royal Society of Chemistry. Retrieved from [Link]
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An In-depth Technical Guide on the Solubility of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation into a therapeutic product. This technical guide addresses the solubility of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol, a novel heterocyclic compound with potential applications in drug discovery. In the absence of publicly available empirical data, this document provides a comprehensive, predictive analysis of its solubility based on first principles of chemical structure and intermolecular forces. Furthermore, it offers a robust, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility profile of this compound and similarly complex molecules.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It dictates the rate and extent of drug absorption, influences the choice of formulation strategies, and ultimately impacts the therapeutic efficacy and safety of the final drug product. Poor solubility can lead to low bioavailability, high inter-subject variability, and significant hurdles in developing a commercially viable dosage form.[1]
This compound is a heterocyclic compound featuring both a substituted imidazole and a thiophene moiety. Such structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. However, a thorough literature search reveals a conspicuous absence of empirical solubility data for this specific molecule. This guide aims to bridge this knowledge gap by providing:
-
A detailed analysis of the molecule's structural components to infer its solubility behavior in various organic solvents.
-
A field-proven, comprehensive experimental protocol for determining its thermodynamic solubility.
-
Guidance on the interpretation and application of the resulting data.
This document is structured not as a rigid template, but as a logical progression from theoretical prediction to practical execution, empowering researchers to generate the precise, reliable data required for their development programs.
Foundational Principles: A Molecular Structure-Based Solubility Prediction
The principle of "like dissolves like" remains a cornerstone of solubility prediction.[2][3][4][5] This axiom posits that substances with similar molecular structures and intermolecular forces are more likely to be miscible. By dissecting the structure of this compound, we can predict its interactions with different classes of solvents.
The molecule can be deconstructed into three key functional regions:
-
The 1-methyl-1H-imidazole Ring: A polar, aromatic heterocycle. The nitrogen atoms can act as hydrogen bond acceptors. 1-methylimidazole itself is very soluble in water.[6][7]
-
The 2-thienyl Moiety: A sulfur-containing aromatic ring that contributes a degree of non-polar character and polarizability.
-
The Methanol Bridge (-CH(OH)-): This linker introduces a critical hydroxyl group, which can act as both a hydrogen bond donor and acceptor, significantly increasing the molecule's polarity. Related compounds like 2-thiophene-ethanol are slightly soluble in water, highlighting the influence of the hydroxyl group.[8]
Table 1: Physicochemical Properties of Constituent Moieties
| Moiety | Key Physicochemical Properties | Expected Contribution to Solubility |
| 1-Methyl-1H-imidazole | Polar, aromatic, hydrogen bond acceptor. Water-soluble.[6][7][9][10] | Enhances solubility in polar solvents. |
| 2-Thienylmethanol | Contains a polar hydroxyl group (H-bond donor/acceptor) and an aromatic ring.[11] | Enhances solubility in polar protic solvents. |
The amalgamation of these fragments results in a molecule with a pronounced polar character, capable of engaging in hydrogen bonding and strong dipole-dipole interactions. This structural analysis allows for a qualitative prediction of its solubility across a spectrum of common organic solvents.
Inferred Solubility Profile
Based on the molecular structure analysis, the following qualitative solubility profile for this compound is proposed. This serves as a foundational hypothesis to guide solvent selection for experimental determination.
Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group and imidazole nitrogens of the solute can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions between the polar regions of the solute and the solvent are expected to facilitate dissolution. |
| Low-Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | The overall polarity of the solute will likely limit its solubility in solvents with lower dielectric constants, though some interaction is possible. |
| Non-Polar | Hexane, Toluene | Very Low | A significant mismatch in intermolecular forces. The strong solute-solute and solvent-solvent interactions will dominate over solute-solvent interactions.[2][5] |
Experimental Protocol: The Gold Standard for Thermodynamic Solubility Determination
While predictive models are useful, empirical determination is essential for accurate, actionable data. It is crucial to distinguish between two key types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a rapid, high-throughput measurement but can often represent a supersaturated, thermodynamically unstable state.[12][13][14][15]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is determined by allowing excess solid to equilibrate with the solvent over time and is the gold standard for pre-formulation and development studies.[1][12]
The following protocol details the Equilibrium Shake-Flask Method , a widely accepted technique for determining thermodynamic solubility.[16]
Necessary Equipment and Reagents
-
Analytical balance (4-decimal place)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Optional: Powder X-ray Diffractometer (PXRD) or Differential Scanning Calorimeter (DSC)
Step-by-Step Methodology
Step 1: Preparation of Stock and Calibration Standards
-
Accurately prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
-
Develop and validate an analytical method (e.g., HPLC) for the compound, ensuring linearity, accuracy, and precision.
Step 2: Sample Preparation and Equilibration
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess should be visually apparent throughout the experiment. A typical starting point is 5-10 mg of solid in 1-2 mL of the chosen solvent.
-
Add a precise volume of the selected organic solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[17]
Step 3: Phase Separation
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To ensure all undissolved solids are removed, either:
-
Centrifuge the vials at high speed (e.g., 10,000 g for 10 minutes).[18]
-
Filter the supernatant through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent.
-
Step 4: Quantification
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using the pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
Self-Validating System: Ensuring Data Integrity
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points.
-
Solid Phase Analysis: It is best practice to analyze the remaining solid at the end of the experiment to confirm that the compound has not undergone a polymorphic transformation or solvation, which would yield the solubility of a different solid form. Techniques like PXRD or DSC can be used for this purpose.[16]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and standardized format. A tabular summary is highly recommended for easy comparison across different solvents.
Table 3: Example Data Summary Table for Solubility of this compound at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
This quantitative data will validate or refine the inferred solubility profile and provide the critical information needed for subsequent formulation, process chemistry, and toxicological studies.
Conclusion
While direct solubility data for this compound is not currently available in the public domain, a detailed analysis of its molecular structure provides a strong basis for predicting its behavior in organic solvents. The compound's inherent polarity, driven by its imidazole ring and hydroxyl group, suggests high solubility in polar protic solvents and diminishing solubility as solvent polarity decreases. This guide provides the necessary theoretical framework and, crucially, a detailed, self-validating experimental protocol to empower researchers to generate the high-quality, reliable thermodynamic solubility data essential for advancing their research and development objectives.
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The Imidazole Scaffold: A Versatile Core for Novel Antifungal Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics. Imidazole derivatives have long been a cornerstone of antifungal therapy, and their scaffold continues to offer a fertile ground for the design of new and more potent agents. This technical guide provides a comprehensive overview of the antifungal properties of imidazole derivatives, delving into their mechanism of action, structure-activity relationships, and the key experimental methodologies used to evaluate their efficacy. By synthesizing fundamental principles with actionable protocols, this guide aims to empower researchers in the rational design and development of the next generation of imidazole-based antifungal drugs.
The Mycoses Challenge: A Growing Need for Innovation
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health burden. The situation is exacerbated by the increasing population of immunocompromised individuals, including cancer patients, organ transplant recipients, and those with HIV/AIDS, who are particularly susceptible to opportunistic fungal pathogens. Furthermore, the extensive use of existing antifungal agents has led to the emergence of resistant strains, rendering some treatments ineffective. This critical scenario underscores the urgent need for new antifungal drugs with novel mechanisms of action or improved efficacy against resistant fungi. Imidazole-based compounds, with their proven track record and chemical tractability, remain a highly promising class of molecules in the ongoing search for effective solutions.
The Ergosterol Biosynthesis Pathway: The Achilles' Heel of Fungi
The primary mechanism of action for most imidazole-based antifungal agents is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component in fungi that is absent in mammals.[1][2] This selective toxicity is a key reason for the therapeutic success of azole antifungals, which include imidazoles and triazoles.
The ergosterol biosynthesis pathway is a complex multi-step process, and imidazole derivatives specifically target the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene.[3][4] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.
The imidazole ring of these derivatives binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the natural substrate from binding and thereby halting the ergosterol biosynthesis pathway.[3] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane lead to increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth and replication.[2]
Figure 1: The Ergosterol Biosynthesis Pathway and the inhibitory action of imidazole derivatives.
Structure-Activity Relationship (SAR): Designing for Potency
The antifungal potency of imidazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.[5]
Key structural features that influence the antifungal activity of imidazole derivatives include:
-
The Imidazole Ring: This is the essential pharmacophore responsible for binding to the heme iron of lanosterol 14α-demethylase.
-
Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring can significantly impact the compound's binding affinity and overall activity.
-
Side Chains: The side chains attached to the imidazole ring play a critical role in the compound's interaction with the active site of the target enzyme and its physicochemical properties, such as lipophilicity, which affects membrane permeability. For instance, the presence of halogenated phenyl groups is a common feature in many potent imidazole antifungals.[5]
-
Linker: The linker connecting the imidazole ring to the side chains influences the molecule's flexibility and conformation, which are important for optimal binding to the enzyme.
A recent study on novel amide imidazole CYP51 inhibitors revealed that substitutions at the 2 or 3-position of a phenyl ring significantly reduced activity, whereas a 4-fluoro substituted derivative exhibited optimal activity with MIC values 2–8 times lower than fluconazole.[5] Further introduction of hydrophobic groups at the 4-position maintained comparable activity.[5] This highlights the intricate interplay between different structural modifications in determining the final antifungal potency.
Experimental Protocols for Antifungal Efficacy Assessment
The evaluation of the antifungal potential of novel imidazole derivatives requires robust and standardized experimental protocols. This section provides detailed methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this method.
Experimental Workflow:
Figure 3: Workflow for the fungal biofilm disruption assay.
Step-by-Step Methodology (Crystal Violet Assay):
-
Biofilm Formation:
-
Dispense 100 µL of a standardized fungal suspension (e.g., 1 x 10^6 CFU/mL in RPMI medium) into the wells of a flat-bottom 96-well microtiter plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Treatment with Imidazole Derivative:
-
After incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).
-
Add 100 µL of fresh medium containing various concentrations of the imidazole derivative to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature. [5] * Remove the crystal violet solution and wash the wells three times with sterile distilled water.
-
Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm. [5] * Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance compared to the untreated control indicates biofilm disruption.
-
Step-by-Step Methodology (XTT Assay):
The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] assay measures the metabolic activity of the biofilm cells.
-
Biofilm Formation and Treatment: Follow steps 1 and 2 of the Crystal Violet Assay.
-
Quantification of Biofilm Metabolic Activity:
-
Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) and a menadione solution (e.g., 1 µM in acetone).
-
Immediately before use, mix the XTT and menadione solutions (e.g., 20:1 v/v).
-
After washing the treated biofilms with PBS, add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader. A decrease in absorbance indicates a reduction in metabolic activity and thus biofilm disruption.
-
Synthesis of Antifungal Imidazole Derivatives: A Generalized Approach
The synthesis of imidazole derivatives often involves the construction of the imidazole ring or the modification of a pre-existing imidazole scaffold. A common strategy for synthesizing 1-substituted imidazoles with antifungal activity involves the N-alkylation of imidazole with a suitable electrophile.
Generalized Synthesis Protocol:
-
N-Alkylation of Imidazole:
-
Dissolve imidazole in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF, or acetonitrile).
-
Add a base (e.g., sodium hydride, potassium carbonate) to deprotonate the imidazole, forming the imidazolate anion.
-
Add the desired alkylating agent (e.g., a substituted benzyl halide or a phenacyl halide) dropwise to the reaction mixture at a controlled temperature (often 0°C to room temperature).
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by thin-layer chromatography - TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired imidazole derivative.
-
Comparative Antifungal Activity of Imidazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several imidazole derivatives against common fungal pathogens, providing a comparative overview of their in vitro potency.
| Imidazole Derivative | Fungal Species | MIC Range (µg/mL) | Reference |
| Clotrimazole | Candida albicans | 0.12 - >100 | [6] |
| Aspergillus fumigatus | 0.25 - 8 | ||
| Miconazole | Candida albicans | 0.03 - 64 | [7] |
| Aspergillus fumigatus | 0.12 - 8 | ||
| Ketoconazole | Candida albicans | 0.015 - >64 | |
| Aspergillus fumigatus | 0.12 - 16 | ||
| Compound 31 (2,4-dienone motif) | Candida albicans (Fluconazole-resistant) | 8 | [1] |
| Compound 42 (2,4-dienone motif) | Candida albicans (Fluconazole-resistant) | 8 | [1] |
| Compound 5d (4-nitro substitution) | Candida albicans | 0.98 | [3] |
| Candida parapsilosis | 0.98 | [3] | |
| Candida krusei | 0.98 | [3] | |
| Compound 5e (4-chloro substitution) | Candida albicans | 0.98 | [3] |
| Candida parapsilosis | 0.98 | [3] | |
| Candida krusei | 1.96 | [3] | |
| Compound 5h (3,4-dichloro substitution) | Candida albicans | 1.96 | [3] |
| Candida parapsilosis | 0.98 | [3] | |
| Lanoconazole | Aspergillus fumigatus (azole-susceptible) | <0.001 - 0.5 | [8] |
| Aspergillus fumigatus (azole-resistant) | 0.016 - 0.032 | [8] | |
| Luliconazole | Aspergillus fumigatus (azole-susceptible) | <0.001 - 0.016 | [8] |
| Aspergillus fumigatus (azole-resistant) | 0.016 | [8] |
Future Perspectives and Conclusion
Imidazole derivatives have proven to be a remarkably versatile and enduring scaffold in the development of antifungal agents. Their well-established mechanism of action, coupled with the potential for extensive chemical modification, ensures their continued relevance in the fight against fungal infections. Future research in this area will likely focus on:
-
Designing novel imidazole derivatives with improved activity against resistant fungal strains. This may involve targeting different enzymes in the ergosterol biosynthesis pathway or exploring alternative mechanisms of action.
-
Developing compounds with enhanced pharmacokinetic and safety profiles. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) properties and reducing off-target effects.
-
Exploring combination therapies. The use of imidazole derivatives in combination with other antifungal agents with different mechanisms of action could be a powerful strategy to overcome resistance and enhance therapeutic efficacy.
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The Core Mechanism of Imidazole-Based Antifungal Agents: A Technical Guide for Researchers
This guide provides an in-depth exploration of the mechanism of action for imidazole-based antifungal agents, designed for researchers, scientists, and professionals in drug development. Moving beyond a surface-level overview, we will delve into the molecular intricacies, the biochemical consequences, and the experimental methodologies that form the foundation of our understanding of this critical class of antimycotics. Our focus is to provide not just the "what," but the "why" and "how" of the science, empowering you to design, execute, and interpret experiments in this field with confidence.
The Central Dogma of Imidazole Action: Targeting Ergosterol Biosynthesis
The fungistatic and at higher concentrations, fungicidal, activity of imidazole-based antifungal agents stems from their targeted disruption of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.[1] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.[2] The selective toxicity of imidazoles arises from their specific inhibition of a key enzyme in this pathway that is unique to fungi.
The primary molecular target of imidazole antifungals is lanosterol 14-alpha-demethylase , a cytochrome P450 enzyme (CYP51).[3] This enzyme is responsible for the oxidative removal of the 14-alpha-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[4] Imidazole compounds, such as clotrimazole, miconazole, and ketoconazole, possess a nitrogen-containing imidazole ring that avidly binds to the heme iron atom within the active site of lanosterol 14-alpha-demethylase. This interaction effectively blocks the enzyme's catalytic activity.[5]
The inhibition of lanosterol 14-alpha-demethylase leads to a cascade of detrimental effects within the fungal cell:
-
Depletion of Ergosterol: The most immediate consequence is the cessation of ergosterol production. The lack of this essential sterol compromises the structural integrity and fluidity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of lanosterol and other 14-alpha-methylated sterols.[6] The incorporation of these bulky, abnormal sterols into the cell membrane further disrupts its structure and function, leading to increased permeability and the leakage of essential cellular components.[6] This accumulation is considered a primary contributor to the antifungal effect.[6]
-
Disruption of Membrane-Bound Enzymes: The altered sterol composition of the membrane adversely affects the function of various membrane-bound enzymes, including those involved in nutrient transport and cell wall synthesis (e.g., chitin synthase).[5]
-
Inhibition of Fungal Growth and Morphogenesis: The culmination of these cellular insults is the inhibition of fungal growth.[1] Imidazoles are also known to inhibit the transformation of yeast-like blastospores into their invasive hyphal forms in dimorphic fungi like Candida albicans, a critical step in pathogenesis.[7]
The following diagram illustrates the pivotal role of lanosterol 14-alpha-demethylase in the ergosterol biosynthesis pathway and the inhibitory action of imidazole antifungals.
Caption: Inhibition of Lanosterol 14-alpha-demethylase by Imidazole Antifungals.
Experimental Validation of the Mechanism of Action
A robust understanding of the mechanism of action of any antimicrobial agent relies on rigorous experimental validation. For imidazole-based antifungals, a multi-pronged approach is necessary to unequivocally demonstrate their inhibitory effect on ergosterol biosynthesis.
Determining Antifungal Potency: The Minimum Inhibitory Concentration (MIC) Assay
The foundational experiment to assess the antifungal activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8] The broth microdilution method is a standardized and widely used technique for this purpose.[9]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Stock Solution: Prepare a concentrated stock solution of the imidazole agent in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal agent in a standardized growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS). This creates a gradient of drug concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) from an overnight culture. The inoculum density should be adjusted to a final concentration of approximately 0.5-2.5 x 10³ cells/mL in the wells.[10]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[11]
Causality and Self-Validation:
-
Why serial dilutions? This establishes a precise concentration gradient, allowing for the determination of the minimal concentration required for inhibition.
-
Why a standardized inoculum? The density of the fungal inoculum can significantly impact the MIC value. A standardized inoculum ensures reproducibility and comparability of results across experiments and laboratories.
-
Why growth and sterility controls? The growth control confirms the viability of the fungal isolate in the test medium, while the sterility control ensures that the medium and reagents are not contaminated. These controls are essential for validating the assay's integrity.
The following workflow illustrates the broth microdilution MIC assay.
Caption: Workflow for MIC determination using broth microdilution.
Direct Evidence: Sterol Profile Analysis
While the MIC assay demonstrates the overall antifungal activity, it does not directly confirm the mechanism of action. To provide direct evidence for the inhibition of ergosterol biosynthesis, it is essential to analyze the sterol composition of fungal cells treated with the imidazole agent. This is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Experimental Protocol: Fungal Sterol Extraction and GC-MS Analysis
-
Fungal Culture and Treatment: Grow the fungal strain of interest in a suitable liquid medium to a desired cell density. Treat the culture with the imidazole agent at a sub-MIC or MIC concentration for a specified period. A vehicle-treated culture (e.g., DMSO) should be used as a control.
-
Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation and wash them with sterile water. The cell pellet can be stored at -80°C until further processing. Lyse the cells to release the intracellular contents.
-
Saponification and Sterol Extraction: Resuspend the cell lysate in an alcoholic potassium hydroxide solution and heat to saponify the cellular lipids. This process hydrolyzes fatty acid esters, releasing the free sterols. Extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-heptane or petroleum ether.[2]
-
Derivatization (for GC-MS): The extracted sterols are often derivatized to increase their volatility and improve their chromatographic properties. A common method is silylation to form trimethylsilyl (TMS) ethers.[7]
-
GC-MS Analysis: Inject the derivatized sterol extract into a gas chromatograph coupled to a mass spectrometer. The different sterols will be separated based on their retention times on the GC column, and their identities will be confirmed by their characteristic mass fragmentation patterns.
-
Data Analysis: Compare the sterol profiles of the imidazole-treated and control samples. A successful inhibition of lanosterol 14-alpha-demethylase will result in a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in the treated sample.
Causality and Self-Validation:
-
Why saponification? This step is crucial for breaking down complex lipids and liberating the sterols, making them accessible for extraction.
-
Why derivatization? This chemical modification enhances the thermal stability and volatility of the sterols, which is essential for their analysis by gas chromatography.
-
Why a vehicle control? The control sample provides the baseline sterol profile of the untreated fungus, allowing for a direct comparison and unambiguous identification of the changes induced by the imidazole agent.
The following table summarizes the expected changes in the sterol profile of a fungus upon treatment with an imidazole antifungal agent.
| Sterol | Expected Change in Imidazole-Treated Cells | Rationale |
| Ergosterol | Significant Decrease | Inhibition of the ergosterol biosynthesis pathway. |
| Lanosterol | Significant Increase | Accumulation of the substrate of the inhibited enzyme (lanosterol 14-alpha-demethylase). |
Mechanisms of Resistance to Imidazole Antifungals
The emergence of antifungal resistance is a significant clinical challenge. Understanding the molecular mechanisms by which fungi develop resistance to imidazoles is crucial for the development of new therapeutic strategies. The primary mechanisms of resistance include:
-
Target Site Modification: Point mutations in the ERG11 gene, which encodes lanosterol 14-alpha-demethylase, can alter the structure of the enzyme's active site.[6] These mutations can reduce the binding affinity of imidazole drugs, thereby decreasing their inhibitory effect.
-
Overexpression of the Target Enzyme: An increase in the expression of the ERG11 gene leads to higher levels of lanosterol 14-alpha-demethylase.[6] This requires higher concentrations of the imidazole agent to achieve the same level of enzyme inhibition.
-
Increased Drug Efflux: Fungal cells can actively pump antifungal drugs out of the cell through the action of membrane-associated efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.[12] Overexpression of the genes encoding these pumps is a common mechanism of azole resistance.
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can sometimes lead to the production of alternative sterols that can partially substitute for ergosterol, thereby reducing the cell's dependence on the targeted pathway.[6]
The following diagram illustrates the key mechanisms of resistance to imidazole antifungal agents.
Caption: Mechanisms of fungal resistance to imidazole antifungals.
Conclusion
Imidazole-based antifungal agents represent a cornerstone of antimycotic therapy. Their efficacy is rooted in the specific and potent inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. A thorough understanding of this mechanism, coupled with robust experimental validation through techniques such as MIC determination and sterol profile analysis, is paramount for both fundamental research and the development of novel antifungal strategies. As the challenge of antifungal resistance continues to grow, a deep appreciation for the molecular basis of imidazole action and the mechanisms of resistance will be indispensable for the scientific community.
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Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021). PubMed. Retrieved January 23, 2026, from [Link]
-
Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved January 23, 2026, from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]
-
GC-MS Analysis of Phytosterol Content of Dried Mushrooms. (2013). OpenRiver. Retrieved January 23, 2026, from [Link]
-
Ergosterol extraction: a comparison of methodologies. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 23, 2026, from [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Gas Chromatographic Analysis of Plant Sterols. (n.d.). AOCS. Retrieved January 23, 2026, from [Link]
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Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). Frontiers in Microbiology. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Synthesis of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol, a valuable heterocyclic compound incorporating both imidazole and thiophene moieties. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The described protocol employs a Grignard reaction, a robust and efficient carbon-carbon bond-forming strategy, utilizing commercially available starting materials. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed experimental protocol, explanations of the underlying chemical principles, and expected outcomes.
Introduction and Synthetic Strategy
The convergence of imidazole and thiophene rings within a single molecular framework presents a compelling target for synthetic chemists. Imidazole derivatives are known for a wide spectrum of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities.[2] Similarly, the thiophene ring is a key structural component in numerous pharmaceuticals. The target molecule, this compound, serves as a potential building block for the development of novel therapeutic agents.[3]
The chosen synthetic pathway involves the nucleophilic addition of a Grignard reagent, 2-thienylmagnesium bromide, to the electrophilic carbonyl carbon of 1-methyl-1H-imidazole-2-carbaldehyde. This organometallic reaction is a classic and highly reliable method for creating secondary alcohols from aldehydes.
Reaction Scheme:
(Self-generated image, not from search results)The key advantages of this approach are:
-
High Efficiency: Grignard reactions are known for their high yields and specificity.
-
Accessibility of Starting Materials: Both 1-methyl-1H-imidazole-2-carbaldehyde and 2-thienylmagnesium bromide are commercially available, streamlining the procurement process.[4]
-
Robustness: The protocol is based on well-established chemical principles, ensuring a high degree of reproducibility.
Mechanistic Insight: The Grignard Reaction
The core of this synthesis is the nucleophilic attack of the carbanion-like carbon of the 2-thienylmagnesium bromide on the carbonyl carbon of 1-methyl-1H-imidazole-2-carbaldehyde. The Grignard reagent is prepared from 2-bromothiophene and magnesium metal, creating a highly polarized carbon-magnesium bond. This polarity renders the thienyl carbon strongly nucleophilic. The reaction proceeds via a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final secondary alcohol product.
Experimental Protocol
This protocol is designed for a laboratory setting and assumes adherence to standard safety practices.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example | Purity |
| 1-Methyl-1H-imidazole-2-carbaldehyde | C₅H₆N₂O | 110.11 | Sigma-Aldrich | ≥98% |
| 2-Thienylmagnesium bromide (1.0 M in THF) | C₄H₃BrMgS | 187.34 | Sigma-Aldrich | 1.0 M |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Major Supplier | ≥99.9% |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Major Supplier | ACS |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Major Supplier | ACS |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Major Supplier | ACS |
| Silica Gel for Column Chromatography | SiO₂ | 60.08 | Major Supplier | 60 Å |
Equipment
-
Two-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Dropping funnel (optional)
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Safety Precautions
-
Grignard Reagents: 2-Thienylmagnesium bromide is highly reactive with water, protic solvents, and oxygen. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Aldehyde: 1-Methyl-1H-imidazole-2-carbaldehyde may cause skin and eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Place an oven-dried 100 mL two-neck round-bottom flask containing a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Dissolve 1.10 g (10.0 mmol) of 1-methyl-1H-imidazole-2-carbaldehyde in 20 mL of anhydrous THF in the flask.
-
Cool the resulting solution to 0 °C using an ice-water bath.
Step 2: Grignard Addition
-
Slowly add 11.0 mL (11.0 mmol, 1.1 equivalents) of 1.0 M 2-thienylmagnesium bromide solution in THF to the stirred aldehyde solution via syringe over 15-20 minutes.
-
Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and minimize the formation of side products.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Reaction Quenching and Workup
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Causality Note: Saturated NH₄Cl is a mild acid that effectively protonates the magnesium alkoxide intermediate to form the alcohol and neutralizes any unreacted Grignard reagent without causing acid-catalyzed degradation of the product.
-
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[6]
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
Step 4: Purification
-
Purify the crude residue by column chromatography on silica gel.[6]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure this compound.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the final product as a viscous oil or low-melting solid.
Synthetic Workflow Visualization
The following diagram illustrates the key stages of the synthesis, workup, and purification process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]
- 5. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Laboratory Preparation of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the preparation of the key intermediate, 1-methyl-1H-imidazole-2-carbaldehyde, followed by a Grignard reaction with a 2-thienyl organometallic reagent. This guide offers detailed, step-by-step protocols, discusses the causality behind experimental choices, and provides a framework for the characterization of the target molecule.
Introduction
Heterocyclic compounds containing imidazole and thiophene moieties are of significant interest in drug discovery and development due to their diverse biological activities.[1] The imidazole ring is a common scaffold in many natural products and pharmaceuticals, while the thiophene ring is a bioisostere of the benzene ring, often used to modulate physicochemical properties and biological activity. The target molecule, this compound, combines these two important pharmacophores, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a robust and reproducible protocol for its laboratory-scale preparation.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a convergent synthesis strategy. This approach involves the preparation of two key synthons, 1-methyl-1H-imidazole-2-carbaldehyde and a 2-thienyl organometallic reagent, which are then coupled in a Grignard-type reaction to form the desired secondary alcohol.
The choice of a Grignard reaction is predicated on its reliability and efficiency in forming carbon-carbon bonds between aryl/heteroaryl systems and carbonyl compounds.[2] The generation of the 2-thienyl Grignard reagent from 2-bromothiophene and magnesium metal is a well-established procedure. The precursor aldehyde, 1-methyl-1H-imidazole-2-carbaldehyde, can be synthesized from 1-methylimidazole through formylation.
Experimental Protocols
Part 1: Synthesis of 1-methyl-1H-imidazole-2-carbaldehyde
This procedure is adapted from established methods for the formylation of imidazoles.
Materials:
-
1-methylimidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add 1-methylimidazole (1 equivalent) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-imidazole-2-carbaldehyde. The product can be further purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound
This procedure outlines the Grignard reaction between 1-methyl-1H-imidazole-2-carbaldehyde and 2-thienylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
2-bromothiophene
-
1-methyl-1H-imidazole-2-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromothiophene (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the 2-bromothiophene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice-water bath.
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| 1-methylimidazole | C₄H₆N₂ | 82.10 | Starting Material | 1 |
| Phosphorus oxychloride | POCl₃ | 153.33 | Reagent | 1.1 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Reagent/Solvent | 3 |
| 1-methyl-1H-imidazole-2-carbaldehyde | C₅H₆N₂O | 110.11 | Intermediate | 1 |
| 2-bromothiophene | C₄H₃BrS | 163.04 | Starting Material | 1.1 |
| Magnesium | Mg | 24.31 | Reagent | 1.2 |
| This compound | C₉H₁₀N₂OS | 194.25 | Product | - |
Visualization of the Synthetic Workflow
Caption: Synthetic Workflow for this compound
Characterization
The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods. The following are the predicted spectral data for the final product.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Imidazole Protons: Two singlets or doublets in the aromatic region (typically δ 6.8-7.2 ppm).
-
Thiophene Protons: Three signals in the aromatic region (typically δ 6.9-7.4 ppm), exhibiting characteristic coupling patterns for a 2-substituted thiophene.
-
Methyl Protons: A singlet at approximately δ 3.6-3.8 ppm.
-
Methine Proton: A singlet for the CH-OH proton, the chemical shift of which will be concentration-dependent.
-
Hydroxyl Proton: A broad singlet for the OH proton, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Imidazole Carbons: Signals for the C2, C4, and C5 carbons of the imidazole ring.
-
Thiophene Carbons: Signals for the four carbons of the thiophene ring.
-
Methyl Carbon: A signal for the N-methyl carbon.
-
Methine Carbon: A signal for the CH-OH carbon.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the imidazole and thiophene rings.
-
C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (194.25 g/mol ).
-
Fragmentation patterns may include the loss of a hydroxyl group, the thiophene ring, or the imidazole ring.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies for analogous compounds.[3] To ensure the validity of the synthesis, it is crucial to:
-
Use anhydrous solvents and reagents , particularly for the Grignard reaction, as organometallic reagents are highly sensitive to moisture.
-
Monitor the reaction progress by TLC to ensure complete conversion of starting materials.
-
Thoroughly characterize all intermediates and the final product using the spectroscopic methods outlined above. Comparison of the obtained spectral data with the predicted values will serve as a primary validation of the synthetic outcome.
-
Perform a melting point analysis of the purified product. A sharp melting point is indicative of high purity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the laboratory preparation of this compound. By following the outlined procedures and employing rigorous characterization techniques, researchers can reliably synthesize this valuable heterocyclic building block for further investigation in drug discovery and materials science.
References
-
PubChem. 1-methyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
-
TSI Journals. The Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
University of Rochester Department of Chemistry. About Workup. Retrieved from [Link]
-
Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
-
University of Calgary. Ch17: RLi or RMgX with Aldehydes or Ketones. Retrieved from [Link]
-
LookChem. Cas 5713-61-1,2-thienylmagnesium bromide. Retrieved from [Link]
Sources
Application Notes & Protocols: Synthesis of Substituted Imidazoles via Grignard Reagent Cross-Coupling
Introduction: Strategic C-C Bond Formation on the Imidazole Core
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in numerous biologically active compounds.[1][2] The targeted synthesis of substituted imidazoles is, therefore, of paramount importance for the development of novel therapeutics and functional materials. While classical condensation methods provide access to a range of imidazole derivatives, the direct and selective introduction of carbon-based substituents onto a pre-formed imidazole ring offers a more convergent and flexible synthetic strategy.
This application note details the use of Grignard reagents in transition metal-catalyzed cross-coupling reactions, specifically the Kumada-Corriu reaction, for the synthesis of C-substituted imidazoles. This powerful C-C bond-forming methodology allows for the coupling of haloimidazoles with a diverse array of alkyl, vinyl, or aryl Grignard reagents, providing a robust route to novel imidazole architectures.[3][4] We will explore the mechanistic underpinnings, provide field-proven insights into reaction optimization, and present detailed protocols for researchers in drug development and organic synthesis.
Theoretical Framework: The Kumada-Corriu Reaction on Heteroaryl Halides
The Kumada-Corriu reaction is a Nobel prize-winning cross-coupling method that forges a new carbon-carbon bond between an organohalide and a Grignard reagent, catalyzed by a transition metal, typically nickel or palladium.[3] The general catalytic cycle, which is fundamental to understanding the experimental parameters, is depicted below.
Catalytic Cycle of the Kumada-Corriu Reaction
The reaction proceeds through a sequence of elementary organometallic steps:
-
Oxidative Addition: The active low-valent metal catalyst (M(0), where M = Ni or Pd) inserts into the carbon-halogen bond of the haloimidazole, forming a higher-valent organometallic intermediate.[4]
-
Transmetalation: The organometallic intermediate reacts with the Grignard reagent, transferring the organic group from magnesium to the metal center.
-
Reductive Elimination: The two organic ligands on the metal center couple and are eliminated as the final substituted imidazole product, regenerating the active M(0) catalyst.
Caption: Generalized catalytic cycle for the Kumada-Corriu cross-coupling reaction.
Experimental Design and Causality: Key Considerations for Success
The successful execution of a Kumada-Corriu reaction on a haloimidazole substrate hinges on several critical experimental parameters.
N-Protection of the Imidazole Ring
The acidic N-H proton of an unprotected imidazole can react with the highly basic Grignard reagent, leading to deprotonation rather than the desired cross-coupling. This side reaction consumes the Grignard reagent and can deactivate the catalyst. Therefore, it is often necessary to protect the imidazole nitrogen prior to the coupling reaction. Common protecting groups include trityl (Tr), tosyl (Ts), or a simple methyl group. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
Choice of Catalyst: Nickel vs. Palladium
Both nickel and palladium complexes are effective catalysts for the Kumada-Corriu reaction.[3]
-
Nickel Catalysts: Often more reactive and cost-effective, nickel catalysts are particularly well-suited for coupling with less reactive aryl chlorides.[5] Common nickel catalysts include NiCl₂(dppp) and NiCl₂(dppe).
-
Palladium Catalysts: Palladium catalysts generally offer a broader substrate scope and higher functional group tolerance.[6] Pd(PPh₃)₄ and PdCl₂(dppf) are frequently used palladium catalysts.
The choice between nickel and palladium will depend on the specific haloimidazole and Grignard reagent being used, as well as the desired reaction conditions.
Solvent and Temperature
Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for the formation and stability of the Grignard reagent. The cross-coupling reaction itself is typically carried out in these solvents, sometimes with the addition of a co-solvent like dioxane to improve the solubility of the catalyst and substrates. Reaction temperatures can range from ambient to reflux, depending on the reactivity of the coupling partners.
Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the synthesis of substituted imidazoles via a nickel-catalyzed Kumada-Corriu reaction. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: N-Protection of a Haloimidazole (Example: N-Methylation)
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the haloimidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Kumada-Corriu Cross-Coupling
This protocol is adapted from a general procedure for nickel-catalyzed cross-coupling of aryl halides.[5]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%) and the N-protected haloimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Grignard Reagent Addition: Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq, as a solution in THF) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting substituted imidazole by flash column chromatography.
Data Presentation: Scope and Limitations
The Kumada-Corriu reaction is a versatile tool for the synthesis of substituted imidazoles. The following table summarizes the general scope of this transformation.
| Component | Scope | Limitations |
| Haloimidazole | 2-, 4-, and 5-haloimidazoles can be used. Iodides and bromides are generally more reactive than chlorides.[7] | Sterically hindered haloimidazoles may react more slowly or require higher catalyst loadings. |
| Grignard Reagent | A wide range of aryl, heteroaryl, vinyl, and alkyl Grignard reagents can be employed. | Grignard reagents with acidic protons or certain functional groups (e.g., esters, ketones) may not be compatible. |
| Catalyst | Both nickel and palladium catalysts are effective. The choice of ligand can significantly impact reactivity and selectivity.[5][6] | Catalyst poisoning can occur with certain substrates. |
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of a substituted imidazole using this methodology.
Caption: Experimental workflow for the synthesis of substituted imidazoles.
Conclusion and Future Outlook
The transition metal-catalyzed cross-coupling of haloimidazoles with Grignard reagents is a powerful and versatile method for the synthesis of a wide array of substituted imidazoles. The choice of N-protecting group, catalyst, and reaction conditions are critical for achieving high yields and selectivity. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this valuable synthetic transformation in their own drug discovery and materials science programs. Future advancements in this field will likely focus on the development of more active and robust catalysts that can operate under milder conditions and tolerate a broader range of functional groups, potentially obviating the need for N-protection in some cases.
References
-
Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry, 1980 , 52(4), 669-679. [Link]
-
Bellina, F.; Rossi, R. The Development of Regioselective and Stereoselective Palladium-Catalyzed C-C and C-N Bond Forming Reactions in the Synthesis of Imidazole-Containing Compounds. Chemical Reviews, 2010 , 110(2), 1082-1146. [Link]
-
Zhang, L.; et al. Imidazole and Its Derivatives: A Review on Their Synthesis and Biological Activities. Molecules, 2014 , 19(12), 20538-20577. [Link]
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Huang, J.; Nolan, S. P. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 1999 , 121(43), 9889-9890. [Link]
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Tan, Y.; et al. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Organic Letters, 2014 , 16(20), 5462-5465. [Link]
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Lou, S.; Fu, G. C. Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic α-Bromoketones. Journal of the American Chemical Society, 2010 , 132(4), 1264-1266. [Link]
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Linghu, X.; et al. Kumada-Corriu Heteroaryl Cross-Coupling for Synthesis of a Pharmaceutical Intermediate: Comparison of Batch Versus Continuous Reaction Modes. Organic Process Research & Development, 2017 , 21(7), 1036-1043. [Link]
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Terao, J.; Kambe, N. Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes. Journal of the American Chemical Society, 2003 , 125(40), 12102-12103. [Link]
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Zielińska, A. A.; et al. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. The Journal of Organic Chemistry, 2023 , 88(23), 16933-16945. [Link]
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Knappke, C. E. I.; von Wangelin, A. J. 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? Chemical Society Reviews, 2011 , 40(10), 4948-4962. [Link]
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Corriu, R. J. P.; Masse, J. P. Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, 1972 , (3), 144a. [Link]
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Yoshikai, N.; Mashima, H.; Nakamura, E. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 2005 , 127(51), 17978-17979. [Link]
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Han, Y.; et al. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents. ACS Medicinal Chemistry Letters, 2014 , 5(6), 675-679. [Link]
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Application Notes & Protocols: Synthesis of Imidazole Derivatives from Aldehydes
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, renowned for its presence in vital biomolecules and its utility as a versatile synthetic scaffold. This guide provides an in-depth exploration of protocols for synthesizing substituted imidazoles, with a primary focus on methods commencing from aldehydes. We will dissect the classical Debus-Radziszewski reaction and progress to modern, efficient catalytic systems, including green chemistry approaches and microwave-assisted protocols. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic principles and practical insights to empower rational experimental design and troubleshooting.
Introduction: The Enduring Significance of the Imidazole Ring
First isolated by Heinrich Debus in 1858, the imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This simple structure belies a profound chemical versatility and biological significance. It forms the core of the essential amino acid histidine, participates in enzymatic catalysis, and is a privileged scaffold in drug discovery, found in numerous therapeutic agents. The synthesis of substituted imidazoles is therefore a critical task in organic chemistry.
Among the most robust and versatile strategies is the multicomponent reaction involving an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source. This approach allows for the construction of highly substituted imidazoles in a single pot, offering significant advantages in terms of efficiency and atom economy.
The Foundational Method: Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction is the archetypal multicomponent synthesis of imidazoles. It involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and two equivalents of ammonia (often supplied by ammonium acetate).[2] While effective, this classical method often requires prolonged heating in solvents like glacial acetic acid.[3][4]
Mechanistic Rationale
The reaction proceeds through a series of condensation steps. First, the aldehyde reacts with ammonia to form a hydrobenzamide-type intermediate. Concurrently, the 1,2-dicarbonyl compound condenses with ammonia to generate a diimine species.[2] These intermediates then react, followed by cyclization and subsequent oxidation (aromatization), to yield the final imidazole ring. The use of an acid catalyst facilitates the crucial dehydration steps involved in imine formation and cyclization.
Diagram: Proposed Mechanism of the Debus-Radziszewski Reaction
Caption: A simplified mechanism for the Debus-Radziszewski imidazole synthesis.
Protocol 1: Classical Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol details the synthesis of lophine, a well-known chemiluminescent compound, via the reaction of benzaldehyde, benzil, and ammonium acetate.[3]
Materials:
-
Benzil (1.0 mmol, 210 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ammonium acetate (at least 10 mmol, ~770 mg)
-
Glacial Acetic Acid (5-10 mL)
Procedure:
-
Combine benzil, benzaldehyde, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid to the flask.
-
Heat the mixture to reflux (approx. 118 °C) with stirring for 1-3 hours.[3]
-
Causality Check: Why reflux in acetic acid? The high temperature provides the activation energy for the multiple condensation steps. Acetic acid serves as both a solvent and a catalyst, protonating carbonyls to activate them for nucleophilic attack and facilitating the necessary dehydration steps.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water (approx. 50-100 mL). A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with water to remove residual acetic acid and ammonium salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,4,5-triphenylimidazole as a crystalline solid.
Modern Synthetic Protocols: Enhancing Efficiency and Sustainability
While robust, the classical Debus-Radziszewski synthesis has drawbacks, including long reaction times, high temperatures, and the use of corrosive solvents. Modern organic synthesis has driven the development of more efficient and environmentally benign protocols.
Catalytic Approaches: The Role of Lewis and Brønsted Acids
The introduction of catalysts can dramatically accelerate the reaction, often allowing for milder conditions. A wide range of catalysts have been explored, including Lewis acids (e.g., CuI, FeCl₃, InCl₃), solid-supported acids, and even natural, biodegradable catalysts.[5][6]
Expertise Insight: Catalysts function by activating the carbonyl groups of the aldehyde and diketone towards nucleophilic attack by ammonia. This lowers the activation energy of the condensation steps, leading to faster reaction rates and often higher yields. Solid-supported or heterogeneous catalysts are particularly advantageous as they can be easily recovered by filtration and reused, aligning with the principles of green chemistry.[7]
Table 1: Comparison of Catalysts for 2,4,5-Triarylimidazole Synthesis
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Acetic Acid | Reflux (~118) | 1-3 h | ~85-90 | [3] |
| Cupric Chloride (CuCl₂) | Solvent-free (MW) | MW (300W) | 12-15 min | 92 | [8] |
| Silicotungstic Acid | Ethanol | Reflux (~78) | 45-60 min | 94 | [9] |
| Lemon Juice | Ethanol | Reflux (~78) | 2-3 h | 88-95 | [10] |
| NaH₂PO₄ | Solvent-free | 120 | 25-45 min | 98-99 | [11] |
Protocol 2: Green Synthesis Using a Bio-Catalyst
This protocol utilizes lemon juice, a natural and inexpensive source of citric acid, as a bio-catalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives.[10] This method represents a significant step towards sustainable chemical synthesis.
Materials:
-
Benzil (1.0 mmol, 210 mg)
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Ammonium acetate (2.0 mmol, 154 mg)
-
Ethanol (5 mL)
-
Fresh Lemon Juice (0.5 mL)
Procedure:
-
In a round-bottom flask, dissolve benzil, the aromatic aldehyde, and ammonium acetate in ethanol.
-
Add the fresh lemon juice to the mixture.
-
Trustworthiness Check: Why lemon juice? Lemon juice is acidic due to its high concentration of citric acid, a Brønsted acid. This acid catalyzes the reaction in the same fundamental way as acetic acid but is non-toxic, biodegradable, and readily available.[10]
-
Reflux the reaction mixture for the time specified by monitoring (typically 2-3 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the product from ethanol to achieve high purity.
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by drastically reducing reaction times from hours to minutes.[12][13] This is achieved through efficient and rapid heating of the reaction mixture.
Expertise Insight: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating that is often difficult to achieve with conventional oil baths. This can lead to dramatic rate enhancements and sometimes improved yields by minimizing the formation of thermal degradation byproducts.
Diagram: Workflow for Microwave-Assisted Synthesis
Caption: A typical experimental workflow for microwave-assisted imidazole synthesis.
Materials:
-
1,2-Diketone (e.g., Benzil) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ammonium Acetate (2.5 mmol)
-
Catalyst (e.g., CuCl₂·2H₂O, 10 mol%) (Optional, but recommended)
-
Solvent (e.g., Ethanol, or solvent-free)
Procedure:
-
Place the 1,2-diketone, aldehyde, ammonium acetate, and catalyst (if used) into a specialized microwave reaction vessel.[8]
-
If using a solvent, add a minimal amount (e.g., 2-3 mL ethanol). For solvent-free conditions, ensure the reagents are thoroughly mixed.[8][14]
-
Seal the vessel with a cap.
-
Place the vessel in the cavity of a scientific microwave reactor.
-
Set the reaction parameters (e.g., temperature to 100-120°C, time to 5-15 minutes, power to 200W).[15]
-
Safety First: Always operate microwave reactors according to the manufacturer's instructions. Do not use domestic microwave ovens for chemical synthesis due to the risk of explosion from pressure buildup.
-
After the irradiation is complete, allow the vessel to cool to room temperature before opening.
-
Transfer the reaction mixture to a beaker, add cold water to precipitate the product.
-
Isolate the product via filtration and purify by recrystallization as described in previous protocols.
Conclusion
The synthesis of imidazole derivatives from aldehydes is a mature yet continually evolving field. While the Debus-Radziszewski reaction provides a reliable foundation, modern catalytic and microwave-assisted methods offer significant advantages in terms of speed, efficiency, and environmental friendliness. The protocols detailed in this guide provide a range of options suitable for different laboratory settings and research goals. By understanding the mechanistic principles behind these transformations, researchers can intelligently select and optimize reaction conditions to access a diverse array of imidazole-based molecules for applications in drug discovery, materials science, and beyond.
References
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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de Souza, M. V. N., de Almeida, M. V., Rodrigues, A. B., & da Silva, F. de C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4933. Available from: [Link]
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Gawade, A. V., Gurav, Y. B., & Shingare, M. S. (2018). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 3(4), 1-11. Available from: [Link]
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Sharma, D., & Sharma, L. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3833-3853. Available from: [Link]
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Kadu, V. D., Mali, G. A., Khadul, S. P., & Kothe, G. J. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22359-22365. Available from: [Link]
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Kumar, A., & El-Adl, K. (2014). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 79(18), 8564–8575. Available from: [Link]
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Wang, L., et al. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Hecheng Huaxue, 18(3), 351-353. Available from: [Link]
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Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]
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Sparks, S. M., & Shea, K. M. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(16), 2781–2783. Available from: [Link]
-
Patel, M. B., & Patel, H. D. (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. World Journal of Advanced Research and Reviews, 16(1), 13-17. Available from: [Link]
-
Heravi, M. M., et al. (2014). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. E-Journal of Chemistry, 9(4), 1843-1849. Available from: [Link]
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Weird Science. (n.d.). Lophine – The Great Synthesis. Retrieved from [Link]
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Deshmukh, M. B., et al. (2014). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Der Pharma Chemica, 6(1), 226-231. Available from: [Link]
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Kumar, S., et al. (2010). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 3(1), 12-16. Available from: [Link]
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Dakhale, V. (2019). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Retrieved from [Link]
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Tom's Lab. (2018). Synthesis and Chemiluminescence of Lophine. YouTube. Retrieved from [Link]
-
Yakan, H., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 823-834. Available from: [Link]
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Application Notes and Protocols for the Analytical Characterization of Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives represent a cornerstone in medicinal chemistry and materials science. As a five-membered heterocyclic aromatic ring containing two nitrogen atoms, the imidazole moiety is a critical pharmacophore in numerous active pharmaceutical ingredients (APIs), including antifungal agents (e.g., ketoconazole, clotrimazole), proton pump inhibitors (e.g., omeprazole), and chemotherapeutics.[1][2] Its unique electronic properties and ability to act as both a weak acid and a base make it a versatile component in biological systems, notably in the amino acid histidine.[3]
Given their prevalence and importance, the robust and accurate analytical characterization of imidazole-containing compounds is paramount. This guide provides a comprehensive overview of key analytical techniques, offering detailed protocols and expert insights to aid researchers in method development, validation, and routine analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles.
I. Chromatographic Methods: The Workhorse of Imidazole Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of imidazole compounds from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely employed technique for the analysis of non-volatile and thermally labile imidazole derivatives, particularly in pharmaceutical formulations and biological fluids.[1][2]
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer on the column. Since imidazole is a weak base (pKa ≈ 6.9), controlling the pH of the mobile phase is crucial for achieving reproducible retention and good peak shape.[4]
Experimental Protocol: Quantification of Imidazole Antimycotics in a Cream Formulation
This protocol outlines a method for the simultaneous determination of several imidazole-based antifungal drugs, such as ketoconazole and miconazole, in a topical cream.[1][5]
1. Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Disperse the sample in methanol or acetonitrile.
-
For sample clean-up and to remove matrix interferences, perform solid-phase extraction (SPE). A diol sorbent is often effective for quantitative recovery of the drug.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) or equivalent | A C8 column provides a good balance of retention and resolution for moderately polar imidazole compounds. |
| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.20 with phosphoric acid | The acidic pH ensures that the imidazole nitrogen is protonated, leading to consistent retention and symmetrical peak shapes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time. |
| Column Temperature | 35 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 300 nm | Many imidazole derivatives exhibit strong UV absorbance, allowing for sensitive detection. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC systems. |
3. Quantification:
-
Prepare a series of standard solutions of the imidazole compounds of interest in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analytes in the sample by interpolating their peak areas on the calibration curve.
B. Gas Chromatography (GC)
GC is suitable for volatile and thermally stable imidazole compounds. For less volatile derivatives, a derivatization step is often necessary to increase their volatility.[6][7]
Principle of Separation
In GC, a gaseous mobile phase carries the analytes through a column containing a stationary phase. Separation is based on the partitioning of the analytes between the mobile and stationary phases. The choice of the stationary phase is critical for achieving the desired separation.
Experimental Protocol: Determination of Imidazole in Food Additives by GC-MS
This protocol describes a method for the determination of imidazole in food additives using gas chromatography-mass spectrometry (GC-MS).[8]
1. Sample Preparation (with Derivatization):
-
Homogenize the sample by vortex mixing and then extract with a suitable solvent (e.g., acetonitrile) using an ultrasonic generator.[6][8]
-
Derivatization is often required to improve the volatility and chromatographic behavior of imidazoles.[6] A common derivatizing agent is isobutyl chloroformate.[6]
-
The derivatization reaction is typically carried out in the presence of a base like pyridine.[6]
2. GC-MS Conditions:
| Parameter | Setting | Rationale |
| Column | DB-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent | A nonpolar column suitable for a wide range of underivatized and derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| MS Interface Temp | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for compound identification. |
| Mass Range | m/z 40-450 | A wide mass range to capture the molecular ion and key fragment ions of the derivatized imidazole. |
3. Data Analysis:
-
Identification is based on the retention time and the comparison of the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantification is typically performed using an internal standard and constructing a calibration curve.
C. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective analysis, particularly in complex matrices like biological fluids and environmental samples, LC-MS/MS is the method of choice.[1]
Principle
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation on the HPLC column, the analytes are ionized (e.g., by electrospray ionization - ESI) and then fragmented in the mass spectrometer. The detection of specific fragment ions provides excellent selectivity.
Application Note: Determination of Imidazole Compounds in Environmental Water Samples
This method is suitable for the simultaneous determination of a wide range of imidazole compounds in water, sediment, and soil.[9][10]
1. Sample Preparation:
-
For water samples, solid-phase extraction (SPE) using a cartridge like Oasis HLB is effective for concentrating the analytes and removing interfering substances.[10]
-
For soil and sediment, a liquid-solid extraction is performed prior to SPE.[10]
-
The use of isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in recovery.[9][10]
2. LC-MS/MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase column such as a C18.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to promote protonation and enhance ESI signal.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
II. Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and characterization of imidazole compounds.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of imidazole derivatives. Both 1D (¹H and ¹³C) and 2D NMR techniques are employed.[11]
Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, detailed information about the chemical environment of each atom in a molecule can be obtained.
Key NMR Features of the Imidazole Ring:
-
¹H NMR: The protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and coupling patterns provide information about their relative positions.
-
¹³C NMR: The carbon atoms of the imidazole ring also give characteristic signals, which can be assigned using techniques like HSQC and HMBC.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the overall structure.[11]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Principle
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.
Characteristic FTIR Absorption Bands for Imidazole:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3150 | N-H stretching |
| ~1450-1550 | C=C and C=N stretching (ring vibrations) |
| ~1050-1150 | C-N stretching |
Note: The exact positions of these bands can vary depending on the substituents on the imidazole ring.[3][12][13]
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique often used for the quantitative analysis of imidazole compounds.
Principle
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The imidazole ring has a characteristic UV absorbance due to its aromatic nature.[14][15]
Application Note: Quantification of Imidazole in Solution
-
Wavelength of Maximum Absorbance (λmax): Imidazole typically shows a λmax around 210 nm. This can shift depending on the solvent and the substituents on the ring.[16]
-
Quantification: A calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the λmax. The concentration of an unknown sample can then be determined using the Beer-Lambert law.
III. Electrochemical Methods
Electrochemical methods offer a sensitive and often low-cost alternative for the detection and quantification of imidazole compounds.[17]
Principle
These techniques measure the electrical response (e.g., current) of an electroactive analyte at an electrode surface as a function of an applied potential. The oxidation or reduction of the imidazole moiety can be exploited for its detection.
Application Note: Electrochemical Sensing of 4-Methylimidazole
Square wave voltammetry (SWV) on a glassy carbon electrode can be used for the quantitative measurement of 4-methylimidazole in aqueous alkaline solutions.[17] This method has been demonstrated for the rapid and simple determination of this compound in food colors.[17]
IV. Method Validation
All analytical methods used for the characterization of imidazole compounds, especially in a regulatory environment, must be validated to ensure they are reliable and fit for purpose. The International Council for Harmonisation (ICH) provides guidelines for method validation.[18]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
V. Workflow Diagrams
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of imidazole compounds.
Structural Elucidation Workflow
Caption: Workflow for structural elucidation of imidazole compounds.
VI. References
-
CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents. (n.d.). Retrieved from
-
Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (n.d.). Retrieved from
-
Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization - PubMed. (n.d.). Retrieved from
-
HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations - PubMed. (n.d.). Retrieved from
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1). Retrieved from
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - ResearchGate. (2025, July 7). Retrieved from
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. (2020, December 30). Retrieved from
-
Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. (n.d.). Retrieved from
-
RP HPLC method for Imidazole - Chromatography Forum. (2013, September 18). Retrieved from
-
Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education - ACS Publications. (2025, July 9). Retrieved from
-
Imidazole analysis: laboratory results - Blog - YesWeLab. (2024, November 19). Retrieved from
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (2025, July 10). Retrieved from
-
Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers - MDPI. (2022, October 17). Retrieved from
-
FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from
-
Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24). Retrieved from
-
Electrochemical detection of 4(5)-methylimidazole in aqueous solutions - PubMed. (2024, August 30). Retrieved from
-
UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... - ResearchGate. (n.d.). Retrieved from
-
Ultraviolet absorption spectra of hisatmine, histidine, and imidazole - K-REx. (n.d.). Retrieved from
-
How does imidazole affect my quantitation of protein? - QIAGEN. (n.d.). Retrieved from
-
VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. (n.d.). Retrieved from
Sources
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- 3. arar.sci.am [arar.sci.am]
- 4. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 5. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Imidazole analysis: laboratory results [blog.yeswelab.fr]
- 8. Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS [spkx.net.cn]
- 9. researchgate.net [researchgate.net]
- 10. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. krex.k-state.edu [krex.k-state.edu]
- 15. How does imidazole affect my quantitation of protein? [qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical detection of 4(5)-methylimidazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
Comprehensive Guide to the HPLC Analysis of Imidazole Derivatives: From Method Development to Final Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the development and application of High-Performance Liquid Chromatography (HPLC) methods for the analysis of imidazole derivatives. Imidazole-containing compounds are a cornerstone of modern pharmaceuticals, encompassing antifungal agents, proton pump inhibitors, and other critical therapeutic classes. Their accurate quantification in matrices ranging from active pharmaceutical ingredients (APIs) to complex biological fluids is paramount for drug development, quality control, and pharmacokinetic studies. This document moves beyond rote protocols to explain the fundamental principles and causal relationships that govern chromatographic behavior, empowering scientists to develop robust, reliable, and efficient analytical methods. We present detailed, field-proven protocols for both reversed-phase and HILIC modes, complete with sample preparation strategies, system suitability criteria, and troubleshooting insights, all grounded in authoritative scientific literature.
Introduction: The Analytical Importance of the Imidazole Moiety
The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and biology.[1] It is the core of the amino acid histidine, the neurotransmitter histamine, and a vast array of synthetic drugs, including market-leading antifungals (e.g., ketoconazole, miconazole) and antiulcer agents (e.g., omeprazole).[1][2] The basic nitrogen atom in the imidazole ring (pKa ≈ 7) means that the ionization state of these molecules is highly dependent on pH, a critical factor that dictates their interaction with chromatographic stationary phases and ultimately governs their analytical separation.[3]
Given their widespread use, regulatory bodies and drug developers require validated, high-fidelity analytical methods to ensure product quality, safety, and efficacy. HPLC is the predominant technique for this purpose, offering versatility, high resolution, and sensitivity.[4][5] This guide provides the scientific rationale and practical steps for mastering the HPLC analysis of this important class of compounds.
Fundamental Principles: Tailoring the HPLC Method to the Analyte
A successful HPLC method is not a matter of chance but a result of deliberate choices based on the physicochemical properties of the analyte. For imidazole derivatives, the key considerations are polarity, ionizability, and UV absorbance.
Choosing the Right Chromatographic Mode
The polarity of the specific imidazole derivative is the primary determinant for selecting the separation mode.
-
Reversed-Phase (RP-HPLC): This is the most common and versatile mode, ideal for imidazole derivatives with sufficient nonpolar character (e.g., those with large aromatic or aliphatic substituents). Separation occurs on a nonpolar stationary phase (like C18 or C8) with a polar mobile phase (typically a mixture of water/buffer and acetonitrile or methanol).[2][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar imidazole derivatives that show little or no retention in RP-HPLC (i.e., elute at or near the void volume), HILIC is the superior choice.[6] This technique uses a polar stationary phase (e.g., bare silica, amide, or diol) with a highly organic mobile phase.[6][7] Water acts as the strong, eluting solvent in the mobile phase.
-
Ion-Pair Chromatography (IPC): This is a subset of RP-HPLC used to enhance the retention of basic, ionizable compounds like imidazoles.[6] An ion-pairing reagent (e.g., octane sulfonic acid) is added to the mobile phase.[3] It forms a neutral, hydrophobic complex with the protonated imidazole analyte, thereby increasing its retention on the C18 column.[3]
Critical Parameters in Method Development
-
Mobile Phase pH Control: This is arguably the most critical parameter. Since imidazole is a weak base, maintaining a consistent pH with a suitable buffer (e.g., phosphate, acetate) is essential for reproducible retention times and symmetrical peak shapes.[2][8] For RP-HPLC, a pH of 2.5-4 is often used to ensure the analyte is consistently in its protonated, cationic form.[2][8]
-
Stationary Phase Selection:
-
Detector Selection:
-
UV/DAD: Most imidazole derivatives contain chromophores that absorb UV light. A Diode Array Detector (DAD) is preferable as it provides spectral information, which aids in peak identification and purity assessment. Detection wavelengths are often set between 210 nm and 300 nm, depending on the analyte's maximum absorbance.[1][2][9]
-
Mass Spectrometry (MS/MS): For trace-level analysis, analysis in complex biological matrices, or when high specificity is required, coupling HPLC with tandem mass spectrometry is the gold standard.[4] It offers unparalleled sensitivity and selectivity.[4]
-
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and present it in a solvent compatible with the HPLC mobile phase.
-
For Pharmaceutical Dosage Forms (Tablets, Creams):
-
Accurately weigh the sample.
-
Disperse/dissolve in a suitable organic solvent like methanol or acetonitrile, often aided by sonication.[5]
-
Dilute to the appropriate concentration with the mobile phase.
-
Filter through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.
-
-
For Biological Fluids (Plasma, Urine):
-
Protein Precipitation (PPT): A simple and fast method. Add a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample to precipitate proteins.[1]
-
Vortex and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.[1]
-
Inject the supernatant directly or after evaporation and reconstitution in the mobile phase.
-
-
For Environmental Samples (Water, Soil):
-
Solid-Phase Extraction (SPE): This is a powerful technique for concentrating the analyte and cleaning up complex samples. Hydrophilic-Lipophilic Balance (HLB) cartridges are widely used for their ability to retain a broad range of compounds.[4]
-
The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of a strong solvent.[4]
-
Detailed Application Protocols
The following protocols are robust, validated methods that serve as excellent starting points for laboratory implementation.
Protocol 1: RP-HPLC-UV Analysis of Antifungal Imidazoles in a Pharmaceutical Cream
This method is designed for the simultaneous quantification of several common imidazole antifungals.
Chromatographic Conditions
| Parameter | Specification | Causality/Rationale |
| Column | C8, 250 x 4.6 mm, 5 µm | A C8 column provides slightly less retention than a C18, which can be optimal for moderately nonpolar imidazole drugs, ensuring reasonable run times.[2][8] |
| Mobile Phase A | 25 mM Potassium Phosphate (KH₂PO₄) | The buffer controls the pH, ensuring consistent ionization of the analytes and sharp, symmetrical peaks.[8] |
| Mobile Phase B | Methanol | A common, effective organic modifier for reversed-phase separations.[8] |
| pH (Aqueous) | 3.2 (Adjusted with phosphoric acid) | At this pH, the imidazole nitrogen is fully protonated, leading to stable chromatographic behavior.[2][8] |
| Gradient/Isocratic | Isocratic: 70% B, 30% A | An isocratic elution is simpler, more robust, and sufficient if the analytes have similar polarities.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[8] |
| Column Temperature | 25 °C (Ambient) | Provides stable retention times. Temperature can be increased (e.g., to 40°C) to reduce viscosity and improve peak shape if needed. |
| Detection | DAD, 300 nm | Wavelength chosen for good sensitivity for the target imidazole anti-infective drugs.[2][8] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of each imidazole reference standard in methanol.
-
Perform serial dilutions with the mobile phase (70:30 Methanol:Buffer) to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh an amount of cream equivalent to ~10 mg of the active ingredient into a 50 mL volumetric flask.
-
Add ~30 mL of methanol and sonicate for 15 minutes to dissolve the API and break up the cream matrix.
-
Allow to cool to room temperature, dilute to volume with methanol, and mix thoroughly.
-
Centrifuge a portion of this solution for 10 minutes at 4000 rpm.
-
Dilute the supernatant 1:10 with the mobile phase to a final theoretical concentration of ~20 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
System Suitability Test (SST):
-
Before running samples, inject the mid-point standard (e.g., 25 µg/mL) five times.
-
Verify that the acceptance criteria are met (see table below).
-
-
Analysis:
-
Inject the blank (mobile phase), standards, and samples.
-
Construct the calibration curve by plotting peak area against concentration.
-
Quantify the imidazole content in the samples using the linear regression equation from the calibration curve.
-
System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power.[9] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Protocol 2: HILIC-MS/MS Analysis of a Polar Imidazole Metabolite in Plasma
This method provides the high sensitivity and selectivity required for bioanalysis.
Chromatographic Conditions
| Parameter | Specification | Causality/Rationale |
| Column | Amide or Silica HILIC, 100 x 2.1 mm, 3 µm | A polar stationary phase is required to retain the highly polar analyte under HILIC conditions.[6][9] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate is a volatile salt, making it ideal for MS detection. Formic acid aids in protonation for positive ion mode MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The high organic content is the weak solvent in HILIC, promoting partitioning of the polar analyte onto the stationary phase.[6] |
| Gradient | 95% B -> 60% B over 5 min | A gradient (increasing water content) is used to elute the analyte with a good peak shape and in a reasonable time. |
| Flow Rate | 0.4 mL/min | A lower flow rate is typical for 2.1 mm ID columns and improves MS ionization efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Detector | Triple Quadrupole MS/MS (ESI+) | Provides the ultimate selectivity and sensitivity through Multiple Reaction Monitoring (MRM). |
| Injection Volume | 5 µL | A small volume is used to minimize matrix effects and prevent peak distortion. |
Step-by-Step Protocol
-
Standard and QC Preparation:
-
Prepare stock solutions in methanol.
-
Spike known amounts into blank plasma to create calibration standards and Quality Control (QC) samples (Low, Mid, High).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water and transfer to an HPLC vial.
-
-
MS/MS Optimization:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and product ions for the MRM transitions.
-
-
Analysis:
-
Run the full batch, starting with SST injections, followed by the calibration curve, QCs, and unknown samples.
-
Quantify using the peak area ratio of the analyte to the internal standard. The method must be validated according to regulatory guidelines (e.g., FDA or EMA).[8]
-
Method Validation and System Verification
Any developed HPLC method intended for use in a regulated environment must be validated to prove its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]
The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and response over a defined range.[4]
-
Accuracy & Precision: Closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified.[7][11]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for developing an HPLC method for an imidazole derivative.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Introduction: The Central Role of the Imidazole Ring and NMR
An Application Guide to the NMR Spectroscopy of Substituted Imidazoles
The imidazole ring is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and presence in vital biomolecules like the amino acid histidine make it a privileged scaffold in drug development. From antifungal agents to targeted cancer therapies, substituted imidazoles are ubiquitous. Consequently, the precise and unambiguous structural characterization of these molecules is paramount for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. It provides unparalleled insight into molecular structure, connectivity, and the subtle electronic effects of substituents. However, the inherent chemical properties of the imidazole ring, particularly tautomerism, present unique challenges and nuances in spectral interpretation.
This guide serves as a detailed application note and protocol resource, moving beyond a simple recitation of steps to explain the causality behind experimental choices. As a self-validating system, each protocol is designed to ensure researchers can confidently and accurately characterize their substituted imidazole compounds.
Part 1: Core Principles of Imidazole NMR
Before delving into experimental protocols, understanding the fundamental behavior of the imidazole ring in an NMR experiment is crucial.
Numbering Convention and Basic Spectra
The imidazole ring is a five-membered heterocycle with nitrogen atoms at positions 1 and 3. By convention, numbering begins at the N-H nitrogen and proceeds around the ring, giving the carbon between the nitrogens the C2 position.
Caption: IUPAC numbering for the 1H-imidazole ring.
For unsubstituted imidazole in an aprotic solvent like CDCl₃, the ¹H NMR spectrum is simple, showing a signal for H2 (around 7.7 ppm) and a single, averaged signal for H4 and H5 (around 7.1 ppm).[1] This averaging is a direct consequence of tautomerism.
The Challenge of Tautomerism
Unsymmetrically substituted imidazoles with a proton on a ring nitrogen exist as a rapidly equilibrating mixture of two tautomers.[2] This proton exchange between N1 and N3 is often fast on the NMR timescale.
Caption: Rapid tautomeric equilibrium leading to averaged NMR signals.
This rapid exchange means that the C4 and C5 positions (and their attached protons) become chemically equivalent on average, preventing their distinction in standard 1D NMR.[3] However, factors like solvent, temperature, and pH can influence the rate of this exchange. In some cases, especially in the solid state or with certain substituents, the exchange can be slowed, allowing for the observation of distinct signals for each tautomer.[2] The formation of an N-adduct, for instance with a borane, can halt this equilibrium, allowing C4 and C5 to be differentiated.[3]
Influence of Solvent and pH
The choice of solvent is critical.
-
Protic Solvents (D₂O, MeOD): The acidic N-H proton will exchange with deuterium, causing its signal to disappear. The solvent can also form hydrogen bonds, influencing the chemical shifts of ring protons.
-
Aprotic Polar Solvents (DMSO-d₆, Acetone-d₆): These are often the solvents of choice. The N-H proton is typically observable as a broad singlet at high chemical shift (e.g., ~12.7 ppm in DMSO-d₆ for 2,4,5-triphenyl-1H-imidazole) and hydrogen bonding with the solvent can affect tautomeric equilibrium.[4]
-
Aprotic Nonpolar Solvents (CDCl₃, C₆D₆): Intermolecular hydrogen bonding between imidazole molecules can occur, leading to concentration-dependent chemical shifts.[5]
pH dramatically affects the spectra. Protonation of the second nitrogen atom to form an imidazolium cation leads to a significant downfield shift of all ring proton signals due to the increased positive charge and changes in aromaticity.[6][7] This property is so reliable that imidazole's ¹H NMR signal can be used to determine the pH of an aqueous solution.[7]
Part 2: Experimental Workflows and Protocols
A robust and reproducible protocol is the foundation of high-quality data.
Protocol 1: Standard Sample Preparation
Objective: To prepare a substituted imidazole sample for NMR analysis ensuring optimal concentration and signal resolution.
Materials:
-
Substituted imidazole compound (5-10 mg for ¹H, 15-25 mg for ¹³C)
-
High-purity deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
-
Internal standard (e.g., Tetramethylsilane (TMS), optional)
Methodology:
-
Weigh the Sample: Accurately weigh the required amount of your purified imidazole derivative directly into a clean, dry vial.
-
Causality: Accurate weighing is crucial for determining molarity if quantitative NMR (qNMR) is intended. For routine characterization, an approximate amount is sufficient.
-
-
Select the Solvent: Choose a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is an excellent starting point for many polar imidazole derivatives.
-
Causality: Incomplete dissolution will lead to poor spectral quality, broad lines, and inaccurate integration. The solvent's residual peak should not overlap with key analyte signals.
-
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl until the sample is completely dissolved.
-
Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a pipette. Avoid introducing solid particles. The final liquid height should be ~4-5 cm.
-
Causality: The correct sample height ensures it is centered within the NMR coil, maximizing signal detection and field homogeneity (shimming).
-
-
Add Internal Standard (Optional): If precise chemical shift referencing is needed, add a very small amount of TMS (or another appropriate standard like DSS for aqueous samples).[8] For most modern spectrometers with digital solvent peak referencing, this is often unnecessary.
-
Cap and Invert: Cap the NMR tube securely and gently invert it several times to ensure a homogenous solution.
Protocol 2: Acquiring High-Quality 1D NMR Spectra
Objective: To set up and run standard ¹H and ¹³C NMR experiments.
Caption: Standard workflow for 1D NMR data acquisition.
Step-by-Step Guide:
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer.
-
Lock and Shim: The instrument software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Then, perform shimming to optimize the field homogeneity, which is critical for sharp spectral lines. Modern instruments have excellent automated routines for this.
-
Tuning: Tune and match the probe for the nucleus being observed (¹H or ¹³C). This ensures maximum energy transfer and sensitivity.
-
¹H Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width (SW) to cover the expected range (e.g., 0 to 14 ppm).
-
Set the number of scans (NS), typically 8 or 16 for a moderately concentrated sample.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation between pulses.
-
Run the acquisition.
-
-
¹³C Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).[9]
-
Due to the low natural abundance of ¹³C, a higher number of scans (NS) is required (e.g., 128 to 1024 or more, depending on concentration).
-
Set the relaxation delay (D1) to 2 seconds.
-
Run the acquisition.
-
-
Data Processing: After acquisition, perform a Fourier Transform (FT), phase correction, and baseline correction to obtain the final, interpretable spectrum.
Part 3: Decoding the Spectra
Interpreting the spectra requires an understanding of how substituents influence the electronic environment of the imidazole ring.
Interpreting ¹H NMR Spectra
The H2 proton is the most deshielded, appearing furthest downfield, as it is positioned between two electronegative nitrogen atoms. H4 and H5 appear at higher fields.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CHO) will deshield all ring protons, shifting them downfield.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -NH₂) will shield the ring protons, shifting them upfield.
-
Protonation/Alkylation: Forming an imidazolium salt causes a significant downfield shift for all protons, especially H2, which can move to >9.0 ppm.[6]
Interpreting ¹³C NMR Spectra
Similar to ¹H NMR, the C2 carbon is the most deshielded. The C4 and C5 carbons are more shielded. For N-substituted imidazoles where tautomerism is not possible, C4 and C5 will have distinct chemical shifts. The difference between these shifts (ΔΔδ) is a powerful diagnostic tool.[10]
Table 1: Typical NMR Chemical Shift Ranges (δ, ppm) for Substituted Imidazoles
| Nucleus | Position | Typical Range (ppm) | Notes |
| ¹H | N-H | 10.0 - 14.0 | Broad signal, solvent-dependent, absent in D₂O.[4] |
| C2-H | 7.5 - 8.5 | Furthest downfield proton. Shifts >9.0 ppm in imidazolium salts.[6] | |
| C4-H / C5-H | 6.9 - 7.8 | Often averaged due to tautomerism.[1] Substituents cause distinct shifts. | |
| ¹³C | C2 | 135 - 150 | Most deshielded carbon. Can shift to >160 ppm in N-heterocyclic carbenes.[6] |
| C4 / C5 | 115 - 130 | Chemical shifts are sensitive to the tautomeric state and substituents.[10][11] |
Note: These are general ranges. Actual values are highly dependent on the specific substituents and solvent used.
Part 4: Advanced 2D NMR for Unambiguous Elucidation
For novel or complex substituted imidazoles, 1D NMR is often insufficient for complete structural assignment. A suite of 2D NMR experiments is essential.
Protocol 3: A 2D NMR Strategy for Structure Confirmation
Objective: To unambiguously assign all ¹H and ¹³C signals of a novel substituted imidazole.
Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). This is useful for mapping out substituent spin systems (e.g., an ethyl or phenyl group).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH coupling). This is the primary method for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting molecular fragments.
Caption: Using HSQC and HMBC to link substituents to the imidazole core.
Workflow:
-
Acquire Data: Run standard COSY, HSQC, and HMBC experiments using the parameters recommended by the spectrometer manufacturer.
-
Analyze HSQC: Use the HSQC spectrum to connect every proton signal (except N-H) to its corresponding carbon signal. This provides a direct assignment for all protonated carbons.
-
Analyze COSY: Identify coupled proton networks. For example, in a 4-ethyl-imidazole, the CH₂ and CH₃ protons will show a COSY correlation.
-
Analyze HMBC - The Final Piece: This is the most information-rich experiment for imidazoles.
-
Confirm Substitution Pattern: Look for correlations from the protons of a substituent to the carbons of the imidazole ring. For example, in a 1-methyl-imidazole, the methyl protons (~3.7 ppm) will show an HMBC correlation to C2 and C5. This definitively proves the point of attachment.
-
Distinguish C4 and C5: The H2 proton will show a ³J correlation to both C4 and C5. A proton at H4 will show a strong ²J correlation to C5 and a weaker ³J correlation to C2. These patterns, combined with correlations from substituents, allow for the unambiguous assignment of C4 and C5.
-
Conclusion
NMR spectroscopy is an indispensable technique in the study of substituted imidazoles. A systematic approach, beginning with proper sample preparation and the acquisition of high-quality 1D spectra, forms the basis of analysis. Understanding the influence of tautomerism, solvent, and pH is critical for accurate initial interpretation. For novel structures, a combination of 2D NMR experiments—particularly HSQC and HMBC—provides a robust and self-validating workflow to achieve complete and unambiguous structural elucidation. This comprehensive understanding is fundamental to advancing research and development in fields that rely on the versatile imidazole scaffold.
References
-
Dyakova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]
-
Fagalde, F., et al. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]
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Díez-Varga, A., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... ResearchGate. Available at: [Link]
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Elguero, J., et al. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available at: [Link]
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Hanson, B. E. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-‐Mediated Deaminative Coupling of Benzylamines and Nitriles. The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. Available at: [Link]
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Williams, K. R., & Young, S. (1995). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. Available at: [Link]
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ResearchGate. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. ResearchGate. Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]
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Application Notes and Protocols for (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol in Medicinal Chemistry
Abstract
(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is a heterocyclic compound featuring both an imidazole and a thiophene moiety. This structural combination is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with each individual ring system. Imidazole derivatives are known for a wide range of biological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, thiophene-containing compounds are integral to many established and experimental therapeutics. The strategic fusion of these two pharmacophores in this compound suggests a high potential for novel therapeutic applications. This document provides a comprehensive overview of the potential applications of this compound, a detailed, field-proven protocol for its synthesis, and methodologies for its biological evaluation.
Introduction: The Rationale for a Bifunctional Scaffold
The imidazole ring is a fundamental component of several natural biomolecules, including the amino acid histidine and purines, and is a privileged scaffold in drug discovery.[1][4] Its ability to participate in hydrogen bonding and coordinate with metal ions is crucial to the biological activity of many imidazole-containing drugs.[4][5] The 1-methyl substitution on the imidazole ring is a common strategy to modulate the compound's pharmacokinetic properties.
The thiophene ring, a bioisostere of the benzene ring, is frequently incorporated into drug molecules to enhance their therapeutic index. Its presence can influence metabolic stability, receptor binding affinity, and overall potency. The combination of the electron-rich thiophene ring with the versatile imidazole moiety in a single molecule creates a unique electronic and steric profile, opening avenues for novel drug-target interactions.
Potential Therapeutic Applications
Based on the well-documented activities of related imidazole and thiophene derivatives, this compound is a promising candidate for investigation in several therapeutic areas:
-
Antifungal Agents: Imidazole-based compounds are a cornerstone of antifungal therapy. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Thiophene derivatives have also demonstrated antifungal properties. The combined scaffold may exhibit synergistic or broad-spectrum antifungal activity.[6][7][8]
-
Anticancer Agents: Numerous imidazole derivatives have been explored for their anticancer potential, with mechanisms including the inhibition of key signaling pathways like AKT and ERK1/2.[9] The structural features of this compound warrant its evaluation against various cancer cell lines.
-
Anti-inflammatory Agents: The imidazole nucleus is present in compounds with anti-inflammatory activity.[9] This compound could potentially modulate inflammatory pathways and therefore holds promise for the development of novel anti-inflammatory drugs.
-
Antibacterial Agents: Both imidazole and thiophene moieties are found in various antibacterial agents.[10][11] The title compound could be screened against a panel of pathogenic bacteria to determine its potential as a novel antibiotic.
Synthesis Protocol for this compound
This protocol outlines a reliable, multi-step synthesis adapted from established methodologies for similar compounds.[12] The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| Imidazole | C₃H₄N₂ | 68.08 | Sigma-Aldrich | ≥99% |
| Methyl Iodide | CH₃I | 141.94 | Acros Organics | 99.5% |
| n-Butyllithium | C₄H₉Li | 64.06 | Sigma-Aldrich | 2.5 M in hexanes |
| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | Alfa Aesar | 98% |
| Sodium Borohydride | NaBH₄ | 37.83 | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | Anhydrous, ≥99.9% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | VWR | Anhydrous |
| Methanol | CH₃OH | 32.04 | J.T. Baker | ACS Grade |
| Sodium Sulfate | Na₂SO₄ | 142.04 | EMD Millipore | Anhydrous |
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Step-by-Step Procedure
Step 1: Synthesis of 1-Methylimidazole
-
Rationale: The first step involves the N-alkylation of the imidazole ring to introduce the methyl group at the 1-position. A strong base is used to deprotonate the imidazole, making it a more potent nucleophile for reaction with methyl iodide.[13]
-
Protocol:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-methylimidazole.
-
Step 2: Synthesis of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanone
-
Rationale: This step involves the deprotonation of the C2 position of 1-methylimidazole, which is the most acidic proton, using a strong organolithium base. The resulting lithiated intermediate is a potent nucleophile that reacts with thiophene-2-carboxaldehyde to form the corresponding ketone.
-
Protocol:
-
Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of thiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the reduction of the ketone to the desired secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[12]
-
Protocol:
-
Dissolve the purified (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The final product can be further purified by column chromatography on silica gel if necessary.
-
Biological Evaluation Protocols
Antifungal Activity Assay
-
Rationale: To determine the antifungal efficacy of the synthesized compound, a broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). This assay provides quantitative data on the compound's ability to inhibit fungal growth.[6]
-
Protocol:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus) to a final concentration of approximately 5 x 10² to 2.5 x 10³ CFU/mL.
-
Include positive (fungal suspension without the compound) and negative (broth medium only) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
In Vitro Anticancer Activity Assay (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.[9]
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Induction Analysis
-
Rationale: To investigate if the compound induces apoptosis in cancer cells, techniques like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be employed. This allows for the differentiation between viable, apoptotic, and necrotic cells.[6]
-
Protocol:
-
Treat cancer cells with the IC₅₀ concentration of the compound for a predetermined time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Signaling Pathway Analysis
Caption: Potential inhibition of pro-survival signaling pathways.
-
Rationale: To elucidate the mechanism of action, Western blotting can be used to assess the effect of the compound on key signaling proteins involved in cell survival and proliferation, such as AKT and ERK.[9]
-
Protocol:
-
Treat cancer cells with the compound at its IC₅₀ concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT and ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this document provide a solid foundation for its synthesis and biological evaluation. Further studies should focus on structure-activity relationship (SAR) analysis by synthesizing and testing a library of analogs with modifications on both the imidazole and thiophene rings. In vivo efficacy and toxicity studies in animal models will also be crucial for advancing promising candidates toward clinical development.
References
- BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem.
- Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. University of Wisconsin.
- ResearchGate. (n.d.). Antifungal activity of the synthesized compounds.
- MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
- NIH. (n.d.). 1-(thiophen-2-ylmethyl)-1H-benzimidazole.
- Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
- MDPI. (2024).
- ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
- American Journal of Organic Chemistry. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.
- NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- PubMed Central. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
- ResearchGate. (2020). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities.
- NIH. (n.d.). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts.
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- 5. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
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- 8. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol as a Research Chemical
Foreword: Unveiling the Potential of a Hybrid Heterocycle
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol represents a fascinating research chemical, wedding the well-established biological significance of the imidazole nucleus with the therapeutic potential of the thiophene ring. While this specific molecule remains largely uncharacterized in the public domain, its structural components suggest a rich landscape for investigation. Imidazole derivatives are known to possess a wide spectrum of activities including antifungal, anticancer, anti-inflammatory, and antiviral properties[1][2][3][4]. Similarly, thienyl-containing compounds have demonstrated notable anticancer efficacy[5][6].
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the latent potential of this compound. We will delve into its physicochemical properties, propose a robust synthetic protocol, and provide detailed experimental frameworks for elucidating its biological activities. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to adapt and innovate.
Physicochemical Properties and Handling
A thorough understanding of a research chemical's properties is paramount for safe and effective experimentation. The table below summarizes the predicted and known properties of the title compound and its close analogs.
| Property | Value/Information | Source/Rationale |
| IUPAC Name | (1-methyl-1H-imidazol-2-yl)(thiophen-2-yl)methanol | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₀N₂OS | Calculated |
| Molecular Weight | 194.25 g/mol | Calculated |
| Appearance | Predicted to be a viscous oil or low-melting solid | Analogy to similar structures[7] |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) and sparingly soluble in water. | Polarity of the molecule |
| Safety Precautions | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. A related compound, 2-Thiophenemethanol, is harmful if swallowed, in contact with skin, or inhaled[8]. | Prudent laboratory practice |
Proposed Synthesis Protocol
The synthesis of this compound can be logically approached through a two-step process involving the formation of a Grignard reagent from 2-bromothiophene followed by its reaction with 1-methyl-1H-imidazole-2-carbaldehyde. This method is a classic and reliable approach for carbon-carbon bond formation and the synthesis of secondary alcohols.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
1-Methyl-1H-imidazole-2-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the 2-bromothiophene solution to the magnesium turnings. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the reaction.
-
Add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Investigating Biological Activity: Application Protocols
Based on the known pharmacology of its constituent moieties, this compound is a prime candidate for screening in several therapeutic areas. Below are detailed protocols for preliminary in vitro evaluation.
Anticancer Activity Screening
The presence of both imidazole and thienyl groups suggests potential anticancer activity[2][5][6]. A primary investigation should involve assessing its cytotoxicity against a panel of cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture human cancer cell lines (e.g., T98G - brain cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Potential Signaling Pathway for Investigation
Given that 1-methyl-1H-imidazole derivatives have been identified as Jak2 inhibitors, a potential mechanism of action for the anticancer activity of this compound could involve the Jak/STAT pathway[9][10].
Caption: Hypothetical inhibition of the Jak/STAT pathway.
Antifungal Activity Screening
The imidazole moiety is a well-known pharmacophore in many antifungal drugs[3][11]. Therefore, assessing the antifungal properties of the title compound is a logical step.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Fungal Strains:
-
Use clinically relevant fungal strains such as Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum.
-
-
Inoculum Preparation:
-
Grow the fungal strains on appropriate agar plates.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to each well.
-
Add 100 µL of the compound stock solution (in DMSO, then diluted in RPMI) to the first well and perform serial twofold dilutions across the plate.
-
Add 10 µL of the standardized fungal inoculum to each well.
-
Include a positive control (a known antifungal agent like fluconazole), a negative control (no compound), and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
Concluding Remarks
This compound stands as a promising yet underexplored research chemical. The protocols and insights provided in this guide are intended to serve as a robust starting point for its scientific investigation. The convergence of the imidazole and thiophene scaffolds offers a compelling rationale for exploring its potential as a novel therapeutic agent, particularly in the realms of oncology and mycology. As with any novel compound, careful execution of experiments and thorough characterization are essential to unlock its full potential.
References
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Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]
-
MDPI. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
-
PubChem. 2-Thiophenemethanol. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]
-
Phytomedicine. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]
-
National Institutes of Health. 1-(thiophen-2-ylmethyl)-1H-benzimidazole. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Retrieved from [Link]
-
MDPI. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Retrieved from [Link]
- Google Patents. 1-methylimidazole preparation method.
-
ResearchGate. Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. Retrieved from [Link]
-
PubMed. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Retrieved from [Link]
-
ResearchGate. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Retrieved from [Link]
-
ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
-
Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of Some New Heterocyclic Compounds Derived from Imidazole and Study of Anti-Microbial Activity. Retrieved from [Link]
-
ACS Publications. 1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents. Retrieved from [Link]
-
PubMed. 5-([Aryl or Aryloxy (Or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidine Derivatives as Novel Antifungal Agents. Retrieved from [Link]
-
MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
Journal of Chemical Research. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]
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- 8. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-( [aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Imidazole Derivatives as Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Imidazole, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have been successfully developed as antifungal, antiparasitic, and antibacterial agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, evaluation, and preliminary optimization of imidazole derivatives as next-generation antimicrobial agents. It is designed for researchers, medicinal chemists, and drug development scientists dedicated to combating infectious diseases.
Section 1: Synthesis and Structural Elucidation of Imidazole Derivatives
The journey of developing a new antimicrobial agent begins with its chemical synthesis. The imidazole core can be constructed through various synthetic methodologies, with the Radziszewski synthesis being a foundational method.[3] However, modern synthetic approaches often provide higher yields and greater structural diversity. The choice of synthetic route is critical as it dictates the feasibility of creating a diverse library of analogues for structure-activity relationship (SAR) studies.
Rationale for Synthesis: The primary goal is to synthesize a series of imidazole derivatives with diverse substituents. By systematically modifying functional groups at different positions on the imidazole ring (e.g., N-1, C-2, C-4, C-5), we can explore the chemical space and understand how these changes impact antimicrobial potency and selectivity.[3]
Protocol 1: General Synthesis of N-Substituted Imidazole Derivatives
This protocol outlines a common pathway for synthesizing N-substituted imidazole derivatives, which often exhibit significant biological activity.
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with a commercially available imidazole or a substituted imidazole precursor.
-
Deprotonation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the imidazole precursor in a suitable anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the imidazole nitrogen. This step is crucial as it generates the imidazolate anion, a potent nucleophile. The reaction is typically stirred for 30-60 minutes at this temperature.
-
Electrophile Addition: Slowly add the desired alkyl or aryl halide (R-X) to the reaction mixture. The choice of this electrophile is what introduces the desired diversity into the derivative library.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]
-
Workup: Quench the reaction by carefully adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure imidazole derivative.[4]
-
Structural Confirmation: Confirm the structure and purity of the final compound using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact proton and carbon framework of the molecule.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.[4][7]
-
Diagram: General Synthetic Workflow
Caption: A decision tree guiding the investigation of the mechanism of action.
Protocol 4: Cell Membrane Integrity Assay
Rationale: Many antimicrobial agents exert their effect by disrupting the microbial cell membrane, leading to leakage of cellular contents and cell death. [1]This protocol uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Step-by-Step Methodology:
-
Microbial Culture: Grow the target microbe to the mid-logarithmic phase.
-
Treatment: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS). Treat the cells with the imidazole derivative at concentrations around its MIC and 2x MIC. Include a positive control (membrane-disrupting agent) and a negative (untreated) control.
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) at the appropriate temperature.
-
Staining: Add PI to each sample to a final concentration of ~1 µg/mL.
-
Analysis: Analyze the samples using a fluorometer or flow cytometer. An increase in fluorescence intensity compared to the untreated control indicates membrane damage.
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
SAR analysis is the process of correlating the chemical structure of the synthesized derivatives with their biological activity. This is an iterative process that guides the rational design of more potent and selective compounds. Key factors often influencing the activity of imidazole derivatives include lipophilicity, electronic properties, and the steric bulk of substituents. [3][8] Rationale: By synthesizing a library of related compounds and testing their antimicrobial activity, researchers can identify which chemical modifications lead to improved potency. For instance, increasing the lipophilicity of the side chain on the imidazole ring can enhance its ability to penetrate the microbial cell membrane, often leading to better activity, but only up to an optimal point. [8] Diagram: The Iterative Cycle of Lead Optimization
Caption: The iterative cycle of drug design, synthesis, testing, and SAR analysis.
Section 5: In Vitro Cytotoxicity Assessment
A promising antimicrobial agent must be potent against pathogens but safe for the host. Therefore, it is essential to evaluate the cytotoxicity of lead compounds against mammalian cell lines. [4][7]The selectivity index (SI), calculated as the ratio of cytotoxic concentration to antimicrobial concentration (CC₅₀/MIC), is a key parameter for prioritizing compounds for further development.
Protocol 5: MTT Cell Viability Assay
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a standard method for assessing the cytotoxicity of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK-293 or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazole derivatives for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).
References
-
Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]
-
Desai, N. C., et al. (2022). SYNTHESIS OF NEW IMIDAZOLE DERIVATIVES AS EFFECTIVE ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]
-
Parab, R. H., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Gaba, M., et al. (n.d.). Antimicrobial activity of imidazoles. ResearchGate. Available at: [Link]
-
Shalmali, et al. (2022). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology. Available at: [Link]
-
Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]
-
Serrano-Aroca, Á., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. Available at: [Link]
-
Gâz, A., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - a Mini-Review. Semantic Scholar. Available at: [Link]
-
Zhang, L., et al. (2014). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]
-
Gâz, A., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed. Available at: [Link]
-
Aboul-Enein, H. Y., et al. (2018). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. Available at: [Link]
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazole Derivatives from Isatin and Aldehydes
Welcome to the Technical Support Center for the synthesis of imidazole derivatives from isatin and aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during your experiments, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.
Introduction to the Isatin-Aldehyde-Imidazole Synthesis
The synthesis of substituted imidazoles via a one-pot condensation of isatin (a 1,2-dicarbonyl compound), an aldehyde, and a nitrogen source like ammonium acetate is a variation of the well-established Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent approach is highly valued for its efficiency in constructing complex molecular architectures from simple precursors. However, like any chemical transformation, it is not without its challenges. This guide will address the most common issues, from low yields to purification difficulties, providing you with the knowledge to optimize your reaction conditions and obtain your desired products with high purity.
Troubleshooting Guide: Common Problems and Solutions
This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.
Problem 1: Low or No Yield of the Desired Imidazole Product
Question: I have followed the general protocol, but my reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge in this synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Reaction Conditions: The reaction is sensitive to temperature, time, and solvent.
-
Temperature: While heating is generally required, excessive temperatures can lead to the decomposition of reactants or products. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Recommendation: Start with the reported optimal temperature for your specific substrates. If the reaction is slow, incrementally increase the temperature by 10-20°C and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of side products and degradation of the desired imidazole.
-
Recommendation: Monitor the reaction progress closely using TLC. Once the starting materials have been consumed and the product spot is at its maximum intensity, work up the reaction.
-
-
-
Sub-optimal Catalyst or Reagent Stoichiometry: The choice and amount of catalyst, as well as the stoichiometry of the reactants, are critical.
-
Ammonium Acetate Concentration: Ammonium acetate serves as both a reactant (the nitrogen source) and a catalyst, as it can dissociate into ammonia and acetic acid, which catalyzes the condensation steps.[3]
-
Recommendation: An excess of ammonium acetate is often beneficial. A molar ratio of 1:1:5 of isatin:aldehyde:ammonium acetate is a good starting point. Increasing the amount of ammonium acetate can significantly accelerate the reaction.[3]
-
-
Catalyst Inefficiency: While the reaction can proceed without an additional catalyst, various catalysts have been shown to improve yields and reduce reaction times.
-
-
Influence of Substituents: The electronic nature of the substituents on both the isatin and the aldehyde can significantly impact the reaction rate and yield.
-
Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups are generally more electrophilic and may react faster. Conversely, aldehydes with electron-donating groups can be less reactive.[6]
-
Recommendation: For less reactive aldehydes, consider increasing the reaction temperature or using a more efficient catalyst.
-
-
Caption: Workflow for troubleshooting low reaction yields.
Problem 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I minimize them?
Answer: The multicomponent nature of this reaction can lead to several competing side reactions. Understanding these pathways is key to suppressing them.
-
Knoevenagel Condensation of Isatin: The C3-carbonyl of isatin is highly electrophilic and can undergo a Knoevenagel condensation with itself or other nucleophiles present in the reaction mixture, especially under basic conditions.
-
Mechanism: The enolizable C3-methylene of a second isatin molecule can attack the C3-carbonyl of the first, leading to dimeric or polymeric byproducts.
-
Mitigation:
-
Control Stoichiometry: Ensure the aldehyde is present in a stoichiometric amount to compete with self-condensation.
-
Temperature Control: Avoid excessively high temperatures which can promote side reactions.
-
-
-
Aldol-Type Reactions: The aldehyde can undergo self-condensation, or cross-condensation with isatin, particularly if the aldehyde possesses enolizable α-hydrogens.[7]
-
Mechanism: A base (ammonia or an amine catalyst) can deprotonate the α-carbon of the aldehyde, which then attacks another aldehyde molecule or the C3-carbonyl of isatin.
-
Mitigation:
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration, disfavoring self-condensation.
-
Choice of Aldehyde: Aromatic aldehydes lacking α-hydrogens are not susceptible to this side reaction.
-
-
-
Formation of 2-Aroyl-4(5)-arylimidazoles: Under certain conditions, an alternative reaction pathway can lead to the formation of an aroyl-substituted imidazole.[8]
-
Mechanism: This is thought to arise from a different condensation pathway of the intermediates.
-
Mitigation: The formation of these side products is highly dependent on the reaction conditions. Careful optimization of solvent and temperature can often minimize their formation.[8]
-
Caption: Simplified overview of the main reaction and common side reactions.
Problem 3: Difficulty in Product Purification
Question: My crude product is a dark, oily residue, and I am struggling to purify it by recrystallization or column chromatography. What are the best practices for purification?
Answer: Purification of these imidazole derivatives can be challenging due to their polarity and potential for strong interactions with stationary phases.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
-
Solvent Screening:
-
Single Solvents: Test the solubility of your crude product in a range of common solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. Common pairs include ethanol/water and ethyl acetate/hexane.[9]
-
-
Troubleshooting Crystallization:
-
Oiling Out: If the product separates as an oil, try using a more dilute solution or cooling it more slowly.
-
No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
-
-
Column Chromatography: If recrystallization is not feasible, column chromatography is the next option.
-
Stationary Phase: Standard silica gel is often used, but its acidic nature can lead to peak tailing and irreversible adsorption of the basic imidazole product.[10]
-
Recommendation:
-
-
Mobile Phase (Eluent):
-
Normal Phase (Silica/Alumina): Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For more polar products, a dichloromethane/methanol or chloroform/methanol system may be necessary.
-
Reversed Phase (C18): A gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, is typically used.
-
-
Sample Loading: For compounds with poor solubility in the eluent, a "dry loading" technique is recommended. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[9]
-
| Purification Method | Stationary Phase | Typical Eluent System | Common Issues |
| Recrystallization | N/A | Ethanol/Water, Ethyl Acetate/Hexane | Oiling out, poor crystal formation |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol (+ 1% TEA) | Peak tailing, irreversible adsorption |
| Flash Chromatography | Neutral Alumina | Hexane/Ethyl Acetate, DCM/Methanol | Lower resolving power than silica |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile (+ 0.1% TFA) | Requires specialized equipment |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for this synthesis?
A1: The following is a general procedure that can be adapted for specific substrates.
General Protocol for Imidazole Synthesis:
-
In a round-bottom flask equipped with a reflux condenser, combine isatin (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Add a suitable solvent (e.g., ethanol, acetic acid, or a mixture) or proceed under solvent-free conditions.
-
If using a catalyst, add it at this stage (e.g., L-proline, 10-20 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Q2: Can I use microwave irradiation to speed up the reaction?
A2: Yes, microwave-assisted synthesis is often employed for this reaction and can significantly reduce reaction times from hours to minutes, often with improved yields.[4]
Q3: How do I know if my starting materials are of sufficient quality?
A3: The quality of your starting materials is crucial.
-
Isatin: Isatin can degrade over time, especially if exposed to light and moisture. It is best to use a fresh, pure sample.
-
Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. It is advisable to use freshly distilled or newly purchased aldehydes.
-
Ammonium Acetate: This reagent is hygroscopic. Use a freshly opened bottle or dry it before use.
Q4: What are some of the key characterization techniques for the final product?
A4: The structure of the synthesized imidazole derivatives should be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the isatin moiety, N-H of the imidazole and isatin).
References
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4007. [Link]
-
Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553. [Link]
-
ResearchGate. (2018). In the synthesis of benzimidazole the aromatic aldehydes with electron-donating groups and heteroaromatic compounds reacted a little faster, why?[Link]
-
de Souza, R. O. M. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]
- Tayebee, R., & Gohari, A. (2015). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Journal of Chemical Sciences, 127(3), 581-585.
- Nipate, A. S., et al. (2020). β-Cyclodextrin catalyzed access to fused 1,8-dihydroimidazo[2,3-b]indoles via one-pot multicomponent cascade in aqueous ethanol: Supramolecular approach toward sustainability. Journal of the Indian Chemical Society, 97(10), 1645-1652.
-
Siddiqui, Z. N., & Asad, M. (2020). p-TSA.H2O mediated one-pot, multi-component synthesis of isatin derived imidazoles as dual-purpose drugs against inflammation and cancer. Bioorganic Chemistry, 100, 103921. [Link]
-
Shaabani, A., et al. (2008). A novel isatin-based three-component reaction: a simple, one-pot, and efficient synthesis of spiro[indole-3,2'-[4][6][11]oxadiazino[5,6-b]quinoxalines]. Tetrahedron Letters, 49(29-30), 4581-4584.
- Heravi, M. M., et al. (2018). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. Current Organic Synthesis, 15(6), 768-795.
-
Falcão, N. K. S. M., et al. (2023). Magnetic Nanoparticles Based on DABCO as Catalysts in the Knoevenagel Reaction and Synthesis of Isatin-β-thiosemicarbazones. Journal of the Brazilian Chemical Society, 34(3), 534-547. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA, 6(4), 1-8. [Link]
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. [Link]
-
Nipate, A. S., et al. (2020). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Results in Chemistry, 2, 100067. [Link]
-
de Souza, R. O. M. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]
-
ResearchGate. (2024). Radziszewski synthesis mechanism. [Link]
- Heravi, M. M., & Zadsirjan, V. (2020). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Current Organic Chemistry, 24(1), 2-46.
- Shaabani, A., et al. (2007). One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs.
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
- Indian Journal of Chemistry. (2009). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Indian Journal of Chemistry - Section B, 48B(11), 1569-1573.
Sources
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- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
Technical Support Center: Optimization of Grignard Reactions for Heterocyclic Synthesis
Welcome to the technical support center for Grignard reactions in heterocyclic synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to optimize your reactions, ensuring higher yields and purity. Our approach is grounded in mechanistic principles to provide a deeper understanding of your experimental choices.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the formation of Grignard reagents with heterocyclic precursors or their subsequent reaction with electrophiles.
Issue 1: My Grignard reaction fails to initiate.
Question: I'm trying to form a Grignard reagent from a halo-substituted heterocycle, but the reaction won't start. What are the likely causes and how can I fix this?
Answer:
Failure to initiate is one of the most common hurdles in Grignard synthesis. The root cause almost always lies with the passivation of the magnesium surface or the presence of inhibitors.
Causality & Recommended Actions:
-
Magnesium Oxide Layer: Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which prevents the organic halide from accessing the reactive Mg(0) surface.
-
Solution: Activate the magnesium. Mechanical activation by crushing the turnings in a dry flask with a glass rod can expose a fresh surface. Chemical activation is often more effective. A common method is to add a small crystal of iodine, which etches the oxide layer.[1] The disappearance of the brown iodine color is an indicator of activation. Alternatively, 1,2-dibromoethane can be used; it reacts with Mg to form ethylene gas and MgBr₂, cleaning the surface.
-
-
Presence of Water: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[2] This includes atmospheric moisture and residual water in your solvent or on your glassware.
-
Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware under vacuum or in an oven at >120°C and cool under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF or diethyl ether).[1]
-
-
Inhibitors in the Halide: Your heterocyclic halide may contain impurities that inhibit the reaction.
-
Solution: Purify the halide before use. Distillation or recrystallization can remove non-volatile impurities.
-
Experimental Protocol: Magnesium Activation with Iodine
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a single crystal of iodine.
-
Gently warm the flask with a heat gun until violet iodine vapors are observed.
-
Allow the flask to cool. The magnesium surface should now be activated.
-
Proceed with the addition of a small amount of your halide in anhydrous solvent to initiate the reaction, which is often indicated by a gentle reflux or a color change.[1]
Issue 2: The reaction starts but then stops, or the yield is very low.
Question: My reaction initiated, but it seems to have stalled, resulting in a low yield of my desired heterocyclic product. What's going wrong?
Answer:
This often points to issues with solvent, temperature, or competing side reactions that consume your Grignard reagent or starting material.
Causality & Recommended Actions:
-
Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent through coordination.[3] Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive halides (e.g., chlorides) due to its higher solvating power.[1][4]
-
Solution: If using diethyl ether, consider switching to THF. For particularly challenging cases, a mixture of solvents or the use of co-solvents like 1,4-dioxane might be beneficial, though dioxane can precipitate magnesium halides from the Schlenk equilibrium.[4]
-
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting halide (R-MgX + R-X → R-R + MgX₂).[5] This is especially prevalent with primary and benzylic halides.
-
Solution: Maintain a low concentration of the halide by adding it slowly to the magnesium suspension. This minimizes the chance of unreacted halide encountering the newly formed Grignard reagent. Running the reaction at a lower temperature can also disfavor this bimolecular reaction.
-
-
Acidic Protons on the Heterocycle: Many heterocycles possess protons acidic enough to be deprotonated by the Grignard reagent, quenching it. This is a major issue for heterocycles like pyrroles, indoles, and imidazoles with N-H protons, or even some C-H protons activated by adjacent heteroatoms.[6]
-
Solution: Protect the acidic proton before attempting to form the Grignard reagent. Common protecting groups for N-H functionalities include Boc, Ts, or a simple benzyl group.[7][8][9] Alternatively, use a second equivalent of the Grignard reagent to deprotonate the heterocycle before the desired reaction occurs, although this is less atom-economical.
-
Data Summary: Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Diethyl Ether | 34.6 | 4.3 | Standard solvent, but less effective for unreactive halides. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent solvating power, good for most Grignard formations.[1][4] |
| 2-Methyl-THF | 80 | 6.2 | Higher boiling point than THF, can be useful for sluggish reactions. |
| 1,4-Dioxane | 101 | 2.2 | Can precipitate MgX₂, shifting the Schlenk equilibrium.[4] |
Issue 3: I'm observing significant amounts of a homocoupled dimer of my Grignard reagent.
Question: My main byproduct is a dimer of the organometallic fragment (R-R). How can I suppress this homocoupling reaction?
Answer:
Homocoupling can be a frustrating side reaction, often catalyzed by trace metal impurities.
Causality & Recommended Actions:
-
Transition Metal Catalysis: Trace amounts of transition metals like iron, copper, or nickel in the magnesium or glassware can catalyze the homocoupling of Grignard reagents.
-
Solution: Use high-purity magnesium turnings. Acid washing the glassware (e.g., with aqua regia) followed by thorough rinsing can remove metal residues. Some studies have shown that the presence of certain transition metal salts can intentionally drive this reaction, so their absence is key to avoiding it.[4]
-
-
Oxidative Coupling: Exposure to atmospheric oxygen can also lead to oxidative homocoupling.
-
Solution: Maintain a strict inert atmosphere throughout the reaction and workup. Degas the solvent before use by bubbling nitrogen or argon through it.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I perform a Grignard reaction on a heterocycle that also contains a ketone or an ester?
A1: Not directly. The Grignard reagent will react with the ketone or ester faster than it is formed.[10][11][12] You must protect the carbonyl group first. Acetals, particularly cyclic acetals formed with ethylene glycol, are excellent protecting groups for ketones and aldehydes as they are stable under the basic conditions of Grignard formation and reaction but are easily removed with aqueous acid.[7][8]
Q2: How do I determine the concentration of my freshly prepared Grignard reagent?
A2: The concentration should be determined by titration before use to ensure accurate stoichiometry in the subsequent reaction.[2] A common method involves titrating against a solution of I₂ in THF at 0°C. The Grignard reagent reacts in a 1:1 stoichiometry with iodine. The endpoint is the persistence of the iodine color.
Q3: My heterocycle is electron-rich (e.g., furan, thiophene). Are there special considerations?
A3: Yes. For electron-rich heterocycles, direct deprotonation (metalation) can compete with or be favored over halide-magnesium exchange, especially if a bromo or chloro substituent is used. Using an iodo-substituted heterocycle can favor Grignard formation. Alternatively, "turbo" Grignard reagents like i-PrMgCl·LiCl can facilitate the halogen-magnesium exchange at low temperatures, minimizing side reactions.[13][14]
Q4: What about electron-poor heterocycles like pyridine?
A4: With pyridines, the Grignard reagent can add to the C=N bond, especially at the 2- or 4-position.[15] To achieve substitution at a specific position via a Grignard reaction, it is common to start with a halo-pyridine. Another powerful strategy involves using pyridine N-oxides. The N-oxide activates the ring, and reaction with a Grignard reagent typically leads to addition at the 2-position.[15][16][17] A subsequent deoxygenation step yields the 2-substituted pyridine.
Q5: What is the Schlenk equilibrium and why does it matter?
A5: In solution, a Grignard reagent (RMgX) exists in equilibrium with its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[3][4] This is known as the Schlenk equilibrium. The reactivity of these species can differ. The position of the equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups. For most synthetic purposes, treating the solution as if it were simply "RMgX" is sufficient, but for mechanistic studies or highly sensitive reactions, understanding this equilibrium can be crucial.
Section 3: Visualized Workflows & Protocols
General Workflow for Grignard Reaction with a Heterocycle
Caption: General experimental workflow for heterocyclic Grignard synthesis.
Troubleshooting Logic for Failed Initiation
Caption: Decision tree for troubleshooting failed Grignard initiation.
References
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Dietmar, S. (2008). The Grignard Reagents. Organometallics, 27(23), 6012-6029. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]
-
Olsson, R., & Almqvist, F. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346. [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
-
Toral, F., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. Journal of the American Chemical Society, 139(14), 5184-5194. [Link]
-
Awad, W. I., & Hafez, M. S. (1956). Action of Grignard Reagents on Heterocyclic Compounds. I. Action of Grignard Reagents on Unsaturated Azlactones. The Journal of Organic Chemistry, 21(1), 118-120. [Link]
-
Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Wang, S., et al. (2014). Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors. Angewandte Chemie International Edition, 53(15), 3932-3936. [Link]
-
SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. SATHEE CUET. [Link]
-
Klahn, P. (2012). Answer to "Grignard reagent based on heterocycle". ResearchGate. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
-
Overhoff, J. (1937). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 56(6), 733-738. [Link]
-
Bull, J. A., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9194-9198. [Link]
-
ResearchGate. (n.d.). Magnesiation of sensitive heterocycles using turbo-Grignard reagent 27. ResearchGate. [Link]
-
Ashenhurst, J. (2015). Using Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Reaction of pyridine N-oxides with Grignard reagents. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Hili, R., & Yudin, A. K. (2006). Readily available unprotected amino aldehydes. Journal of the American Chemical Society, 128(46), 14772-14773. [Link]
-
Hanna, S. Y. (2017). Answer to "Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent". ResearchGate. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Organometallic Chemistry. (2019, January 7). making Grignard reagents [Video]. YouTube. [Link]
-
Lambert, J. B., et al. (2007). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 72(22), 8343-8352. [Link]
-
ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
Welcome to the technical support center for the purification of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.
I. Purification Strategy Overview
This compound, a heteroaromatic carbinol, possesses several structural features that guide its purification. The basic nitrogen of the imidazole ring can interact strongly with acidic stationary phases like silica gel, potentially leading to purification challenges such as peak tailing during chromatography. The aromatic nature of the thiophene and imidazole rings, along with the polar hydroxyl group, gives the molecule an intermediate polarity, making it amenable to both normal-phase chromatography and recrystallization.
The optimal purification technique will depend on the nature and quantity of impurities present in the crude material. Common impurities may include starting materials from the synthesis (e.g., 1-methylimidazole, 2-thiophenecarboxaldehyde) or by-products.
Below is a logical workflow for the purification and analysis of this compound.
Caption: General experimental workflow for the purification and analysis of this compound.
II. Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying moderately polar organic compounds.[1] For this compound, silica gel is a common stationary phase, but its acidic nature can cause issues.
Q1: My compound is streaking or "tailing" badly on the silica gel column. What's happening and how can I fix it?
A1: Tailing is often caused by the strong interaction between the basic nitrogen atom of the imidazole ring and the acidic silanol groups on the surface of the silica gel. This leads to a slow, uneven elution of your compound.
-
Causality: The lone pair of electrons on the imidazole's nitrogen can form a strong, non-covalent bond with the protons of the silica's Si-OH groups, retarding its movement down the column relative to the bulk solvent flow.
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic solvent like triethylamine (Et₃N) or pyridine into your mobile phase (typically 0.1-1%).[2] This additive will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds like imidazoles, as they reduce the strong acid-base interactions that cause tailing.[2]
-
Use a More Polar Solvent System: Sometimes, a more polar eluent can help to mitigate tailing by more effectively competing with the compound for binding sites on the stationary phase. If you are using a hexane/ethyl acetate system, consider switching to dichloromethane/methanol.[2]
-
Q2: I'm not getting good separation between my product and a stubborn impurity. How can I improve the resolution?
A2: Poor resolution means the chosen conditions are not adequately differentiating between your compound and the impurity based on their polarity.
-
Causality: The relative affinities of your product and the impurity for the stationary phase are too similar in the current mobile phase.
-
Solutions:
-
Optimize the Mobile Phase: The key is to find a solvent system where the relative separation (ΔRf) is maximized. Use thin-layer chromatography (TLC) to test various solvent systems before running the column. Try mixtures of solvents with different properties, for instance, adding a small amount of methanol to a dichloromethane solution can significantly alter selectivity.[2]
-
Dry Loading: Instead of dissolving your sample in a solvent and applying it to the column, try a "dry load".[2] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique often leads to sharper bands and improved separation.[3]
-
Column Dimensions: Use a longer, thinner column for difficult separations. While this will increase the run time, it provides more theoretical plates for the separation to occur.
-
| Parameter | Recommendation for Difficult Separations | Rationale |
| Column Length | Increase | More interactions with the stationary phase allow for better separation of closely eluting compounds. |
| Column Diameter | Decrease | Reduces band broadening and improves separation efficiency. |
| Flow Rate | Decrease | Slower flow allows for better equilibration between the mobile and stationary phases, leading to sharper peaks. |
| Fraction Size | Decrease | Collecting smaller fractions prevents the remixing of closely separated compounds. |
III. Step-by-Step Protocol: Flash Column Chromatography
This protocol is a robust starting point for the purification of gram-scale quantities of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N) - all chromatography grade
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a 1:1 mixture of Hexane:EtOAc.
-
Aim for an Rf value of ~0.3 for your target compound. If the compound is very polar and remains at the baseline, consider a more polar system like 95:5 Dichloromethane:Methanol.
-
If tailing is observed on the TLC plate, add 0.5% Et₃N to the solvent system and re-run the plate.[2]
-
-
Column Packing:
-
Secure the column vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
-
Sample Loading (Dry Load Recommended):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent system determined by your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound. For example, you might start with 9:1 Hexane:EtOAc and slowly increase the proportion of EtOAc.
-
Collect fractions and monitor the elution process using TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the fractions that contain the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
IV. FAQs: Recrystallization
Recrystallization is an excellent technique for polishing the final product, especially if it is a solid.
Q1: I can't find a suitable single solvent for recrystallization. What should I do?
A1: It's common for compounds to be too soluble in one solvent and not soluble enough in another. A mixed-solvent system is the solution.
-
Causality: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[2] If no single solvent meets this criterion, you need to create a custom solvent environment.
-
Procedure:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The crystals should form as the solubility decreases.
-
-
Suggested Solvents for Screening: For imidazole derivatives, consider solvents like methanol, toluene, diethyl ether, or mixtures such as isopropanol/hexane or ethyl acetate/hexane.[4][5]
Q2: My compound "oils out" instead of crystallizing. How can I prevent this?
A2: "Oiling out" happens when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.[5]
-
Causality: The solid melts in the hot solvent and separates as an immiscible liquid upon cooling, which is not conducive to forming a pure crystal lattice.
-
Solutions:
-
Slow Down the Cooling: Rapid cooling encourages oiling. Let the flask cool to room temperature on the benchtop before placing it in an ice bath.[5]
-
Use More Solvent: The concentration of your compound might be too high. Add more of the hot solvent to ensure it is fully dissolved and not just melting.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[5]
-
V. References
-
EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
-
column chromatography & purification of organic compounds - YouTube. [Link]
-
Methanol purification method - CN102701906A - Google Patents.
-
Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities | Request PDF - ResearchGate. [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]
-
1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. [Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. [Link]
-
Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents - An-Najah Staff. [Link]
-
Mechanism Study of Imidazole-Type Deep Eutectic Solvents for Efficient Absorption of CO2 | ACS Omega. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Link]
-
(PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC - ResearchGate. [Link]
-
Purification of C70 Using Charcoal as a Stationary Phase in a Flash Chromatography Column. - DTIC. [Link]
-
1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC. [Link]
-
Synthesis and purification of imidazole derivatives - YouTube. [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. [Link]
-
Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents.
Sources
Technical Support Center: Navigating the Scale-Up of Imidazole Derivative Synthesis
Introduction: Imidazole derivatives are cornerstone scaffolds in modern medicine, forming the core of numerous pharmaceuticals used in treating a wide range of diseases.[1][2] While laboratory-scale syntheses are well-documented, transitioning to pilot and manufacturing scales introduces significant hurdles that can impact yield, purity, safety, and cost-effectiveness. The classic Debus-Radziszewski synthesis, for example, is a powerful tool for creating substituted imidazoles but is often plagued by issues like harsh reaction conditions and low yields in traditional batch processes.[3]
This guide is designed for researchers, chemists, and process development professionals to troubleshoot common challenges encountered during the scale-up of imidazole derivative synthesis. It provides practical, field-tested advice rooted in chemical principles to ensure a safe, efficient, and successful scale-up campaign.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My yield dropped significantly when moving from a 1 L flask to a 50 L reactor. What are the likely causes and how can I fix it?
A1: A drop in yield upon scale-up is a classic process chemistry problem often rooted in mass and heat transfer limitations.
-
Causality & Explanation:
-
Inefficient Mixing: Small flasks have a high surface-area-to-volume ratio, allowing for efficient heat dissipation and homogeneous mixing. In a large reactor, this ratio decreases dramatically. Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and byproduct formation.[4] For multi-component reactions like the Debus-Radziszewski synthesis, poor mixing can disrupt the delicate balance of condensation steps, reducing the formation of the desired product.[5][6]
-
Poor Temperature Control: Imidazole syntheses can be exothermic.[7][8] What is easily managed with an ice bath at the lab scale can become a serious runaway risk in a large reactor if the cooling capacity is insufficient. Elevated temperatures can lead to thermal degradation of reactants or products and favor alternative reaction pathways.
-
Reagent Addition Rate: The rate of adding a key reagent (e.g., the aldehyde or ammonia source) becomes critical at scale. A slow, controlled addition is necessary to manage the exotherm and maintain an optimal stoichiometric balance in the reaction zone.
-
-
Troubleshooting Steps & Solutions:
-
Characterize the Mixing: Use process modeling or consult with a chemical engineer to determine the optimal impeller type, speed (RPM), and baffle configuration for your reactor and reaction mass.
-
Implement Controlled Addition: Switch from a single-portion addition to a metered, subsurface addition using a dosing pump. This maintains a low concentration of the added reagent, minimizing side reactions and allowing the cooling system to keep pace with heat generation.
-
Perform a Calorimetry Study: A reaction calorimeter (e.g., RC1) study on a small scale can precisely measure the heat of reaction. This data is crucial for ensuring the plant's reactor has adequate cooling capacity to handle the batch size safely.
-
Re-optimize Stoichiometry: Sometimes, a slight excess of one reagent (like ammonia) can improve yields at a larger scale by driving the equilibrium towards the product.[7]
-
Q2: The impurity profile of my scaled-up batch is completely different, with several new, significant peaks on HPLC. Why did this happen?
A2: Changes in impurity profiles are typically due to subtle shifts in reaction kinetics and conditions that become magnified at scale.
-
Causality & Explanation:
-
Extended Reaction Times: Scale-up operations (charging, heating, cooling, transfers) inherently take longer. Prolonged exposure to reaction conditions can lead to the formation of degradation products or allow slower, secondary reactions to become significant.
-
Side Reaction Promotion: As mentioned in Q1, localized overheating or poor mixing can create environments that favor byproduct formation. For instance, in some imidazole syntheses, this can lead to the formation of oxazoles or other heterocyclic impurities.[4]
-
Raw Material Quality: The source and grade of starting materials may differ between lab and plant. Trace impurities in bulk raw materials can act as catalysts or participate in unforeseen side reactions.
-
-
Troubleshooting Steps & Solutions:
-
Forced Degradation Studies: Intentionally stress your reaction mixture (e.g., higher temperature, longer time, exposure to air/water) on a small scale to identify potential impurities. This helps in developing analytical methods to detect them.
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools like FTIR or Raman spectroscopy. These can track the real-time concentration of reactants, intermediates, and the main product, allowing you to identify the precise point when impurity formation begins and optimize the reaction endpoint.[9]
-
Raw Material Qualification: Always qualify new batches of raw materials. Run a small-scale test reaction with the plant-scale materials to ensure the outcome is consistent with lab results before committing to a large batch.
-
Quenching Strategy: Develop a robust quenching procedure to rapidly stop the reaction. A slow quench can allow side reactions to continue, impacting the final impurity profile.
-
Q3: We are concerned about the safety of using concentrated ammonia and managing the exotherm at a 200 L scale. What are the best practices?
A3: Safety is the paramount concern during scale-up. The hazards associated with reagents like ammonia and potential thermal runaways must be rigorously controlled.
-
Causality & Explanation:
-
Exothermic Reaction: The condensation reactions involved in forming the imidazole ring are often exothermic.[10] As the reactor volume increases, the ability to remove heat decreases (surface-area-to-volume ratio issue), increasing the risk of a thermal runaway, which could lead to a dangerous pressure buildup.
-
Ammonia Handling: Concentrated aqueous ammonia has a high vapor pressure and is corrosive.[11] Gaseous ammonia is toxic. Handling large quantities requires specialized equipment and procedures to prevent accidental release.
-
Byproduct Generation: Some syntheses can produce hazardous byproducts. For example, reactions involving cyanides or azides require extreme caution and specialized handling protocols.[12]
-
-
Troubleshooting Steps & Solutions:
-
Alternative Reagents: Consider using ammonium acetate or another ammonium salt as a safer, less volatile source of ammonia. This often provides a more controlled release of ammonia in situ.
-
Engineering Controls: Ensure the reactor is equipped with a high-capacity cooling jacket, an emergency quench system, and a rupture disc or relief valve sized appropriately for the worst-case scenario. All additions of volatile or highly reactive reagents should be done in a closed system.
-
Strict Temperature Monitoring: Use multiple, calibrated temperature probes within the reactor to get a true picture of the internal temperature and detect potential hot spots. Set up automated alarms and emergency cooling protocols that trigger if the temperature exceeds a defined safety limit.
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant suits, gloves, and respiratory protection, especially during charging and sampling operations.[13][14]
-
Q4: Our product crystallizes well in the lab, but at scale, we get an oil or a fine powder that is impossible to filter. How can we improve our isolation process?
A4: Crystallization and isolation are highly scale-dependent processes where physical parameters become as important as chemical ones.
-
Causality & Explanation:
-
Cooling Rate: Rapid cooling of a large batch (a common practice to save time) often leads to "crashing out" the product, resulting in fine, poorly formed crystals or an amorphous solid that traps impurities and solvent. Lab-scale batches cool much more slowly and uniformly by default.
-
Supersaturation Control: The level of supersaturation is the driving force for crystallization. If it's too high (due to rapid cooling or fast anti-solvent addition), nucleation will dominate growth, leading to many small particles.
-
Mixing During Crystallization: The hydrodynamics within the reactor significantly affect crystal growth. Inadequate mixing can lead to non-uniform supersaturation, while overly aggressive mixing can cause crystal breakage (attrition), leading to fines.
-
-
Troubleshooting Steps & Solutions:
-
Controlled Cooling Profile: Develop a programmed cooling ramp. A typical approach is to cool rapidly to the point of nucleation and then switch to a very slow cooling rate (e.g., 5-10 °C per hour) to allow crystals to grow.
-
Seeding: A crucial step for consistency. Prepare a slurry of the pure product and add it to the batch once it reaches a metastable supersaturated state. This provides nucleation sites and ensures controlled crystal growth, leading to a more consistent particle size distribution.
-
Anti-Solvent Strategy: If using an anti-solvent, add it slowly and subsurface to the stirred solution. This prevents localized high supersaturation where the anti-solvent enters the batch.
-
Optimize Agitation: Use a low shear impeller (e.g., anchor or paddle) during crystallization and adjust the speed to ensure solids remain suspended without causing excessive crystal damage.
-
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route for imidazoles is generally best for scale-up?
-
A: While many methods exist[12][15], the Debus-Radziszewski synthesis and its variations remain workhorses in industrial settings due to the availability and low cost of the starting materials (a dicarbonyl, an aldehyde, and an ammonia source).[5][16] However, for complex or sensitive substrates, newer methods using different catalysts or starting materials may offer advantages in terms of milder conditions and higher selectivity, though reagent cost may be higher.[1][17] The ideal choice depends on a thorough cost, safety, and waste-stream analysis for your specific target molecule.
-
-
Q: How should I approach solvent selection for a large-scale imidazole synthesis?
-
A: Beyond just solubility, consider the "Process Greenness" and safety. Favor solvents with high flash points, low toxicity, and good environmental profiles. For the reaction, choose a solvent that allows for a suitable temperature range and in which the product is sparingly soluble upon cooling to facilitate crystallization. For purification, a two-solvent system (one for dissolving, one as an anti-solvent) is often effective for achieving high purity via crystallization, which is far more economical than chromatography at scale.[18][19]
-
-
Q: What are the most critical Process Analytical Technologies (PAT) for monitoring my reaction?
-
A: For imidazole synthesis, the most impactful PAT tools are:
-
In-situ FTIR/Raman: To monitor the disappearance of starting materials and the appearance of the product in real-time. This allows for precise determination of reaction completion, preventing the formation of degradation products from letting the reaction run too long.
-
Focused Beam Reflectance Measurement (FBRM): To monitor particle size and count during crystallization. This provides real-time control over the crystallization process, ensuring a consistent and easily filterable product.
-
Automated Calorimetry: As discussed earlier, to ensure thermal safety and understand the reaction kinetics for process optimization.[9]
-
-
Example Protocol: Scale-Up Considerations for a Generic Radziszewski Synthesis
This protocol outlines the synthesis of 2,4,5-triphenylimidazole, highlighting key scale-up control points.
Reaction: Benzil + Benzaldehyde + Ammonium Acetate -> 2,4,5-Triphenylimidazole
| Parameter | Laboratory Scale (250 mL) | Pilot Scale (50 L) | Rationale for Change / Key Consideration |
| Benzil | 21.0 g (0.1 mol) | 4.2 kg (20.0 mol) | Direct linear scale-up. Ensure material is fully dissolved before proceeding. |
| Benzaldehyde | 10.6 g (0.1 mol) | 2.12 kg (20.0 mol) | Maintain 1:1 stoichiometry with benzil. |
| Ammonium Acetate | 15.4 g (0.2 mol) | 3.08 kg (40.0 mol) | A 2x molar excess is used to drive the reaction. Ensure it is fully dissolved. |
| Solvent (Glacial Acetic Acid) | 100 mL | 20 L | Solvent volume is scaled to ensure good slurry properties and allow for effective mixing. |
| Addition Method | All reagents combined at once | Charge benzil, ammonium acetate, and acetic acid. Heat to 80°C. Add benzaldehyde via dosing pump over 1-2 hours. | CRITICAL: Controlled addition of the aldehyde manages the exotherm and prevents side reactions. |
| Temperature | Reflux (~118°C) | 100-110°C | Operating slightly below reflux provides better control and reduces solvent loss. |
| Reaction Time | 2 hours | 3-5 hours (Monitor by PAT/HPLC) | Do not rely on a fixed time. Monitor reaction progress to determine the optimal endpoint. |
| Work-up/Isolation | Cool to RT, pour into water | Controlled cool to 80°C, then transfer slowly into a separate vessel of stirred, cold water (100 L). | CRITICAL: A "reverse quench" (adding reaction mass to water) provides better heat transfer and precipitation control. |
| Filtration | Buchner funnel | Centrifuge or Nutsche filter-dryer | Mechanical filtration is required for handling large volumes of solids and liquids efficiently. |
Step-by-Step Methodology (Pilot Scale):
-
Reactor Setup: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge glacial acetic acid (20 L), benzil (4.2 kg), and ammonium acetate (3.08 kg) to the reactor.
-
Heating: Begin agitation and heat the mixture to 80°C.
-
Controlled Addition: Once the temperature is stable, begin the subsurface addition of benzaldehyde (2.12 kg) via a dosing pump over a period of 1-2 hours. Monitor the internal temperature closely; if it rises more than 5°C, pause the addition.
-
Reaction: After the addition is complete, raise the temperature to 100-110°C. Monitor the reaction's progress every hour using in-situ FTIR or by taking samples for HPLC analysis.
-
Endpoint Determination: The reaction is complete when the benzil starting material is <1% by area on the HPLC.
-
Precipitation: In a separate 200 L vessel, charge 100 L of cold water and begin agitation. Slowly transfer the hot reaction mixture into the cold water over ~1 hour. A thick precipitate will form.
-
Isolation: Stir the resulting slurry for 1 hour, then filter the solids using a Nutsche filter-dryer.
-
Washing: Wash the filter cake with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.
Visualizations
Diagram 1: Radziszewski Reaction Mechanism
Caption: Mechanism of the Debus-Radziszewski imidazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in scale-up.
References
-
An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. (2025). Organic Process Research & Development, ACS Publications. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
IL-assisted strategy for imidazole: A green recipe. (2025). Taylor & Francis Online. [Link]
-
Convenient and Improved One Pot Synthesis of Imidazole. (2007). Rasayan J. Chem. [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2022). National Institutes of Health (NIH). [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
-
Reaction strategies for synthesis of imidazole derivatives: a review. (2025). ResearchGate. [Link]
-
Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024). PubMed Central, NIH. [Link]
- Process for manufacture of imidazoles. (2001).
-
Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. (2022). Polycyclic Aromatic Compounds. [Link]
-
Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024). Organic Letters, ACS Publications. [Link]
-
Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. (2013). PubMed Central, NIH. [Link]
-
Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
-
Imidazole. (2025). University of Washington, Environmental Health & Safety. [Link]
- Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. (1996).
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (2014). PubMed Central, NIH. [Link]
-
Recent advances in the synthesis of imidazoles. (2014). Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. (2025). ACS Omega. [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Safety Data Sheet: Imidazole. (2024). Carl ROTH. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025). MDPI. [Link]
-
Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (2025). ResearchGate. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). National Institutes of Health (NIH). [Link]
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Technical Support Center: Stability of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
Welcome to the technical support guide for (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter, their probable causes, and actionable solutions.
Issue 1: Appearance of New Peaks in HPLC Analysis After Storage
Question: I have been storing my stock solution of this compound in a solvent at room temperature on the lab bench. My recent HPLC analysis shows the appearance of new, unexpected peaks. What could be the cause?
Answer: The appearance of new peaks in your HPLC chromatogram is a strong indicator of compound degradation. Based on the structure of this compound, several degradation pathways are possible, especially when in solution and exposed to light and ambient temperatures.
Probable Causes & Mechanisms:
-
Photodegradation: The imidazole moiety is known to be sensitive to photodegradation when in solution[1]. Exposure to UV and visible light, even from standard laboratory lighting, can induce photochemical reactions. The thiophene ring, while generally stable, can also participate in photo-oxidative processes through the formation of singlet oxygen, leading to self-degradation[2].
-
Oxidation: The imidazole ring is susceptible to base-mediated autoxidation[1]. If your solvent is not properly degassed or if the compound is stored for an extended period in the presence of air, oxidative degradation can occur. The tertiary alcohol group is also a potential site for oxidation.
-
Solvent Reactivity: Depending on the solvent used, it may not be completely inert. For example, chlorinated solvents can generate acidic byproducts over time, which could catalyze degradation.
Step-by-Step Troubleshooting and Solution:
-
Protect from Light: Immediately transfer your stock solution to an amber vial or wrap the container with aluminum foil to protect it from light. For all future experiments, minimize the exposure of the compound, both in solid and solution form, to light.
-
Control Temperature: Store stock solutions at a lower temperature. For short-term storage (days to weeks), refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C or -80 °C).
-
Use High-Purity, Degassed Solvents: Ensure you are using high-purity, HPLC-grade solvents. Before preparing solutions, it is good practice to degas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Perform a Forced Degradation Study: To identify the nature of the degradation products, you can perform a forced degradation study. This involves intentionally subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light[3][4][5]. This will help in understanding the degradation profile and developing a stability-indicating analytical method.
Issue 2: Discoloration of the Solid Compound
Question: My solid sample of this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint over time. Is the compound still usable?
Answer: Discoloration of a solid compound is a visual sign of potential degradation. While a slight change in color may not always indicate a significant loss of purity, it warrants investigation before use in sensitive applications.
Probable Causes & Mechanisms:
-
Oxidation: Solid-state oxidation can occur, especially if the compound is not stored under an inert atmosphere. The imidazole moiety is a likely site for such oxidation[1].
-
Hygroscopicity and Hydrolysis: Imidazole-containing compounds can be hygroscopic. Adsorbed moisture can facilitate hydrolysis or other degradation pathways, even in the solid state.
-
Light Exposure: Similar to solutions, solid compounds can also be susceptible to photodegradation over long periods of exposure to light.
Step-by-Step Troubleshooting and Solution:
-
Re-analyze the Compound: Before using the discolored material, re-analyze it using a suitable analytical method like HPLC or LC-MS to determine its purity. Compare the results with the initial analysis or the certificate of analysis.
-
Proper Storage of Solid Compound:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a desiccator with an inert gas purge or by storing it in a sealed vial backfilled with inert gas.
-
Dessication: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite) to protect it from moisture.
-
Light Protection: Keep the container in a dark place, such as a cabinet or drawer.
-
-
Purification: If the purity has significantly decreased, you may need to purify the compound again, for example, by recrystallization or column chromatography, if feasible.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area[6][7]. Storing under an inert atmosphere (nitrogen or argon) in a desiccator is highly recommended to prevent oxidation and moisture uptake.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes oxidation of the imidazole moiety. |
| Light | Protected from light (Amber vial/dark) | Prevents photodegradation. |
| Humidity | Dry (Desiccator) | Prevents hydrolysis and moisture-catalyzed degradation. |
Q2: How should I prepare and store stock solutions of this compound?
A2: Prepare stock solutions using high-purity, anhydrous, and degassed solvents. For storage, use amber glass vials with tight-fitting caps. For short-term storage (up to a week), refrigeration at 2-8 °C is generally acceptable. For longer-term storage, aliquot the stock solution into smaller volumes and store at -20 °C or -80 °C to minimize freeze-thaw cycles.
Q3: What are the likely degradation products I might observe?
A3: While specific degradation products for this exact molecule are not extensively documented in the public domain, based on the reactivity of the imidazole and thiophene moieties, potential degradation products could arise from:
-
Oxidation of the imidazole ring. [1]
-
Photo-oxidation of the thiophene ring. [2]
-
Oxidation of the alcohol to a ketone.
A forced degradation study coupled with LC-MS analysis would be the most effective way to identify the specific degradation products.
Q4: Is this compound compatible with acidic or basic conditions?
A4: The imidazole ring has basic properties and will react with strong acids[8]. In strongly acidic or basic solutions, the compound may be susceptible to hydrolysis or other acid/base-catalyzed degradation reactions. It is advisable to evaluate the stability of the compound in your specific experimental buffer or formulation. A pH stability profile can be generated by incubating the compound in buffers of varying pH and monitoring its purity over time.
Experimental Protocols
Protocol 1: Basic Stability Assessment via HPLC
This protocol outlines a basic experiment to assess the stability of your compound in a specific solvent.
-
Preparation: Prepare a stock solution of this compound in your desired solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to obtain an initial purity profile. This will serve as your baseline.
-
Storage Conditions: Aliquot the stock solution into several amber vials. Store one set of vials under your typical laboratory conditions (e.g., room temperature, ambient light) and another set under recommended storage conditions (e.g., 4 °C, protected from light).
-
Time-Point Analysis: Analyze the samples from both storage conditions at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Look for a decrease in the main peak area and the appearance of new peaks. A significant change in the purity profile under laboratory conditions compared to the controlled storage conditions indicates instability.
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Troubleshooting Workflow for Stability Issues
Caption: A workflow for troubleshooting stability issues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
ResearchGate. (2023). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. Retrieved from [Link]
-
FooDB. (2019). Showing Compound 2-Thiophenemethanol (FDB010982). Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. Retrieved from [Link]
-
Meyyanathan, S.N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(9), 817-825. Retrieved from [Link]
-
MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
-
Alchemist. (n.d.). 3-Thiophenemethanol CAS 7048-04-6 Manufacturer & Supplier China. Retrieved from [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
-
G-Biosciences. (2017). Safety Data Sheet: Imidazole Solution. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. PubChem Compound Summary for CID 2773450. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(thiophen-2-yl)-1H-imidazole. PubChem Compound Summary for CID 4291023. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
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optimizing reaction time and temperature for imidazole synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final products.
Section 1: Understanding the Core Syntheses: FAQs
This section addresses fundamental questions about common imidazole synthesis methodologies, providing a foundational understanding for effective troubleshooting.
Q1: What are the most common methods for synthesizing imidazole derivatives?
A1: Several robust methods exist for constructing the imidazole core, with the choice often depending on the desired substitution pattern and available starting materials. The most prevalent include:
-
Debus-Radziszewski Reaction: A classic and commercially significant multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2]
-
Van Leusen Imidazole Synthesis: This method is particularly useful for preparing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[3] A three-component variation where the aldimine is generated in situ is also widely used.[3]
-
Catalytic Methods: A broad category of reactions that employ transition metals (e.g., copper, nickel, gold) or other catalysts to facilitate imidazole ring formation under often milder conditions.[4][5] These can involve cycloadditions, C-H functionalization, and other modern synthetic strategies.
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields for various imidazole syntheses, including the Debus-Radziszewski reaction.[6]
Q2: How do reaction time and temperature fundamentally impact imidazole synthesis?
A2: Reaction time and temperature are critical parameters that directly influence the rate of reaction, product yield, and the formation of impurities. Generally, higher temperatures increase the reaction rate but can also lead to the formation of side products or decomposition of starting materials and products. Conversely, lower temperatures may require significantly longer reaction times to achieve complete conversion. The optimal balance is specific to the chosen synthetic route and substrates. For instance, in some Debus-Radziszewski reactions, a decrease in temperature can lead to lower yields.[7] Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[8]
Q3: What is the role of a catalyst in imidazole synthesis, and how does it affect optimization?
A3: Catalysts in imidazole synthesis serve to lower the activation energy of the reaction, thereby increasing the reaction rate and often allowing for milder reaction conditions (lower temperature and shorter time). They can also play a crucial role in controlling regioselectivity, which is the formation of one constitutional isomer over another. For example, in syntheses involving unsymmetrical dicarbonyl compounds, the choice of catalyst can influence the final substitution pattern on the imidazole ring. The optimization process for a catalyzed reaction involves screening different catalysts, optimizing catalyst loading, and adjusting time and temperature to maximize yield and selectivity while minimizing catalyst-related side reactions or deactivation.
Section 2: Troubleshooting Guide: From Low Yields to Impure Products
This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific issues encountered during imidazole synthesis.
Low Yields and Incomplete Reactions
Q4: My Debus-Radziszewski reaction is giving a very low yield. What are the likely causes and how can I improve it?
A4: Low yields in the Debus-Radziszewski synthesis are a common issue and can stem from several factors.[7] Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the aldehyde, dicarbonyl compound, and ammonia source (ammonium acetate is common) are of high purity. Aldehydes, in particular, can be prone to oxidation.
-
Stoichiometry: The stoichiometry of the reactants is crucial. An excess of the ammonia source is often used to drive the reaction to completion.
-
Reaction Temperature: While higher temperatures can accelerate the reaction, excessive heat may lead to decomposition. Conversely, a temperature that is too low will result in a sluggish reaction and incomplete conversion.[7] Experiment with a temperature range, for example, from 80°C to 120°C, in a suitable solvent like ethanol or acetic acid.
-
Reaction Time: Monitor the reaction by TLC to determine the point of maximum product formation. Prolonged reaction times do not always lead to higher yields and can increase the formation of byproducts.[8]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and solubility of the reactants and product. Protic solvents like ethanol and acetic acid are commonly used.
Q5: I'm attempting a Van Leusen synthesis, but the reaction is stalling. What could be the problem?
A5: A stalled Van Leusen synthesis can often be attributed to issues with the key reagent, TosMIC, or the reaction conditions:
-
TosMIC Decomposition: TosMIC is sensitive to moisture and strong bases. Ensure you are using anhydrous solvents and that the base (e.g., potassium carbonate) is freshly dried.
-
Base Strength: The choice and amount of base are critical. A base that is too weak may not efficiently deprotonate the TosMIC, while a base that is too strong can lead to side reactions. Potassium carbonate is a commonly used base.
-
Imine Formation: In the three-component variation, ensure the in situ formation of the aldimine is complete before or concurrent with the addition of TosMIC. A common pitfall is the reaction of the aldehyde with TosMIC to form an oxazole.[3]
-
Temperature: The reaction typically requires heating (refluxing in a solvent like ethanol or methanol) to proceed at a reasonable rate.
Side Product Formation and Regioselectivity
Q6: I am observing a significant side product in my imidazole synthesis. How can I identify and minimize it?
A6: Side product formation is highly dependent on the specific reaction and substrates used. A common side product in certain diarylimidazole syntheses is the corresponding 2-aroyl-4(5)-arylimidazole.[8] The formation of such byproducts is strongly influenced by the reaction conditions.[8]
-
Identification: Characterize the side product using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Understanding its structure will provide clues about the reaction pathway leading to its formation.
-
Minimization through Optimization:
-
Temperature: Systematically vary the reaction temperature. In some cases, lowering the temperature can suppress the formation of thermodynamically favored but kinetically slower-forming side products.
-
Reaction Time: As mentioned, prolonged reaction times can lead to the accumulation of side products. Determine the optimal reaction time through careful monitoring.
-
Catalyst/Solvent Screening: The choice of catalyst and solvent can have a profound impact on the reaction's selectivity. For instance, solvent polarity can influence the regioselectivity of the reaction.
-
Q7: How can I control the regioselectivity when using an unsymmetrical 1,2-dicarbonyl compound?
A7: Achieving high regioselectivity with unsymmetrical dicarbonyls is a common challenge. The outcome is often a mixture of isomers. Here are some strategies to favor the formation of the desired product:
-
Electronic Effects: The inherent electronic properties of the substituents on the dicarbonyl compound can direct the reaction. More electrophilic carbonyl groups may react preferentially.
-
Steric Hindrance: Bulky substituents on one of the carbonyls can sterically hinder the approach of the nucleophile, favoring reaction at the less hindered site.
-
Catalyst Control: Certain catalysts can provide a template effect, directing the reactants to combine in a specific orientation, thus enhancing the formation of one regioisomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies of the competing pathways, thereby affecting the isomeric ratio.
Purification and Work-up Challenges
Q8: My crude imidazole derivative is difficult to purify by column chromatography. What are some effective strategies?
A8: The basic nature of the imidazole ring can lead to issues like tailing on silica gel columns. Here are some purification tips:
-
Column Chromatography on Silica Gel:
-
Solvent System Modification: Use a solvent system with a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to better separation.
-
-
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase, which can be more suitable for basic compounds.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material.[9] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: Utilize the basicity of the imidazole ring. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the imidazole into the aqueous layer. Then, basify the aqueous layer and extract the purified imidazole back into an organic solvent.
Q9: How can I effectively remove unreacted starting materials and reagents like ammonium acetate after the reaction?
A9: The work-up procedure is critical for obtaining a clean crude product.
-
Ammonium Acetate Removal: Ammonium acetate is water-soluble. After the reaction, if the product is a solid, it can often be precipitated by adding cold water to the reaction mixture and then collected by filtration. If the product is soluble in an organic solvent, perform an aqueous work-up by partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. The ammonium acetate will preferentially dissolve in the aqueous layer.
-
Unreacted Aldehyde/Dicarbonyl: These can often be removed by column chromatography. If the product is crystalline, recrystallization can also be effective.
Q10: My reaction mixture has turned into a dark, tarry mess. What causes this, and is it salvageable?
A10: The formation of dark, polymeric byproducts, or "tar," is often a result of side reactions, especially at high temperatures or with prolonged reaction times.
-
Cause: Polymerization of starting materials (especially aldehydes) or decomposition of products can lead to tar formation.
-
Prevention:
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times.
-
Inert Atmosphere: If your starting materials or products are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.
-
-
Salvage: Salvaging the product from a tarry mixture can be challenging. Try to dissolve the mixture in a suitable solvent and filter off any insoluble material. Then, proceed with a purification method like column chromatography, although this may be difficult and result in low recovery.
Section 3: Data-Driven Optimization and Protocols
Quantitative Data Summary
The following tables provide a summary of reaction conditions from various studies to serve as a starting point for your optimization.
Table 1: Optimization of Microwave-Assisted Debus-Radziszewski Synthesis
| Microwave Power (W) | Reaction Time (min) | Reported Yield (%) | Reference |
| 180 | 10 | ~70 | [10] |
| 360 | 8 | ~80 | [10] |
| 540 | 6 | ~85 | [10] |
| 720 | 5.7 | >90 | [10] |
Table 2: Comparison of Catalysts for Debus-Radziszewski Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 24 | Low | [8] |
| DABCO | t-Butanol | 60-65 | 12 | 92 | [7] |
| Cu(phen)Cl₂ | Ethanol | Reflux | 3 | 92 | [4] |
| [DABCO-DOL][OAc] | Sonication | RT | 0.25-0.4 | >90 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 720 W) for a predetermined time (e.g., 5-7 minutes).
-
Monitor the reaction for completion using TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Van Leusen Three-Component Imidazole Synthesis
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and a primary amine (1.1 equiv) in an anhydrous solvent (e.g., ethanol or methanol).
-
Stir the mixture at room temperature for approximately 30 minutes to facilitate the in situ formation of the aldimine.
-
Add tosylmethyl isocyanide (TosMIC) (1.0 equiv) and a suitable base (e.g., potassium carbonate, 2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visualizing Workflows and Mechanisms
Diagrams
Caption: A systematic workflow for troubleshooting low yields in imidazole synthesis.
Caption: A simplified overview of the Debus-Radziszewski reaction mechanism.
References
- Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
-
Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020, December 2). YouTube. [Link]
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2021). Oriental Journal of Chemistry, 37(3).
- Investigation of the solvent effect, regioselectivity, and the mechanism of the cycloaddition reaction between 2-chlorobenzimidazole and benzonitrile oxide. (2019).
-
Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? (2023, April 16). ResearchGate. [Link]
-
Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
- One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p -Tosylmethylisocyanide. (2018).
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
- Imidazolium-Based Polymers via the Poly-Radziszewski Reaction. (2021).
- Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. (2001). Organic Letters, 3(21), 3329–3331.
- One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. (2020). RSC Publishing.
- Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). Scientific Reports, 13(1), 19999.
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2022).
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (2019). Scientific Reports, 9(1), 17316.
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in the Functionalization of Imidazole Rings
Welcome to the Technical Support Center for imidazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective reactions on the imidazole ring. Imidazole and its derivatives are cornerstones in medicinal chemistry and materials science, making the precise control of their functionalization a critical skill.[1][2][3][4][5] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in imidazole functionalization?
A1: Understanding the inherent electronic and steric properties of the imidazole ring is paramount for predicting and controlling reaction outcomes.
-
Electronic Effects: The imidazole ring possesses distinct electronic characteristics. The C4 and C5 positions are generally electron-rich and thus more susceptible to electrophilic attack, while the C2 proton is the most acidic.[1] The presence of electron-withdrawing groups on the ring can deactivate the adjacent nitrogen, thereby influencing the regioselectivity of N-alkylation. Conversely, the inductive effects of substituents play a significant role in directing C-H functionalization.
-
Steric Hindrance: The size of both existing substituents on the imidazole ring and the incoming electrophile significantly influences the site of substitution. Larger groups will sterically favor functionalization at the less hindered position. This is a particularly critical factor in the N-alkylation of unsymmetrically substituted imidazoles.
-
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically alter the regioselectivity of a reaction. For instance, in palladium-catalyzed C-H arylations, a switch from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[6] Similarly, N-alkylation under basic versus "neutral" conditions proceeds via different mechanisms, leading to different ratios of product isomers.
Q2: I'm getting a mixture of N1 and N3 alkylation products on my unsymmetrical imidazole. How can I improve selectivity?
A2: This is a classic challenge in imidazole chemistry. The deprotonation of an unsymmetrical imidazole generates an anion where the negative charge is delocalized across both nitrogen atoms, often leading to a mixture of N1 and N3 alkylated regioisomers. Here are several strategies to enhance selectivity:
-
Steric Control: As a first approach, consider the steric environment. If your imidazole has a bulky substituent at either the C4 or C5 position, alkylation will preferentially occur at the less sterically hindered nitrogen. You can also leverage this by using a bulkier alkylating agent.
-
Protecting Groups: The use of a directing or protecting group is a highly effective strategy. The (2-trimethylsilyl)ethoxymethyl (SEM) group is a prime example. It can be selectively introduced at the N1 position. Subsequent functionalization can then be directed to other positions on the ring. A key advantage of the SEM group is its ability to be transposed from N1 to N3 under specific conditions, a process termed the "SEM-switch," which opens up pathways to previously inaccessible regioisomers.[6][7]
-
Tautomeric Control: In neutral or slightly acidic conditions, the position of the N-H tautomer can influence the outcome of alkylation. Electron-withdrawing groups at the 4(5)-position can favor one tautomer over the other, which can be exploited to achieve regioselectivity.[8]
Q3: My C-H functionalization reaction is not selective. What factors should I investigate?
A3: Achieving regioselective C-H functionalization on the imidazole core requires careful optimization of several parameters. Modern methods, particularly those involving transition metal catalysis, offer powerful tools for derivatization.[6]
-
Catalyst and Ligand Choice: The nature of the transition metal catalyst (e.g., palladium, nickel, copper, rhodium) and the coordinating ligand are critical.[9] For example, in nickel-catalyzed C-H arylations, the choice of a phosphine ligand like 1,2-bis(dicyclohexylphosphino)ethane (dcype) is crucial for success.[9][10]
-
Solvent Effects: The solvent can have a profound impact on selectivity. In some nickel-catalyzed C-H couplings of imidazoles, tertiary alcohols like t-amyl alcohol have been shown to be essential for reactivity, while aprotic or secondary alcohol solvents are ineffective.[9][10]
-
Directing Groups: While less common for the imidazole ring itself due to its inherent reactivity, the use of a directing group attached to a substituent on the ring can precisely guide a metal catalyst to a specific C-H bond.[11]
-
Reaction Temperature and Time: These fundamental parameters should always be optimized. Lowering the temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Q4: When should I consider a de novo synthesis approach versus functionalizing a pre-existing imidazole ring?
A4: The choice between these two strategies depends on the target molecule's complexity and the availability of starting materials.
-
De novo Synthesis: Ring-forming reactions, such as the Van Leusen imidazole synthesis, are excellent for creating highly substituted imidazoles in a single step from acyclic precursors.[12][13] This approach is particularly advantageous when the desired substitution pattern is difficult to achieve through direct functionalization.
-
C-H Functionalization: This modern approach is ideal for the late-stage modification of an existing imidazole core.[6][14] It offers high atom economy and can provide rapid access to a library of analogs from a common intermediate.[6] This is especially valuable in drug discovery for structure-activity relationship (SAR) studies.
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in N-Alkylation
| Symptom | Potential Cause | Suggested Solution |
| Nearly 1:1 mixture of N1 and N3 isomers | - Similar steric and electronic environment around both nitrogens. - Reaction under strongly basic conditions leading to delocalized anion. | - Introduce a bulky protecting group: The SEM group can be selectively introduced and later removed.[6][7] - Modify reaction conditions: Attempt the reaction in a neutral, protic solvent (e.g., ethanol) without a strong base to favor reaction with a specific tautomer.[8] - Use a bulkier alkylating agent: This will increase the steric bias towards the less hindered nitrogen. |
| Product ratio varies between batches | - Inconsistent reaction conditions (temperature, addition rate). - Presence of trace amounts of water affecting base strength. | - Standardize reaction setup: Use a syringe pump for slow addition of the alkylating agent and maintain strict temperature control. - Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. |
Troubleshooting Low Yields in Palladium-Catalyzed C-H Arylation
| Symptom | Potential Cause | Suggested Solution |
| No or low conversion to product | - Catalyst inhibition by the imidazole substrate.[15] - Inactive catalyst. - Incorrect base or solvent. | - Pre-activate the catalyst: Pre-stir the palladium source (e.g., Pd2(dba)3) with the ligand before adding the imidazole substrate.[15] - Screen different bases: For C5-arylation, a carbonate base may be optimal, while for C2-arylation, an alkoxide base might be necessary.[6] - Optimize the solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. |
| Formation of significant side products (e.g., homocoupling) | - Incorrect palladium-to-ligand ratio. - Reaction temperature is too high. | - Vary the palladium:ligand ratio: A slight excess of the ligand can sometimes suppress side reactions. - Lower the reaction temperature: This can reduce the rate of competing side reactions. |
Experimental Protocols
Protocol 1: Selective C5-Arylation of 1-SEM-Imidazole
This protocol is adapted from the work of Daugulis and co-workers and demonstrates a reliable method for the selective C5-arylation of a protected imidazole.[6][7]
Materials:
-
1-SEM-imidazole
-
Aryl bromide or chloride
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add 1-SEM-imidazole (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)2 (0.05 equiv.), and K2CO3 (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: The "SEM-Switch" for Accessing 4-Substituted Imidazoles
This procedure allows for the transposition of the SEM protecting group from the N1 to the N3 position, enabling subsequent functionalization at the C4 position.[6][7]
Materials:
-
C5-arylated-1-SEM-imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a stirred suspension of NaH (1.2 equiv.) in anhydrous DMF at 0 °C, add a solution of the C5-arylated-1-SEM-imidazole (1.0 equiv.) in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting C4-arylated-1-SEM-imidazole by flash column chromatography.
Visualizing Reaction Selectivity
Decision Tree for Selective Imidazole Functionalization```dot
Caption: Stepwise approach to fully arylated imidazoles using the SEM-switch strategy.
References
-
Daugulis, O., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. [Link]
-
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Muto, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Yu, Y., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. International Journal of Molecular Sciences. [Link]
-
Li, J., et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry. [Link]
-
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Muto, K., et al. (2015). C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. ResearchGate. [Link]
-
Sämann, C., et al. (2014). Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition. [Link]
-
Reddy, V. P., et al. (2007). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry. [Link]
-
Kiyomori, A., et al. (1999). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
Begg, C. G., et al. (1973). N-Alkylation of imidazoles. University of Otago. [Link]
-
Zhang, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. [Link]
-
Chiong, H. A., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2014). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Scirp.org. [Link]
-
Verma, P. K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. [Link]
-
Asad, M., et al. (2020). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Shafir, A., & Lichtor, P. A. (2014). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
Sharma, V., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. [Link]
-
Guchhait, S. K., & Kashyap, M. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances. [Link]
-
Guram, A. S., et al. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters. [Link]
-
El-Gamal, M. I., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. [Link]
-
Bellina, F., et al. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]
-
Veisi, H., & Morakabati, N. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square. [Link]
-
Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Verma, P. K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. [Link]
-
Al-Hourani, B. J., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Semantic Scholar. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. [Link]
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- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
In the persistent search for novel therapeutic agents to combat the growing challenge of fungal infections and drug resistance, the exploration of new molecular scaffolds is paramount. This guide provides a comprehensive comparative analysis of the antifungal efficacy of a novel imidazole derivative, (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol, against established antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its potential through standardized in-vitro evaluation metrics.
Introduction to the Novel Compound and Comparators
The compound of interest, this compound, designated here as Compound X for brevity, belongs to the azole class of antifungals. Azoles are a cornerstone of antifungal therapy, and their mechanism of action is well-characterized.[1][2] This guide will compare the in vitro activity of Compound X with representatives from major antifungal classes:
-
Azoles: Fluconazole and Voriconazole
-
Polyenes: Amphotericin B
-
Echinocandins: Caspofungin
These comparators have been selected for their broad clinical use and well-defined activity spectra against a range of pathogenic fungi.
Mechanism of Action: The Azole Approach
Imidazole and triazole antifungals function by disrupting the integrity of the fungal cell membrane.[1] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which ultimately compromises membrane fluidity and function, leading to the inhibition of fungal growth.[1]
Caption: Mechanism of action of azole antifungals.
Comparative In Vitro Efficacy: A Methodological Approach
To objectively assess the antifungal potential of Compound X, a series of standardized in vitro experiments are proposed. The methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[3]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method, as outlined in CLSI documents M27 for yeasts and M38 for molds, is the gold standard.[3]
Protocol:
-
Preparation of Antifungal Agents: Stock solutions of Compound X, fluconazole, voriconazole, amphotericin B, and caspofungin are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35°C for 24–48 hours (for yeasts) or up to 72 hours (for molds).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.
2. Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Following MIC determination, a 10-20 µL aliquot is taken from each well showing no visible growth.
-
The aliquot is subcultured onto a sterile Sabouraud Dextrose Agar plate.
-
Plates are incubated at 35°C for 24–48 hours.
-
The MFC is the lowest concentration from which fewer than three colonies grow, corresponding to a ≥99.9% kill rate.
Caption: Workflow for MIC and MFC determination.
3. Time-Kill Assay
Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.[5][6]
Protocol:
-
A standardized fungal inoculum (1–5 x 10⁵ CFU/mL) is prepared in RPMI-1640 medium.
-
The antifungal agent is added at concentrations corresponding to 1x, 4x, and 16x the predetermined MIC.[7]
-
The cultures are incubated at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed, serially diluted, and plated on Sabouraud Dextrose Agar.[7]
-
After incubation, colony counts (CFU/mL) are determined.
-
The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[5]
Data Presentation and Comparative Analysis
The following tables present hypothetical yet plausible data for Compound X, alongside published data for the comparator antifungals against a panel of clinically relevant fungal pathogens.
Minimum Inhibitory Concentration (MIC) Data
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL)
| Organism | Compound X (Hypothetical) | Fluconazole | Voriconazole | Amphotericin B | Caspofungin |
| Candida albicans | 0.25 / 0.5 | 0.5 / 2[8] | 0.03 / 0.12[9] | 0.25 / 1[10] | 0.12 / 0.5[4][11] |
| Candida glabrata | 2 / 8 | 8 / 32[8] | 0.25 / 1[9] | 0.5 / 1[10] | 0.25 / 1[11] |
| Aspergillus fumigatus | 0.5 / 1 | >64[8] | 0.5 / 1[12][13] | 0.5 / 1[7] | ≤0.03 / 0.06[7] |
| Cryptococcus neoformans | 0.12 / 0.5 | 2 / 8[14] | 0.12 / 0.5[15] | 0.25 / 1[14][16] | >16 |
MIC₅₀/MIC₉₀: MIC required to inhibit 50% and 90% of isolates, respectively.
Based on this hypothetical data, Compound X demonstrates potent activity against Candida albicans and Cryptococcus neoformans, comparable to or exceeding that of fluconazole. Its activity against Aspergillus fumigatus is similar to that of voriconazole. The elevated MICs against Candida glabrata are consistent with the intrinsic reduced susceptibility often observed in this species towards azoles.
Minimum Fungicidal Concentration (MFC) Data
Table 2: Comparative MFC Ranges (µg/mL)
| Organism | Compound X (Hypothetical) | Fluconazole | Voriconazole | Amphotericin B | Caspofungin |
| Candida albicans | 1 - 4 | >64 | 0.25 - 2 | 0.5 - 2 | 0.25 - 1 |
| Aspergillus fumigatus | 2 - 8 | N/A | 1 - 4 | 1 - 2 | 0.12 - 0.5 |
The ratio of MFC to MIC provides an indication of whether a drug is fungicidal (MFC/MIC ≤ 4) or fungistatic (MFC/MIC > 4). For Compound X against C. albicans, the MFC/MIC ratio suggests primarily fungistatic activity, which is typical for the azole class. Amphotericin B and caspofungin exhibit fungicidal activity.
Time-Kill Kinetics
The time-kill curve below illustrates the hypothetical activity of Compound X against Candida albicans at multiples of its MIC.
(Note: The following is a graphical representation of hypothetical data for illustrative purposes.)
The time-kill curve demonstrates a concentration-dependent effect. At 1x MIC, Compound X is fungistatic, inhibiting proliferation but not causing a significant reduction in viable cells. At 4x and 16x MIC, a fungicidal effect is observed, with the 16x MIC concentration achieving a >3-log₁₀ reduction in CFU/mL by the 24-hour time point. This indicates that at sufficient concentrations, Compound X can be fungicidal against C. albicans.
Conclusion and Future Directions
The in vitro profile of this compound, based on the presented experimental framework and hypothetical data, suggests it is a promising candidate for further antifungal drug development. Its potent activity against key pathogens such as Candida species, Cryptococcus neoformans, and Aspergillus fumigatus warrants a comprehensive investigation.
The causality behind its efficacy lies in the established mechanism of azole antifungals—the targeted disruption of ergosterol biosynthesis. The inclusion of a thienyl group may influence its binding affinity to the target enzyme or alter its pharmacokinetic properties, a hypothesis that requires further structure-activity relationship (SAR) studies.[2][17]
Future research should focus on validating these in vitro findings with a broad panel of clinical isolates, including drug-resistant strains. Furthermore, cytotoxicity assays, in vivo efficacy studies in animal models of infection, and pharmacokinetic/pharmacodynamic (PK/PD) modeling will be crucial next steps in evaluating the therapeutic potential of this novel compound.
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A Researcher's Guide to Validating the Anticancer Activity of Novel Imidazole Derivatives
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] For researchers in oncology, newly synthesized imidazole derivatives represent a promising frontier in the development of more effective and selective anticancer agents.[3][4][5] However, moving a novel compound from synthesis to a viable drug candidate requires a rigorous and systematic validation of its biological activity.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to objectively assess the anticancer potential of new imidazole derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating workflow.
The Validation Funnel: A Strategic Approach to Anticancer Screening
Effective drug discovery follows a tiered approach, often visualized as a funnel.[6][7] This strategy allows for the rapid screening of many compounds in broad, cost-effective initial assays, with progressively more complex and targeted experiments reserved for the most promising candidates. This ensures that resources are focused on derivatives with the highest potential for clinical translation.[8][9]
Here, we present a logical workflow for validating a hypothetical novel imidazole derivative, which we'll call "Compound X" .
Caption: The Anticancer Drug Discovery Validation Funnel.
Phase 1: Primary Screening - Is the Compound Active?
The first critical question is whether Compound X has any cytotoxic or cytostatic effect on cancer cells. The goal is to efficiently measure the compound's potency and identify which cancer types might be most susceptible.
Core Experiment: The MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method ideal for initial high-throughput screening.[10][11] Its principle lies in the ability of metabolically active, living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial dehydrogenases.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Causality: We choose this assay for its scalability, reproducibility, and cost-effectiveness. It provides a quantitative measure of cell viability, which is a fundamental indicator of a compound's potential as an anticancer agent.[9][11]
Data-Driven Comparison: Compound X vs. A Standard Chemotherapeutic
To contextualize the activity of Compound X, it must be compared against a well-established anticancer drug. Doxorubicin is a common choice due to its broad efficacy and known mechanism as a topoisomerase inhibitor.
The primary metric derived from this assay is the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of a drug that reduces the viability of a cell population by 50%.[6] A lower IC50 value indicates higher potency.
Experimental Setup: A panel of diverse human cancer cell lines should be selected to assess the breadth of Compound X's activity.[12] A common starting panel could include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
A549: Lung carcinoma[12]
-
HCT116: Colorectal carcinoma[12]
Table 1: Comparative Cytotoxicity (IC50) of Compound X and Doxorubicin
| Compound | Cell Line | IC50 (µM) after 48h Exposure |
| Compound X (Imidazole Derivative) | MCF-7 (Breast) | 5.66[13] |
| A549 (Lung) | 8.21 | |
| HCT116 (Colon) | 3.54 | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.95 |
| A549 (Lung) | 1.20 | |
| HCT116 (Colon) | 0.78 |
Note: Data is representative and synthesized for illustrative purposes.
Interpretation: In this hypothetical scenario, Compound X shows promising cytotoxic activity, particularly against the HCT116 colon cancer cell line. While not as potent as Doxorubicin, its micromolar efficacy warrants progression to the next phase to understand its mechanism of action.
Phase 2: Mechanistic Elucidation - How Does the Compound Work?
Once a compound shows promising activity, the next crucial step is to determine how it kills cancer cells. This is vital for predicting its therapeutic window, potential side effects, and for identifying patient populations that might benefit most. Many imidazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest.[5][14]
Core Experiment 1: Apoptosis vs. Necrosis (Annexin V/PI Assay)
This flow cytometry-based assay is the gold standard for distinguishing between the two major forms of cell death: apoptosis (clean, programmed cell death) and necrosis (messy, inflammatory cell death).[15]
The Principle:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally on the inner leaflet of the cell membrane.[16] During early apoptosis, PS flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[17]
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, the membrane becomes permeable, allowing PI to enter and stain the nucleus.[17]
Caption: Interpreting Annexin V / PI flow cytometry data.
Causality: An ideal anticancer drug induces apoptosis rather than necrosis. Necrosis can lead to inflammation and damage to surrounding healthy tissue, causing significant side effects. This assay provides a clear, quantitative answer to which pathway Compound X activates.
Core Experiment 2: Cell Cycle Analysis
Many anticancer drugs function by interrupting the cell division cycle, preventing cancer cells from proliferating.[14] Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18][19]
The Principle: The amount of DNA in a cell doubles as it progresses from the G1 phase to the G2/M phase. A stoichiometric dye like PI will fluoresce proportionally to the amount of DNA it binds to.[18] A flow cytometer can measure this fluorescence, creating a histogram that shows the distribution of the cell population across the cycle phases.[19][20]
Causality: If Compound X causes cells to accumulate in a specific phase (e.g., G2/M), it suggests that the compound is interfering with a checkpoint or process in that phase, such as microtubule formation or DNA damage repair. This provides critical clues about its molecular target. For example, many imidazole derivatives are known to inhibit kinases that regulate cell cycle progression.[14]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Adapted from standard protocols.[10][21][22]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[21]
-
Compound Treatment: Prepare serial dilutions of Compound X and the reference drug (e.g., Doxorubicin) in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired time (e.g., 48 or 72 hours).[21]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[23]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Annexin V / PI Apoptosis Assay
Adapted from standard protocols.[16][24]
-
Cell Treatment: Culture cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[16]
Protocol 3: Cell Cycle Analysis via PI Staining
Adapted from standard protocols.[18][20]
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or overnight at 4°C.[20]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A (to prevent staining of double-stranded RNA), and 50 µg/mL Propidium Iodide.[20]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting the linear fluorescence signal to generate a DNA content histogram. Use modeling software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[19]
Conclusion and Forward Look
This guide outlines the critical first and second phases of validating a novel imidazole derivative's anticancer activity. By systematically progressing through this validation funnel—from broad cytotoxicity screening to detailed mechanistic studies—researchers can build a robust data package. Positive and well-characterized results from these in vitro assays provide the necessary foundation and rationale to advance a compound to more complex studies, such as target identification, kinase profiling, and eventually, preclinical in vivo models.[6]
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A Comparative Guide to the Structure-Activity Relationship of Imidazole-Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile templates for drug design, offering a robust starting point for developing novel therapeutics. The imidazole ring is one such scaffold, integral to the structure of essential biomolecules like histidine and nucleic acids, and known for its ability to engage in various non-covalent interactions with biological targets.[1][2][3] Similarly, the thiophene ring is a prominent pharmacophore in medicinal chemistry, often used as a bioisostere for phenyl rings to enhance physicochemical properties and metabolic stability.[4]
The fusion or linkage of these two heterocyclic systems—imidazole and thiophene—creates a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] This guide provides an in-depth comparison of imidazole-thiophene derivatives, elucidating the critical structure-activity relationships (SAR) that govern their biological function. We will explore how specific structural modifications influence their potency and selectivity, present comparative experimental data, and detail the methodologies used to generate these insights.
Core Comparative Analysis: Deciphering the Structure-Activity Relationship (SAR)
The biological activity of imidazole-thiophene compounds is exquisitely sensitive to their substitution patterns. Modifications at various positions on both the imidazole and thiophene rings, as well as the nature of the linker connecting them (if any), can dramatically alter their interaction with protein targets. Protein kinases, a family of enzymes crucial in cellular signaling, are a particularly important target class for these compounds.[8][9]
Key Principles of SAR in Imidazole-Thiophene Scaffolds
The following diagram illustrates the key positions on a generic imidazole-thiophene scaffold where chemical modifications significantly impact biological activity.
Caption: General SAR map for the imidazole-thiophene scaffold.
Case Study: Imidazole-Thiophene Derivatives as p38 MAP Kinase Inhibitors
To illustrate these principles, we will focus on a well-studied class of imidazole-thiophene compounds: inhibitors of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a key enzyme in the inflammatory cascade, making it a prime target for anti-inflammatory drugs.[10] Imidazole-based compounds are known to act as competitive inhibitors at the ATP binding site of p38 MAP kinase.[10][11]
Comparative Data of p38 MAP Kinase Inhibitors
The table below compares several hypothetical imidazole-thiophene derivatives based on published SAR data. It highlights how minor structural changes can lead to significant differences in inhibitory potency (IC50). A lower IC50 value indicates a more potent inhibitor.
| Compound ID | R1 (N1-Imidazole) | R2 (C4-Imidazole) | R3 (C2-Thiophene) | p38α MAP Kinase IC50 (nM) | Rationale for Activity Change |
| Comp-A | -CH3 | 4-Fluorophenyl | -H | 500 | Baseline compound with moderate activity. The 4-fluorophenyl group is a common feature for ATP-binding pocket interactions. |
| Comp-B | -CH2CH2OH | 4-Fluorophenyl | -H | 150 | The addition of a hydroxyl group at R1 can form an additional hydrogen bond with the kinase hinge region, improving potency. |
| Comp-C | -CH3 | 4-Fluorophenyl | -CH3 | 800 | Adding a methyl group at the thiophene R3 position can cause a steric clash, reducing binding affinity. |
| Comp-D | -CH3 | 2-Methyl-4-pyridyl | -H | 50 | Replacing the fluorophenyl with a 2-methyl-4-pyridyl group often enhances potency significantly. The pyridine nitrogen can form a crucial hydrogen bond.[10] |
| Comp-E | -CH2CH2OH | 2-Methyl-4-pyridyl | -H | 10 | Optimal Combination: Combines the favorable R1 hydroxyl for H-bonding with the highly potent R2 pyridyl group, resulting in a synergistic improvement in activity. |
Note: Data is representative and compiled from general principles discussed in the literature.[10][12]
Causality Behind Experimental Choices:
-
Why the 4-Fluorophenyl Group? The choice of a 4-fluorophenyl ring at the R2 position is a classic strategy in kinase inhibitor design. The phenyl ring provides hydrophobic interactions within the ATP binding site, while the fluorine atom can act as a hydrogen bond acceptor and often improves metabolic stability and cell permeability.
-
The Importance of the Pyridyl Nitrogen: In compounds like Comp-D , the nitrogen atom in the pyridine ring is critical. It is positioned to form a strong hydrogen bond with the "hinge region" of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many potent kinase inhibitors and acts as a key anchor point.
-
Solubility and H-Bonding at R1: Modifications at the N1 position of the imidazole are crucial for tuning the compound's physical properties. Adding polar groups like hydroxyls (-OH) can enhance aqueous solubility, a desirable trait for drug candidates.[1] Furthermore, if positioned correctly, this group can engage in additional hydrogen bonding with the enzyme, as seen in the transition from Comp-A to Comp-B .
Experimental Protocols for SAR Determination
To establish a robust SAR, reproducible and validated assays are paramount. Below are detailed protocols for an in vitro kinase assay and a cell-based assay to determine the efficacy of imidazole-thiophene compounds as anti-inflammatory agents.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase. The assay quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumed, and therefore, stronger inhibition.
Workflow Diagram:
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the imidazole-thiophene test compounds in 100% DMSO. Using a liquid handler, transfer 5 µL of the diluted compounds into the wells of a 384-well white, opaque assay plate. Include positive controls (e.g., a known p38 inhibitor) and negative controls (DMSO only).
-
Enzyme Addition: Prepare a solution of recombinant human p38α kinase in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 5 µL of the enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the kinase before the substrate is introduced.
-
Initiation of Reaction: Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., ATF2) and ATP at a concentration close to its Km value for p38α. Add 10 µL of this mix to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. During this time, the active kinase will phosphorylate the substrate by hydrolyzing ATP to ADP.
-
Signal Generation: Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction (by chelating Mg2+) and contains luciferase/luciferin to generate a luminescent signal from the remaining ATP.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based TNF-α Inhibition Assay in Macrophages
This assay evaluates the compound's ability to suppress the inflammatory response in a cellular context. It measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine produced by macrophages upon stimulation.
Step-by-Step Methodology:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well cell culture plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing the serially diluted imidazole-thiophene compounds. Incubate for 1 hour. This pre-treatment allows the compound to enter the cells.
-
Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS), a component of bacterial cell walls, to a final concentration of 100 ng/mL. LPS robustly activates macrophages to produce TNF-α.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the cell culture supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control (0% inhibition) and unstimulated control (100% inhibition). Determine the IC50 value as described previously.
Conclusion and Future Directions
The imidazole-thiophene scaffold is a highly fruitful starting point for the development of potent and selective kinase inhibitors and other therapeutic agents. The structure-activity relationships discussed herein demonstrate that a systematic approach to modifying the core structure is essential for optimizing biological activity. Key takeaways include the critical role of the R2 substituent in anchoring within the ATP-binding site and the importance of the R1 position for modulating physicochemical properties and forming additional hydrogen bonds.
Future research will likely focus on developing derivatives with improved kinase selectivity profiles to minimize off-target effects and enhance safety. Furthermore, exploring novel substitutions on the thiophene ring could yield compounds that interact with regions outside the highly conserved ATP pocket, potentially leading to allosteric inhibitors with novel mechanisms of action. The combination of rational design, guided by the SAR principles outlined in this guide, and robust experimental validation will continue to drive the discovery of new imidazole-thiophene-based drug candidates.
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A Comparative Guide to the Anti-inflammatory Activities of Imidazole Antimycotics
For decades, imidazole-based antimycotics have been a cornerstone in the treatment of fungal infections. Their primary mechanism of action, the inhibition of ergosterol biosynthesis leading to fungal cell membrane disruption, is well-established.[1][2] However, a growing body of evidence reveals a fascinating secondary characteristic of these drugs: potent anti-inflammatory activity.[3][4] This dual functionality presents a significant advantage in treating inflammatory mycoses, where dampening the host's inflammatory response is as crucial as eradicating the pathogen.
This guide provides an in-depth comparison of the anti-inflammatory properties of four prominent imidazole antimycotics: clotrimazole, ketoconazole, miconazole, and bifonazole. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their own investigations.
The Inflammatory Cascade: A Target for Imidazole Antimycotics
Inflammation is a complex biological response involving a symphony of cellular and molecular players. Key pathways include the production of lipid mediators like prostaglandins and leukotrienes, the release of cytokines and chemokines, and the recruitment of immune cells such as neutrophils. Imidazole antimycotics have been shown to intervene at multiple points within this cascade.
A central mechanism underlying the anti-inflammatory effects of many imidazoles is their ability to inhibit cytochrome P450 enzymes, which are not only crucial for fungal ergosterol synthesis but also play a role in the metabolism of arachidonic acid into pro-inflammatory eicosanoids.[5][6]
Comparative Analysis of Anti-inflammatory Potency
A study comparing the anti-inflammatory potencies of several azole antimycotics, including the imidazoles ketoconazole and the triazoles fluconazole, itraconazole, and voriconazole, provides a valuable framework for understanding their relative efficacies. The study, which focused on the inhibition of leukotriene B4 (LTB4) production and calcium (Ca2+) influx in activated neutrophils, established a clear order of potency.[7]
Table 1: Comparative Anti-inflammatory Potency of Azole Antimycotics [7]
| Antimycotic | Relative Potency (Inhibition of LTB4 and Ca2+ influx) |
| Itraconazole | ++++ |
| Ketoconazole | +++ |
| Fluconazole | ++ |
| Voriconazole | ++ |
This table is a qualitative representation based on the cited study. Itraconazole, a triazole, is included for comparative context.
These findings highlight that while the diazole/triazole moiety is essential for this anti-inflammatory activity, the presence of a substituted phenylpiperazinyl ether side chain, as seen in itraconazole and ketoconazole, significantly enhances it.[7]
In-Depth Look at Individual Imidazole Antimycotics
Clotrimazole
Clotrimazole has demonstrated significant anti-inflammatory effects beyond its antifungal capabilities. It has been shown to dampen vaginal inflammation and neutrophil infiltration in response to Candida albicans infection.[8] This is achieved, in part, by inhibiting the expression of the "danger response" transcription factor, c-Fos, and subsequently blocking the production of pro-inflammatory cytokines.[9] Furthermore, clotrimazole can inhibit the proliferation and migration of endothelial cells, key processes in angiogenesis, which is often associated with chronic inflammation.[10]
The primary antifungal action of clotrimazole involves inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme lanosterol 14-α-demethylase.[1][2] This disruption of the cell membrane's integrity leads to the inhibition of fungal growth.[6]
Ketoconazole
Ketoconazole is well-recognized for its anti-inflammatory properties, which are believed to contribute to its efficacy in treating inflammatory skin conditions like seborrheic dermatitis.[11][12] It has been shown to inhibit the 5-lipoxygenase pathway, thereby reducing the production of potent chemoattractants like leukotriene B4.[13] While some studies have explored its potential to modulate cortisol synthesis, its direct anti-inflammatory effects on immune cells are more consistently reported.[14][15] The anti-inflammatory effects of topical ketoconazole have been described as clinically relevant and contribute to its therapeutic success in treating superficial dermatomycoses.[12]
Miconazole
Miconazole exhibits a broad range of anti-inflammatory activities. It can suppress the expression of pro-inflammatory markers, including various chemokines, and impair the migration of monocytic cells.[16] Studies have shown that miconazole can reduce neuroinflammation by binding to inducible nitric oxide synthase (iNOS) and also impede the expression of pro-inflammatory cytokines induced by the receptor activator of NF-κB ligand.[16] More recent research indicates that miconazole can alleviate lung inflammation by modulating the polarization of alveolar macrophages towards an anti-inflammatory phenotype.[17] Miconazole has also been found to suppress neuroinflammation through the NF-κB pathway.[18]
Bifonazole
Bifonazole is another imidazole antimycotic with documented anti-inflammatory effects, making it a dual-action agent for treating fungal infections accompanied by inflammation.[19] Clinical and preclinical studies have demonstrated its antiphlogistic effects, which are comparable to those of hydrocortisone in some models.[20][21] Bifonazole's anti-inflammatory action is, in part, attributed to its ability to inhibit keratinase, an enzyme that can stimulate inflammation.[22]
Mechanistic Insights: Key Signaling Pathways
The anti-inflammatory actions of imidazole antimycotics are multifaceted, targeting several key signaling pathways. The following diagram illustrates the primary points of intervention.
Caption: Key inflammatory pathways targeted by imidazole antimycotics.
Experimental Protocols for Assessing Anti-inflammatory Activity
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.
Measurement of Cytokine Release from Macrophages
This protocol describes how to measure the inhibitory effect of imidazole antimycotics on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.[8][23]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Imidazole antimycotics (test compounds)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the imidazole antimycotic. Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control (no drug) and an unstimulated control (no LPS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine release for each drug concentration compared to the LPS-stimulated vehicle control.
Neutrophil Chemotaxis Assay
This assay measures the ability of imidazole antimycotics to inhibit the migration of neutrophils towards a chemoattractant.[3][12]
Materials:
-
Freshly isolated human neutrophils
-
Chemoattractant (e.g., fMLP or LTB4)
-
Imidazole antimycotics (test compounds)
-
Transwell inserts (3 µm pore size) for 24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.
-
Label the isolated neutrophils with a fluorescent dye according to the manufacturer's protocol.
-
Pre-incubate the labeled neutrophils with various concentrations of the imidazole antimycotic or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant solution to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells and add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
After incubation, carefully remove the non-migrated cells from the top of the insert.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage inhibition of chemotaxis for each drug concentration compared to the vehicle control.
Caption: Experimental workflow for the neutrophil chemotaxis assay.
Conclusion
The anti-inflammatory properties of imidazole antimycotics represent a significant, and perhaps underappreciated, aspect of their therapeutic profile. By targeting key inflammatory mediators and pathways, these drugs offer a dual-pronged approach to the management of inflammatory fungal diseases. This guide has provided a comparative overview of the anti-inflammatory activities of clotrimazole, ketoconazole, miconazole, and bifonazole, supported by experimental evidence and detailed protocols. Further research into these secondary mechanisms will undoubtedly pave the way for novel therapeutic strategies and a more nuanced understanding of this versatile class of drugs.
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A Comparative Guide to the In Vivo vs. In Vitro Efficacy of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol and its Analogs
For researchers, scientists, and drug development professionals, understanding the translational potential of a novel chemical entity from early-stage in vitro assays to complex in vivo models is paramount. This guide provides a comprehensive comparative analysis of the anticipated antifungal efficacy of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol , a compound of interest, against established antifungal agents with structural similarities. Due to the nascent stage of research on this specific molecule, this guide will draw upon robust experimental data from structurally related imidazole and thienyl derivatives to forecast its potential therapeutic profile.
The core hypothesis is that the unique combination of a 1-methyl-1H-imidazol-2-yl moiety and a 2-thienyl group attached to a methanol backbone will confer potent antifungal activity, a hallmark of many azole-based drugs. The imidazole ring is a critical pharmacophore known to chelate the heme iron in the active site of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] The disruption of this pathway leads to the accumulation of toxic sterol precursors and ultimately, fungal cell death. The thiophene ring, a bioisostere of the phenyl group found in many antifungal agents, may modulate the compound's pharmacokinetic and pharmacodynamic properties.
This guide will dissect the available in vitro and in vivo data for analogous compounds, providing a framework for predicting the performance of this compound and outlining the experimental methodologies required for its evaluation.
Comparative In Vitro Efficacy: A Look at Structurally Related Antifungals
The initial assessment of any potential antifungal agent lies in its in vitro activity against a panel of clinically relevant fungal pathogens. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Based on the structural motifs of this compound, we can draw comparisons with established imidazole-based antifungals such as Tioconazole and Sertaconazole , both of which contain imidazole and thiophene-like (benzothiophene in the case of sertaconazole) moieties.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| Tioconazole | ≤0.01 - 12.5 | 0.78 - 6.25 | [3] |
| Sertaconazole | 0.03 - 0.5 | 0.25 - 1 | [4] |
| Miconazole | ≤0.01 - >100 | 0.1 - >100 | [5] |
| Ketoconazole | 0.01 - 1.56 | 0.78 - 6.25 | [3] |
Analysis and Forward Look: The data presented for analogous compounds suggest that this compound is likely to exhibit potent in vitro antifungal activity, particularly against Candida and Aspergillus species. The presence of the 1-methyl-imidazole group is a common feature in many potent azole antifungals, contributing to the stable coordination with the heme iron of CYP51. The 2-thienyl group, being more lipophilic than a simple phenyl ring, may enhance membrane permeability, potentially leading to lower MIC values.
Projected In Vivo Efficacy: Learning from Preclinical Models
Translating promising in vitro data into in vivo efficacy is a critical hurdle in drug development. Animal models of fungal infections are indispensable for evaluating a compound's therapeutic potential in a complex biological system.
Sertaconazole and Tioconazole have demonstrated efficacy in various preclinical models of dermatophytosis and candidiasis.
| Compound | Animal Model | Fungal Pathogen | Key Findings | Reference |
| Sertaconazole | Guinea pig dermatophytosis | Trichophyton mentagrophytes | 2% cream showed excellent therapeutic effect, comparable to miconazole with a 12-day treatment and superior with a 3-day treatment. | [4] |
| Sertaconazole | Immunocompromised rat model of skin fungal infection | Candida albicans | A loaded nanovesicular gel showed significant antifungal activity and reduced histopathological changes compared to a commercial cream. | [6] |
| Tioconazole | Guinea pig dermatomycosis | Various dermatophytes | Showed good topical efficacy, generally 2-8 times more active in vitro than miconazole. | [7] |
| Tioconazole | Bovine dermatophytosis | Not specified | 1% pomade applied daily for 5 days resulted in complete disappearance of keratinized tissue. | [8] |
| Tioconazole | Albino rats with induced fungal infection | Candida albicans | A loaded transethosomal gel showed a comparable therapeutic effect to a commercial brand. | [9][10] |
Analysis and Forward Look: Based on the in vivo data of its analogs, this compound is anticipated to be effective in topical applications for fungal skin infections. To evaluate its systemic potential, murine models of disseminated candidiasis or aspergillosis would be necessary. Key parameters to assess would include survival rates, fungal burden in target organs (e.g., kidneys, brain), and histopathological analysis.
Mechanistic Insights: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][11] This inhibition leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic methylated sterols, ultimately resulting in the arrest of fungal growth and cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To empirically determine the efficacy of this compound, the following experimental workflows are recommended.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
In Vivo Murine Model of Disseminated Candidiasis
Caption: Workflow for in vivo efficacy testing in a murine candidiasis model.
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c) to establish a robust infection.
-
Infection: Inject a lethal or sub-lethal dose of Candida albicans intravenously.
-
Treatment: Administer this compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses, starting shortly after infection. Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Monitoring: Record survival rates and clinical scores daily.
-
Fungal Burden: At a predetermined endpoint, euthanize a subset of animals from each group, aseptically remove kidneys, homogenize the tissue, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.
Cytotoxicity Assessment: A Critical Step for Selectivity
An ideal antifungal agent should exhibit high potency against fungal pathogens with minimal toxicity to host cells. Therefore, it is crucial to assess the cytotoxicity of this compound against mammalian cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| Imidazole | A549 (human lung carcinoma) | 28 mM (48h), 15.9 µM (72h) | [12] |
| Ketoconazole | MCF-7, MDA-MB-231 (human breast cancer) | Inhibited proliferation | [13][14] |
| Ketoconazole | Radiation leukemia virus induced T-cell lymphomas | 4-7 µg/mL (50% inhibition of DNA synthesis) | [2] |
Analysis and Forward Look: While some imidazole-based compounds have shown cytotoxic effects at high concentrations, their therapeutic window for antifungal activity is generally wide.[2][12] The cytotoxicity of this compound should be evaluated using standard assays such as the MTT or LDH release assay on relevant mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine its selectivity index (ratio of host cell IC50 to fungal MIC).
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, a comparative analysis of its structural analogs provides a strong rationale for its potential as a novel antifungal agent. The combination of the 1-methyl-imidazole and 2-thienyl moieties suggests potent inhibition of fungal lanosterol 14α-demethylase, leading to broad-spectrum antifungal activity.
The next steps in the development of this compound should involve a systematic evaluation following the experimental protocols outlined in this guide. This includes comprehensive in vitro susceptibility testing against a wide panel of fungal isolates, followed by well-designed in vivo efficacy studies in relevant animal models of fungal disease. Concurrently, a thorough assessment of its cytotoxicity and pharmacokinetic profile will be essential to establish its therapeutic potential. The insights gained from these studies will be critical in determining the future trajectory of this compound as a candidate for antifungal drug development.
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A Comprehensive Guide to Cross-Reactivity Studies of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
Introduction
In the landscape of antifungal drug discovery, compounds bearing an imidazole scaffold are of paramount importance.[1][2][3][4] (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is a novel investigational compound that holds promise due to its structural resemblance to established antifungal agents. The imidazole core is a well-established pharmacophore known for a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a thienyl group may further enhance its biological profile, as thiophene derivatives have also demonstrated diverse pharmacological effects, including antimicrobial and anticancer activities.[5][6][7][8][9]
This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind them. Our objective is to equip you with the necessary tools to thoroughly evaluate the selectivity of this compound and anticipate potential off-target effects.
Hypothesized Mechanism of Action
Based on its structural features, particularly the imidazole ring, it is hypothesized that this compound primarily exerts its antifungal activity through the inhibition of lanosterol 14-alpha-demethylase (CYP51) .[10] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[10] By inhibiting CYP51, the compound would disrupt the integrity of the fungal cell membrane, leading to cell lysis and death.[10] This mechanism is the hallmark of azole antifungal agents.
Signaling Pathway Diagram
Caption: Workflow for the CYP51 enzyme inhibition assay.
Competitive Binding Assay
This assay determines the binding affinity of the test compound to the target enzyme, providing insights into its potential to displace the natural substrate.
Step-by-Step Methodology:
-
Immobilization of Target: Immobilize the purified fungal or human CYP51 onto a suitable sensor surface (e.g., in a surface plasmon resonance instrument).
-
Preparation of Analytes: Prepare a series of dilutions of the test compound and comparator compounds.
-
Binding Analysis:
-
Inject a constant concentration of a known binder (ligand) over the sensor surface to establish a baseline binding response.
-
In subsequent injections, co-inject the known binder with increasing concentrations of the test compound or comparator.
-
-
Data Acquisition: Monitor the change in the binding response. A decrease in the signal indicates that the test compound is competing with the known binder for the same binding site.
-
Data Analysis: Determine the equilibrium dissociation constant (KD) or the inhibitory constant (Ki) for each compound.
Workflow Diagram:
Caption: Workflow for antifungal susceptibility testing.
Cross-Reactivity with Human Cytochrome P450 Enzymes
Many imidazole-containing drugs are known to interact with human cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions. I[11][12][13]t is crucial to assess the inhibitory potential of this compound against a panel of major human CYP isoforms.
Step-by-Step Methodology:
-
CYP Isoform Selection: Select a panel of key human CYP isoforms involved in drug metabolism (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
-
Assay System: Utilize human liver microsomes or recombinant human CYP enzymes.
-
Probe Substrates: Use specific probe substrates for each CYP isoform.
-
Inhibition Assay:
-
Pre-incubate the microsomes or recombinant enzymes with the test compound and comparators at various concentrations.
-
Add the specific probe substrate for each CYP isoform.
-
Incubate the reaction mixture.
-
Terminate the reaction and quantify the formation of the metabolite using LC-MS/MS.
-
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of each CYP isoform.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical IC₅₀ Values for CYP51 Inhibition
| Compound | Fungal CYP51 IC₅₀ (nM) | Human CYP51 IC₅₀ (nM) | Selectivity Index |
| This compound | 50 | 5000 | 100 |
| Ketoconazole | 30 | 300 | 10 |
| Clotrimazole | 45 | 450 | 10 |
| Miconazole | 60 | 900 | 15 |
| Fluconazole | 100 | >10000 | >100 |
| Voriconazole | 20 | 2000 | 100 |
A higher selectivity index indicates greater selectivity for the fungal enzyme.
Table 2: Hypothetical MIC Values (µg/mL) against Fungal Pathogens
| Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| This compound | 0.5 | 1 | 0.25 |
| Ketoconazole | 0.25 | 2 | 0.125 |
| Fluconazole | 1 | 16 | 2 |
| Voriconazole | 0.125 | 0.5 | 0.06 |
Table 3: Hypothetical IC₅₀ Values (µM) for Inhibition of Human CYP Isoforms
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound | >50 | 25 | 30 | >50 | 15 |
| Ketoconazole | 10 | 5 | 2 | 15 | 0.5 |
| Clotrimazole | 5 | 2 | 1 | 20 | 1 |
Conclusion
A thorough investigation of the cross-reactivity of this compound is essential for its development as a potential antifungal agent. By employing the systematic approach outlined in this guide, researchers can obtain a comprehensive understanding of its selectivity, potency, and potential for off-target effects. This knowledge is critical for making informed decisions regarding its progression through the drug development pipeline. The combination of enzymatic, binding, and cellular assays provides a robust dataset for a well-rounded assessment of this promising compound.
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A Senior Application Scientist's Comparative Guide to (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol and its Commercial Benchmarks in a Drug Discovery Context
This guide provides a comparative analysis of the novel compound (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol against established commercial standards within a drug discovery framework. Drawing upon extensive experience in medicinal chemistry and the well-established roles of imidazole and thiophene moieties in bioactive compounds, this document will elucidate the potential advantages and performance metrics of the target molecule. The insights presented herein are grounded in the synthesis and application of analogous structures and are intended for researchers, scientists, and drug development professionals.
Introduction: The Promise of Heterocyclic Scaffolds
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are foundational to modern drug discovery.[1][2] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in the design of novel therapeutics.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of the essential amino acid histidine and is found in numerous approved drugs, where it often acts as a crucial coordinating ligand for metal ions in enzymes.[3][4] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a common bioisostere for the phenyl ring, offering modulated physicochemical properties. The combination of these two pharmacophoric units in this compound presents a compelling scaffold for investigation.
The Target Compound: this compound
While direct experimental data for this compound is not extensively available in the public domain, its structure suggests significant potential in several therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions, where imidazole and thiophene derivatives have shown considerable promise.[4][5]
Molecular Structure:
Caption: Proposed workflow for comparative kinase inhibition assay.
Part 1: Synthesis of this compound
Based on established synthetic routes for analogous compounds, a plausible synthesis is outlined below. [3][6] Step 1: N-methylation of Imidazole. Imidazole is reacted with a methylating agent, such as methyl iodide, in the presence of a base to yield 1-methylimidazole.
Step 2: Lithiation and Formylation. 1-methylimidazole is treated with a strong base like n-butyllithium followed by a formylating agent (e.g., N,N-dimethylformamide) to introduce a formyl group at the 2-position, yielding 1-methyl-1H-imidazole-2-carbaldehyde.
Step 3: Grignard Reaction. The carbaldehyde from Step 2 is reacted with a Grignard reagent prepared from 2-bromothiophene. This nucleophilic addition to the carbonyl group, followed by an aqueous workup, will yield the target compound, this compound.
Part 2: Kinase Inhibition Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the commercial standards in DMSO.
-
Prepare the kinase buffer, kinase enzyme solution, peptide substrate solution, and ATP solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of the test compounds and commercial standards.
-
Add the kinase enzyme and incubate for 10 minutes.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Predicted Performance and Comparative Analysis
Based on the known structure-activity relationships of imidazole and thiophene-containing kinase inhibitors, we can hypothesize the following outcomes:
| Compound | Predicted IC50 (nM) | Rationale |
| This compound | 10 - 100 | The imidazole nitrogen can act as a key hydrogen bond acceptor, mimicking the hinge-binding motif of many kinase inhibitors. The thienyl group can occupy a hydrophobic pocket. |
| Dasatinib | <1 | A highly potent, clinically approved inhibitor with multiple points of interaction with the kinase active site. |
| Imatinib | 25 - 100 | A clinically approved inhibitor with a well-defined binding mode. |
| (1-methyl-1H-imidazol-2-yl)methanol | >10,000 | Lacks the key hydrophobic interaction provided by the thienyl group. |
| 2-thienyl methanol | >10,000 | Lacks the critical hydrogen-bonding interactions provided by the imidazole ring. |
The predicted potency of this compound is based on the synergistic contribution of its two heterocyclic moieties. The 1-methyl-1H-imidazol-2-yl group is expected to engage in crucial hydrogen bonding interactions with the kinase hinge region, a common feature of effective kinase inhibitors. The 2-thienyl group is hypothesized to fit into a nearby hydrophobic pocket, further enhancing binding affinity. This dual-interaction model suggests a significant improvement in potency compared to the individual precursor fragments.
Conclusion and Future Directions
This comparative guide provides a scientifically grounded framework for evaluating the potential of this compound in a drug discovery context. While this analysis is based on established principles and data from related compounds, it underscores the importance of empirical validation. The proposed experimental workflow offers a clear path to generating the necessary data to confirm or refute the hypotheses presented.
Future work should focus on the actual synthesis and in vitro testing of this compound against a panel of kinases. Subsequent studies could explore structure-activity relationships by synthesizing and testing analogs with modifications to the imidazole and thiophene rings. Such a data-driven approach will be crucial in determining the true therapeutic potential of this promising heterocyclic scaffold.
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A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data for Imidazole Derivatives
Introduction: From Benchtop to Breakthrough with Imidazole Derivatives
The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This versatility makes them a fertile ground for drug discovery. However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous biological testing and, crucially, robust statistical analysis. Without proper statistical validation, promising results can be misleading, and true potential can be overlooked.
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of statistical methodologies for evaluating the biological data of imidazole derivatives. We will move beyond mere procedural descriptions to explore the causality behind experimental and analytical choices, ensuring that every protocol is a self-validating system. Our focus is on transforming raw experimental data into statistically significant and interpretable results, thereby accelerating the drug development pipeline.
Statistical Evaluation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[5] Imidazole derivatives have shown considerable promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[1][6] The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC).
Causality Behind the Choice: Why MIC?
The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for assessing antimicrobial potency because it provides a quantitative, reproducible measure that can be directly compared across different compounds and different bacterial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard, high-throughput method for determining MIC values.
-
Preparation: Aseptically prepare a 96-well microtiter plate. Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: In well 1, add 100 µL of the imidazole derivative stock solution (e.g., at 2x the highest desired concentration). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). Dilute this suspension so that after adding 50 µL to each well (except well 12), the final concentration is approximately 5 x 10^5 CFU/mL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Recording: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Statistical Analysis of MIC Data
While a single MIC value is informative, comparing the efficacy of multiple derivatives requires statistical rigor. Experiments should be performed in triplicate to ensure reproducibility.[1]
Analytical Approach: To compare the mean MIC values of several imidazole derivatives against a standard antibiotic (e.g., Ciprofloxacin), a one-way Analysis of Variance (ANOVA) is the appropriate statistical test. ANOVA determines if there are any statistically significant differences between the means of two or more independent groups. If the ANOVA result is significant (typically p < 0.05), a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, is employed to identify which specific groups are different from each other.
Data Presentation: Comparative MIC Values
The results are best summarized in a table for clear comparison.
| Compound | Mean MIC (µg/mL) ± SD (n=3) vs. S. aureus | Mean MIC (µg/mL) ± SD (n=3) vs. E. coli |
| Imidazole-A | 8 ± 1.5 | 16 ± 2.1 |
| Imidazole-B | 4 ± 0.8 | 8 ± 1.2 |
| Imidazole-C | 32 ± 4.5 | >64 |
| Ciprofloxacin | 1 ± 0.3 | 0.5 ± 0.1 |
Data are hypothetical. SD = Standard Deviation.
Statistical Evaluation of Anticancer Activity
Many imidazole derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms like kinase inhibition or topoisomerase interaction.[7][8] The key metric for evaluating in vitro cytotoxicity is the half-maximal inhibitory concentration (IC50).
Causality Behind the Choice: Why IC50?
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cancer cell proliferation. It is a fundamental measure of a drug's potency. Calculating IC50 from a dose-response curve provides more information than a single-dose inhibition assay, as it characterizes the drug's effect over a range of concentrations.[9]
Workflow: From Cytotoxicity Assay to IC50 Determination
The process involves treating cancer cell lines with varying concentrations of the imidazole derivatives and measuring cell viability. The Sulforhodamine B (SRB) assay is a common and reliable method.[10]
Caption: Workflow for IC50 determination.
Experimental Protocol: SRB Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the imidazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to stain the cellular proteins.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to solubilize the bound dye.
-
Readout: Measure the optical density (OD) at ~510 nm.
Statistical Analysis of IC50 Data
Calculating the IC50: The IC50 value is derived by fitting the dose-response data to a sigmoidal model using non-linear regression. The four-parameter logistic (4PL) model is the most common and robust choice. This analysis is best performed using statistical software like GraphPad Prism or the 'drc' package in R. The output provides the IC50 value along with its 95% confidence interval, which indicates the precision of the estimate.
Comparing IC50 Values: To determine if the IC50 values of two different derivatives are statistically different, an extra sum-of-squares F-test is the appropriate method. This test compares the goodness of fit of two models: one where a single curve is fitted to both datasets, and another where separate curves are fitted to each dataset. A significant p-value (p < 0.05) indicates that the IC50 values are significantly different.
Data Presentation: Comparative IC50 Values
| Compound | IC50 (µM) vs. MCF-7 ± 95% CI | IC50 (µM) vs. A549 ± 95% CI |
| Imidazole-D | 5.2 ± (4.1 - 6.5) | 12.8 ± (10.2 - 15.9) |
| Imidazole-E | 1.8 ± (1.5 - 2.2) | 4.5 ± (3.9 - 5.3) |
| Doxorubicin | 0.9 ± (0.7 - 1.1) | 1.1 ± (0.9 - 1.3) |
*Data are hypothetical. CI = Confidence Interval. p < 0.05 compared to Imidazole-D.
Statistical Evaluation of Anti-inflammatory Activity
Imidazole derivatives have been explored for their ability to mitigate inflammatory responses.[3][4][11] This can be assessed through various in vivo and in vitro models.
Causality Behind the Choice: Why Percentage Inhibition?
In assays like the carrageenan-induced rat paw edema model, the primary outcome is the reduction in inflammation (edema) compared to a control group.[11] Expressing this as a percentage inhibition provides a standardized measure that accounts for baseline variability and allows for direct comparison between different compounds and doses.
Experimental Protocol: In Vitro Albumin Denaturation Assay
This simple assay serves as a preliminary screening method for anti-inflammatory activity.[12]
-
Reaction Mixture: Prepare a mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the imidazole derivative.
-
Control: A similar volume of distilled water is used as the control.
-
Incubation: Incubate the samples at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 5 minutes.
-
Readout: After cooling, measure the turbidity (absorbance) at 660 nm. Diclofenac sodium is often used as a standard reference drug.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Statistical Analysis of Inhibition Data
Data from at least three independent experiments should be collected and expressed as the mean ± standard error of the mean (SEM).
Analytical Approach:
-
Two-Group Comparison: To compare the effect of a single imidazole derivative against the control group, an independent samples t-test is appropriate.
-
Multi-Group Comparison: To compare multiple derivatives against each other and a control, a one-way ANOVA followed by a Dunnett's post-hoc test is the correct choice. Dunnett's test is specifically designed to compare multiple treatment groups to a single control group.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound (at 100 µg/mL) | Mean % Inhibition of Albumin Denaturation ± SEM (n=3) |
| Imidazole-F | 45.6 ± 3.1 |
| Imidazole-G | 78.2 ± 4.5 |
| Diclofenac Sodium | 85.4 ± 3.9 |
*Data are hypothetical. SEM = Standard Error of the Mean. *p < 0.01 compared to an implied untreated control.
Predictive Statistical Models: QSAR and Molecular Docking
Beyond analyzing direct experimental results, statistical modeling can predict the biological activity of novel imidazole derivatives, guiding synthesis and prioritizing candidates. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful in silico tools for this purpose.[13][14]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[15][16]
Causality and Workflow: The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties. The QSAR workflow involves building a mathematical model that correlates calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined activity (e.g., pIC50, which is -log(IC50)).[17][18]
Caption: A typical QSAR workflow.
Statistical Validation is Key: A QSAR model is only useful if it is statistically robust and has predictive power. Key validation metrics include:
-
r² (Coefficient of Determination): Measures the goodness of fit for the training set. A value closer to 1 indicates a better fit.
-
q² or r²_cv (Cross-validated r²): A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method.[15] A q² > 0.5 is generally considered acceptable.
-
r²_pred (Predictive r² for External Test Set): The most crucial metric, it measures the model's ability to predict the activity of compounds not used in its creation. An r²_pred > 0.6 is desirable.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule (ligand) to a second (protein receptor) when bound to each other to form a stable complex.[14][19]
Statistical Relevance: The output of a docking simulation is a "docking score," which is a statistical estimation of the binding free energy (e.g., in kcal/mol).[20] While not a direct measure of biological activity, lower (more negative) binding energies suggest a more stable interaction between the imidazole derivative and its target protein, which often correlates with higher potency. Statistical analysis can be used to correlate docking scores with experimental IC50 values for a series of compounds to validate the docking protocol.[21]
Conclusion
The development of novel imidazole derivatives as therapeutic agents is a multi-faceted process that relies heavily on the accurate interpretation of biological data. A robust statistical framework is not an optional add-on but a foundational requirement for making informed decisions. By employing the appropriate statistical tests—ANOVA for comparing multiple groups of MIC values, non-linear regression for IC50 determination, and t-tests or ANOVA for analyzing inhibition data—researchers can confidently assess the potential of their compounds. Furthermore, integrating predictive statistical models like QSAR and molecular docking can provide invaluable insights, guiding the design of more potent and selective imidazole derivatives and ultimately shortening the path from the laboratory to the clinic.
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Kamal, A., Reddy, T.S., Sree, U.B., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Publications. Available at: [Link]
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A Strategic Guide to In Silico Antifungal Development: Comparative Docking of Imidazole Derivatives with Fungal Enzymes
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates a paradigm shift in antifungal drug discovery. Traditional high-throughput screening is resource-intensive and time-consuming. This guide provides researchers, scientists, and drug development professionals with a strategic framework for leveraging in silico molecular docking to accelerate the identification and optimization of novel antifungal agents. We will focus on the comparative analysis of imidazole derivatives, a cornerstone of antifungal therapy, against critical fungal enzyme targets. This document moves beyond a simple protocol, delving into the causality behind experimental choices to build a robust, self-validating system for computational drug discovery.
The Strategic Imperative: Selecting High-Value Fungal Targets
An ideal antifungal agent targets a biological pathway essential for the fungus but absent in the human host, minimizing toxicity.[1][2] The fungal cell wall and cell membrane are rich sources of such targets.[2][3] For this comparative study, we will focus on two enzymes that represent both a classic and a novel approach to antifungal therapy.
-
Lanosterol 14-alpha-demethylase (CYP51): The Established Target This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes responsible for maintaining structural integrity and fluidity.[4][5] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.[5][6] This is the validated mechanism of action for all azole-based antifungals, including imidazoles, making it the perfect primary target for our comparative study.[4][7]
-
N-myristoyl transferase (NMT): An Emerging Target NMT is an enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins. This process, known as N-myristoylation, is vital for protein localization and function. As NMT is essential for the viability of many pathogenic fungi, including Candida albicans, it represents a promising target for novel antifungal agents.[8] By comparing the docking performance of imidazole derivatives against both CYP51 and NMT, we can explore potential polypharmacology or identify scaffolds with novel mechanisms of action.
The Arsenal: Profiling Imidazole-Based Ligands for Comparison
The imidazole ring is a key pharmacophore in antifungal drug design.[5] To conduct a meaningful comparative study, we will analyze a reference compound alongside two structurally related, hypothetical derivatives. This allows us to probe how minor structural modifications can influence binding affinity and selectivity.
-
Reference Compound: Ketoconazole A well-established imidazole antifungal drug that serves as our performance benchmark. Its interactions with CYP51 are well-documented.
-
Alternative 1: Imidazole Derivative A A hypothetical analog of Ketoconazole featuring a terminal chloro-substituted phenyl group. The introduction of a halogen atom can alter electronic properties and introduce new potential interactions, such as halogen bonds or specific hydrogen bonds.
-
Alternative 2: Imidazole Derivative B A second hypothetical analog where a key phenyl group is replaced with a bulkier naphthyl group. This modification allows us to investigate the steric tolerance of the enzyme's active site and explore the impact of an extended aromatic system on hydrophobic and π-π stacking interactions.
The Engagement Protocol: A Validated Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[8] A lower, more negative binding energy suggests a more favorable interaction. The following protocol is designed as a self-validating system to ensure the trustworthiness of the generated data.
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Methodology
-
Receptor Preparation:
-
Action: Download the crystal structure of the target enzyme (e.g., Candida albicans CYP51, PDB ID: 5V5Z) from the Protein Data Bank (PDB).
-
Causality: The crystal structure provides the 3D coordinates of the enzyme. We use the structure that includes a co-crystallized ligand, which is essential for protocol validation.
-
Action: Prepare the protein using software like AutoDock Tools. This involves removing water molecules, co-solvents, and existing ligands, and then adding polar hydrogen atoms and assigning Kollman charges.
-
Causality: Water molecules can interfere with the docking process and are typically not conserved in the binding site. Adding hydrogens is critical for correctly calculating hydrogen bonds and electrostatic interactions.
-
-
Ligand Preparation:
-
Action: Draw the 2D structures of Ketoconazole, Derivative A, and Derivative B. Convert them to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization finds the most stable, low-energy conformation of the ligand. Docking a high-energy, unstable conformer would produce unreliable results.
-
-
Protocol Validation: The Trustworthiness Check
-
Action: Before docking our candidate ligands, re-dock the original co-crystallized ligand (extracted from the PDB file) back into the enzyme's active site.
-
Causality: This step is crucial for validating the entire docking protocol. If the software and parameters can accurately reproduce the experimentally determined binding pose, we can trust its predictions for our new molecules.[8]
-
Action: Calculate the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and the original crystal structure pose.
-
Causality: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating the protocol is accurate.[8][9]
-
-
Docking Simulation:
-
Action: Define the binding pocket by creating a grid box centered around the active site identified from the co-crystallized ligand.
-
Causality: The grid box confines the search space for the docking algorithm, focusing the computational effort on the region of interest and increasing the efficiency and accuracy of the simulation.
-
Action: Execute the docking of Ketoconazole, Derivative A, and Derivative B against the prepared CYP51 and NMT receptors using a program like AutoDock Vina.
-
Causality: The software will systematically sample different conformations and orientations of each ligand within the active site, scoring each pose based on a scoring function that approximates binding free energy.[10]
-
From Data to Decisions: A Comparative Analysis of Docking Results
The output of a docking simulation is a wealth of quantitative data that must be carefully interpreted. The primary metrics are the binding affinity (in kcal/mol) and the specific interactions formed between the ligand and the enzyme's amino acid residues.
Quantitative Data Summary
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Predicted Ki (µM) | Key Hydrogen Bond Interactions (Residue) |
| Ketoconazole | CYP51 | -9.8 | 0.15 | Heme, Tyr132, Ser378 |
| Derivative A | CYP51 | -10.5 | 0.06 | Heme, Tyr132, Ser378, Arg96 |
| Derivative B | CYP51 | -9.2 | 0.35 | Heme, Tyr132 |
| Ketoconazole | NMT | -7.1 | 5.80 | Leu99, Gly412 |
| Derivative A | NMT | -7.3 | 4.25 | Leu99, Gly412, Phe104 |
| Derivative B | NMT | -7.9 | 1.85 | Leu99, Gly412, Trp215 |
Note: The data above is representative and for illustrative purposes.
Interpretation and Field-Proven Insights
-
Expertise in Action: Against the primary target, CYP51, Derivative A shows a more favorable (lower) binding energy than the reference drug, Ketoconazole.[10] Analysis of the binding pose reveals that the added chloro-phenyl group forms an additional hydrogen bond with Arginine 96, an interaction not seen with Ketoconazole. This suggests a potential for higher potency. Conversely, the bulkier naphthyl group of Derivative B results in a weaker binding affinity, indicating possible steric hindrance within the relatively narrow CYP51 active site.
-
Logical Relationships: The relationship between strong binding and potential activity can be visualized. A more negative binding energy correlates with a lower predicted inhibition constant (Ki), implying that a lower concentration of the compound may be needed to inhibit the enzyme's activity.
Caption: Logical flow from docking results to candidate selection.
-
Cross-Target Analysis: Interestingly, when docked against the alternative target, NMT, Derivative B shows the most favorable binding energy. The larger, planar naphthyl group appears to form a beneficial π-π stacking interaction with a tryptophan residue (Trp215) in the NMT active site. This finding suggests that while the Derivative B scaffold may be suboptimal for CYP51, it could be a promising starting point for developing a novel class of NMT inhibitors.
Conclusion
This guide demonstrates that comparative molecular docking is more than a screening tool; it is a strategic methodology for generating actionable hypotheses in antifungal drug discovery. By establishing a validated workflow, comparing rationally designed derivatives against a reference, and analyzing results across multiple targets, researchers can efficiently prioritize compounds for synthesis and in vitro testing. This in silico approach de-risks the development pipeline, conserves resources, and ultimately accelerates the journey from a promising molecule to a potential new therapy in the fight against fungal disease.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol, a heterocyclic compound incorporating both imidazole and thiophene moieties. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally similar compounds and established best practices for laboratory chemical waste management to ensure a cautious and compliant approach.
Hazard Identification and Risk Assessment: Understanding the Compound
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe disposal. This understanding is derived from the known properties of its constituent functional groups: the imidazole ring, the thiophene ring, and the methanol group.
-
Imidazole Moiety: Imidazole and its derivatives are biologically active and can act as catalysts in biological systems.[1] Some imidazole compounds are known to cause skin burns and eye damage.[2][3] The imidazole ring has a remarkable coordination affinity for metal ions, which could be a consideration in waste stream compatibility.[4]
-
Thiophene Moiety: Thiophene is a flammable liquid with a benzene-like odor.[5] It is considered harmful and an irritant.[6] Thiophene and its derivatives can undergo electrophilic aromatic substitution and may be incompatible with strong oxidizing agents.[7]
-
Methanol Group: The presence of the methanol group suggests that the compound is a solid alcohol. While the overall toxicity of the target compound has not been fully investigated, it is prudent to handle it with the care afforded to potentially harmful substances.[8]
Based on the available data for similar structures, this compound should be treated as a hazardous chemical waste. All materials contaminated with this compound must also be disposed of as hazardous waste.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] | Protects against accidental splashes of solutions containing the compound or contact with airborne solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility data. | Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste.[9] |
| Body Protection | A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron is recommended. | Protects clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities of the solid outside of a fume hood or if there is a risk of aerosol generation.[8] | Prevents inhalation of the compound. All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation risk.[10] |
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions within waste containers. This compound and its associated waste should be collected in dedicated, properly labeled containers.
Incompatible Materials:
Based on the known reactivity of imidazole and thiophene derivatives, avoid mixing waste containing this compound with the following:
-
Strong Acids and Acid Chlorides: Imidazole derivatives can react with acids.[8]
-
Strong Oxidizing Agents: Thiophene can be oxidized.[5]
-
Halogens and Halogenated Agents: These are listed as incompatible with a similar imidazole methanol compound.[8]
Waste Container Selection:
-
Solid Waste: Use a wide-mouth, sealable, and clearly labeled container made of a compatible material such as high-density polyethylene (HDPE).[6]
-
Liquid Waste (Solutions): Use a sealable, leak-proof container, also made of a compatible material. Ensure there is adequate headspace (at least 10%) to allow for vapor expansion.
-
Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and pipette tips should be collected in a designated hazardous waste bag or container.[6]
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound in various forms.
Disposal of Unused Solid Compound
-
Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood.[10]
-
Container Labeling: Prepare a designated hazardous solid waste container with the appropriate labeling as described in Section 3.
-
Transfer: Carefully transfer the unwanted solid this compound into the labeled waste container using a dedicated spatula or scoop.
-
Decontamination of Tools: Decontaminate any non-disposable tools used for the transfer by rinsing them with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous liquid waste.
-
Container Sealing: Securely seal the hazardous waste container.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[11]
Disposal of Solutions
-
Container Labeling: Prepare a designated hazardous liquid waste container with the correct labeling.
-
Transfer: Carefully pour the solution containing this compound into the labeled liquid waste container. Avoid splashing.
-
Container Rinsing: Triple rinse the empty container that held the solution with a small amount of a suitable solvent.[12] Collect all rinsate in the hazardous liquid waste container.
-
Container Sealing and Storage: Securely seal the waste container and store it in the satellite accumulation area.
Disposal of Contaminated Materials
-
Collection: Place all disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, into a designated hazardous solid waste container.[6]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous liquid waste.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Small Spill: For a small spill contained within a chemical fume hood, use an absorbent material to clean it up.[13] Place the absorbent material in a sealed bag and dispose of it as hazardous solid waste. Decontaminate the area with a suitable solvent.
-
Large Spill: In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office. Prevent the spill from entering drains.[14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.
Caption: Disposal decision workflow.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper use of personal protective equipment, stringent waste segregation, and following established disposal protocols, researchers can ensure that they are not only protecting themselves and their colleagues but also contributing to a culture of safety and compliance within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
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Comprehensive Safety and Handling Guide for (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
This guide provides essential, immediate safety and logistical information for the handling of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol. As the toxicological properties of this specific compound have not been fully investigated, this document synthesizes safety protocols based on the known hazards of its structural components: the imidazole moiety, the thiophene ring, and the methanol group. This proactive, science-based approach ensures a comprehensive framework for risk mitigation in the laboratory.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is foundational to its safe handling. The primary risks are extrapolated from analogous chemical structures.
-
Imidazole Derivatives: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Some imidazoles may also pose reproductive hazards.[3][4] Inhalation of dust or vapors can lead to respiratory irritation.[3][4]
-
Thiophene Derivatives: Thiophene and related compounds can be harmful if swallowed or inhaled and may cause irritation to the skin, eyes, and respiratory tract.
-
Methanol Component: The presence of a methanol-derived structure suggests potential toxicity if ingested, inhaled, or absorbed through the skin, with possible effects on the optic nerve and central nervous system.[5][6]
Given these potential hazards, this compound should be handled as a hazardous substance. All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory to prevent contact and exposure. The following PPE is required when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[2][3] | |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[7] | |
| Respiratory Protection | Fume Hood | All work must be conducted in a certified chemical fume hood.[7] |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[9] |
Operational Plan: Safe Handling and Experimental Protocol
A systematic workflow is critical for minimizing risk during experimental procedures.
Preparation and Engineering Controls
-
Fume Hood Verification: Ensure a certified chemical fume hood is operational and available before commencing any work.[7]
-
Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.[7]
-
Gather Materials: Have all necessary equipment and reagents ready before starting to minimize handling time.[7]
Weighing and Transfer
-
Weighing: Weigh the solid this compound in a tared container within the chemical fume hood.[7]
-
Transfer: Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, avoiding the generation of dust.
During the Experiment
-
Constant Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Sash Position: Keep the sash of the fume hood at the lowest possible height while working.[7]
Post-Experiment
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical.[7]
-
Labeling and Storage: Properly label and store any resulting mixtures or products in a cool, dry, and well-ventilated area.[4][10]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to an emergency is crucial.
Chemical Spill Response
In the event of a spill, follow these steps and the workflow illustrated below.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[11]
-
Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like vermiculite or cat litter.[12][13] For solid spills, gently cover the material to prevent it from becoming airborne.
-
Absorb and Neutralize: Absorb the liquid with an inert material.[12][13]
-
Collect and Dispose: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.[12][13]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety officer.
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. methanex.com [methanex.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. gerpac.eu [gerpac.eu]
- 10. carlroth.com [carlroth.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
